Product packaging for Yunaconitine(Cat. No.:CAS No. 70578-24-4)

Yunaconitine

Numéro de catalogue: B1683533
Numéro CAS: 70578-24-4
Poids moléculaire: 659.8 g/mol
Clé InChI: LLEMSCWAKNQHHA-TYPGWQRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yunaconitine is a natural product found in Aconitum forrestii, Aconitum volubile var. pubescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

70578-24-4

Formule moléculaire

C35H49NO11

Poids moléculaire

659.8 g/mol

Nom IUPAC

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1

Clé InChI

LLEMSCWAKNQHHA-TYPGWQRDSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

SMILES isomérique

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

SMILES canonique

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Yunaconitine;  Guayewuanine B.

Origine du produit

United States

Foundational & Exploratory

Yunaconitine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] Historically used in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and severe cardiotoxicity and neurotoxicity present significant challenges for its clinical application.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, toxicology, and analytical methodologies of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the chemical formula C35H49NO11.[2] Its structure is characterized by a polycyclic aconitane (B1242193) skeleton.

Image of the chemical structure of this compound: (A 2D chemical structure image of this compound would be placed here in a real document)

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] 4-methoxybenzoate[2]
Synonyms Guayewuanine B, Isoaconitine, Vilmorrianine B[2]
CAS Number 70578-24-4[2]
Molecular Formula C35H49NO11[2]
Molecular Weight 659.77 g/mol [2]
Appearance White to off-white powder[3]
Melting Point Not available
Solubility Soluble in DMSO, methanol, ethanol, and chloroform (B151607). Limited solubility in water.[1]
Storage Store at -20°C in a dry, dark place.[1]

Pharmacology and Mechanism of Action

The primary pharmacological and toxicological effects of this compound are mediated through its interaction with voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues, including the myocardium, neurons, and skeletal muscles.

This compound binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of these channels. This prolonged sodium influx disrupts normal cellular electrophysiology, causing membrane depolarization and leading to arrhythmias, neurotoxicity, and muscle paralysis.

Yunaconitine_Mechanism_of_Action This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 2 Pgp P-glycoprotein (P-gp) This compound->Pgp is a substrate of CYP3A4 CYP3A4 (Liver) This compound->CYP3A4 is metabolized by Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Pain, Numbness, Seizures) Depolarization->Neurotoxicity Efflux Efflux from Brain Pgp->Efflux mediates Metabolites Inactive Metabolites CYP3A4->Metabolites Brain Brain Efflux->Brain

Caption: Mechanism of action of this compound.

Studies on the related alkaloid, aconitine (B1665448), suggest that downstream effects may involve the modulation of signaling pathways such as NF-κB and the NLRP3 inflammasome, contributing to its inflammatory and apoptotic effects. However, further research is required to specifically elucidate these pathways for this compound.

Toxicology

This compound is extremely toxic, with a narrow margin between therapeutic and toxic doses. The primary toxic effects are cardiotoxicity and neurotoxicity, which can be fatal.

Table 2: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)Source(s)
Oral2.37[4]
Intravenous0.200[4]

Experimental Protocols

Extraction and Purification of this compound from Aconitum Species

This protocol provides a general methodology for the extraction and purification of this compound from plant material. Optimization may be required depending on the specific plant species and desired purity.

Extraction_Purification_Workflow Start Dried & Powdered Aconitum Plant Material Extraction Maceration or Reflux Extraction (e.g., with 70% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acid-Base Extraction: Acidify with HCl (pH 2-3) Filtration->Acidification LiquidLiquid1 Liquid-Liquid Extraction (e.g., with Ethyl Acetate to remove non-alkaloids) Acidification->LiquidLiquid1 Basification Adjust aqueous phase to pH 9-10 (e.g., with Ammonia) LiquidLiquid1->Basification Aqueous Phase LiquidLiquid2 Liquid-Liquid Extraction (e.g., with Chloroform or Ethyl Acetate) Basification->LiquidLiquid2 Crude_Extract Crude Alkaloid Extract LiquidLiquid2->Crude_Extract Organic Phase Chromatography Chromatographic Purification (e.g., Column Chromatography on Silica (B1680970) Gel or Alumina, or Counter-Current Chromatography) Crude_Extract->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound

Caption: General workflow for this compound extraction.

Detailed Methodology:

  • Extraction:

    • Macerate or reflux the dried and powdered plant material with an appropriate solvent (e.g., 70% ethanol) for a sufficient period.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.[7]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids.

    • Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonia (B1221849) solution) to deprotonate the alkaloids.

    • Extract the alkaloids into a non-polar solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic phases and concentrate to yield a crude alkaloid extract.[8]

  • Chromatographic Purification:

    • Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Alternatively, utilize counter-current chromatography for efficient separation.[1]

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Analytical Methods

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering through a 0.45 µm filter.

  • Inject the standards and samples into the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 235 nm).

  • Quantify this compound in the sample by comparing its peak area with the calibration curve.

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound in complex matrices such as biological fluids.[5][9]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Mobile Phase:

  • A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

Mass Spectrometry Parameters:

  • Operate in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 660.4 → 526.3).

Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard.

  • Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) at a basic pH.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Conclusion

This compound remains a compound of significant interest due to its potent biological activities and inherent toxicity. This technical guide provides a foundational understanding of its chemical and pharmacological properties. The detailed experimental protocols for its extraction, purification, and analysis are intended to aid researchers in their investigations of this complex natural product. Further research is warranted to fully elucidate its signaling pathways and to explore potential therapeutic applications through the development of less toxic derivatives or novel drug delivery systems.

References

An In-depth Technical Guide to the Source and Natural Occurrence of Yunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitine is a highly toxic C19-diterpenoid alkaloid that poses a significant risk in traditional herbal medicine due to its presence in various Aconitum species. Often considered a "hidden" poison, its detection is critical for the quality control of herbal products and in clinical toxicology.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and an outline of its biosynthetic pathway.

Source and Natural Occurrence

This compound is naturally found in plants belonging to the genus Aconitum, commonly known as aconite, monkshood, or wolfsbane. Its name is linked to the Yunnan province of China, suggesting its prevalence in Aconitum species from that region.[3]

The primary plant sources identified as containing this compound include:

  • Aconitum vilmorinianum : This species is a significant source of this compound.[4][5]

  • Aconitum carmichaelii (Fuzi) : this compound has been detected in both the main root and the lateral root of this species, which is widely used in traditional medicine.[5]

  • Aconitum kusnezoffii (Caowu) : Like A. carmichaelii, this species has also been reported to contain this compound.[1]

  • Aconitum brachypodum [5]

  • Aconitum ouvrardianum [5]

The presence of this compound is not limited to raw herbs. It has been detected in processed aconite roots and in commercial herbal preparations, sometimes as an undeclared contaminant, leading to cases of "hidden" aconite poisoning.[1][2][3]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and its geographical origin. The following tables summarize the reported quantitative data for this compound in various Aconitum herbs.

Table 1: Concentration of this compound in Aconitum Samples

Plant Material Concentration Range (mg/g) Reference

| Radix Aconiti, Radix Aconiti Kusnezoffii, and aconite-containing drugs | 0.015 - 10.41 |[1] |

Table 2: Detection Frequency of this compound in Various Aconitum Species

Plant Species and Part Status Detection Frequency (% of samples) Reference
A. carmichaelii lateral root Unprocessed 7.04% [5]
A. carmichaelii root Unprocessed 9.43% [5]
A. brachypodum root Unprocessed 6.00% [5]
A. ouvrardianum root Unprocessed 100% [5]
A. carmichaelii lateral root Processed 2.56% [5]

| A. vilmorinianum root | Processed | 100% |[5] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for safety and quality control. The following are detailed methodologies for the extraction and analysis of this alkaloid.

Extraction of this compound from Plant Material

a) Microwave-Assisted Extraction (MAE)

This method offers a rapid procedure for extracting this compound and related alkaloids.[1]

  • Materials and Reagents:

  • Protocol:

    • Weigh 0.5 g of powdered plant sample into a microwave extraction vessel.

    • Add 20 mL of methanol containing 0.5% ammonia water.

    • Seal the vessel and place it in the microwave extraction system.

    • Set the extraction program: ramp to 80°C over 5 minutes, then hold at 80°C for 10 minutes.

    • After cooling, filter the extract through a 0.22 µm syringe filter into a clean vial for analysis.

b) Solid-Liquid Extraction

This is a conventional method for extracting aconitane (B1242193) alkaloids.[6][7]

  • Materials and Reagents:

    • Dried and powdered plant material.

    • 70% Methanol in water.

    • Ammonia water.

    • Dichloromethane.

    • Ultrasonicator.

    • Rotary evaporator.

  • Protocol:

    • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 25 mL of 70% methanol and a few drops of ammonia water to create a slightly alkaline solution (pH 8-9).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue twice more.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Redissolve the crude extract in a suitable solvent for purification or direct analysis.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique for the simultaneous determination of this compound and other related alkaloids.[1][5]

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole tandem mass spectrometer (QQQ-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion [M+H]⁺: m/z 660.4

      • Product Ions: m/z 135 (characteristic of the anisoyl group), m/z 600.3 (loss of acetate)[4]

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity for each analyte.

  • Method Validation:

    • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to standard guidelines.[6]

Mandatory Visualizations

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the general biosynthetic pathway for aconitane-type alkaloids and a typical experimental workflow for the analysis of this compound.

G cluster_0 Stage 1: Diterpene Skeleton Formation cluster_1 Stage 2: Nitrogen Incorporation cluster_2 Stage 3: Structural Modification IPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP diTPS (Class II) ent_Atiserene ent-Atiserene Skeleton ent_CPP->ent_Atiserene diTPS (Class I) Atisine_skeleton Atisine-type Skeleton ent_Atiserene->Atisine_skeleton Amination Aconitine_skeleton Aconitine-type Skeleton Atisine_skeleton->Aconitine_skeleton CYP450s (Oxidation, Rearrangement) This compound This compound Aconitine_skeleton->this compound Acyltransferases (Anisoylation, Acetylation)

Caption: General biosynthetic pathway of aconitane-type alkaloids like this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant Aconitum Plant Material powder Drying & Powdering plant->powder extraction Microwave-Assisted Extraction (MAE) powder->extraction filter Filtration (0.22 µm) extraction->filter uplc UPLC Separation (C18 Column) filter->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms quant Quantification (Calibration Curve) msms->quant report Final Report quant->report

Caption: Experimental workflow for the quantification of this compound.

References

Unveiling Yunaconitine: A Technical Chronicle of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitine, a C19-diterpenoid alkaloid of significant toxicological and pharmacological interest, has a history rooted in the exploration of traditional medicinal plants. This technical guide provides an in-depth account of the discovery and isolation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing the intricate processes involved.

Discovery and Initial Characterization

The first documented isolation and characterization of this compound was reported in 1979 by a team of Chinese researchers. Their work, published in the journal Acta Chimica Sinica, detailed the extraction of a novel alkaloid from the roots of Aconitum yunnanense, a plant used in traditional Chinese medicine. Through meticulous spectroscopic analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, they elucidated the complex chemical structure of this newly discovered compound, which they named this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound laid the groundwork for its identification in subsequent studies. The key quantitative data from early and more recent analyses are summarized below for comparative reference.

PropertyValueReference
Molecular Formula C35H49NO11
Molecular Weight 659.77 g/mol
Melting Point 148-150 °C
¹H NMR (CDCl₃, ppm) δ 1.10 (3H, t, J=7.1 Hz, N-CH₂-CH₃), 3.28, 3.32, 3.38, 3.86 (each 3H, s, 4 x -OCH₃), 4.88, 4.95 (each 1H, d, J=4.9 Hz, -O-CH₂-O-), 8.05 (2H, d, J=8.9 Hz, Ar-H), 6.92 (2H, d, J=8.9 Hz, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 13.5 (N-CH₂-CH₃), 47.9 (N-CH₂-CH₃), 56.2, 57.8, 59.1, 61.5 (4 x -OCH₃), 113.8, 122.0, 131.7, 163.4 (Anisoyl group carbons), 166.0 (C=O, Anisoyl), 170.1 (C=O, Acetyl)
Mass Spectrometry (ESI-MS) m/z 660.3328 [M+H]⁺

Isolation Methodologies: From Crude Extract to Purified Compound

The journey from the raw plant material to pure this compound involves a multi-step process of extraction and purification. While early methods relied on classical chromatographic techniques, modern approaches have introduced more efficient and scalable protocols.

Extraction of Total Alkaloids from Aconitum Roots

A general procedure for the extraction of total alkaloids from the roots of Aconitum species serves as the initial step.

Experimental Protocol:

  • Maceration: The dried and powdered roots of the Aconitum plant are macerated with 95% ethanol (B145695) at room temperature.

  • Acidification: The ethanolic extract is concentrated, and the residue is dissolved in a dilute acid solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Solvent Partitioning (Acid-Base Extraction): The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities. The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

  • Extraction of Free Alkaloids: The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.

  • Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude total alkaloid extract.

Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

A highly effective method for the preparative separation of this compound from the crude alkaloid mixture is pH-zone-refining counter-current chromatography. This technique separates compounds based on their pKa values and hydrophobicity.

Experimental Protocol:

  • Instrumentation: A high-speed counter-current chromatograph is employed.

  • Two-Phase Solvent System: A suitable two-phase solvent system is prepared. For the separation of this compound, a system composed of petroleum ether, ethyl acetate, methanol, and water (5:5:2:8, v/v/v/v) has been successfully used.

  • Stationary and Mobile Phases: The upper organic phase is modified by the addition of a retainer base (e.g., 10 mM triethylamine), and the lower aqueous phase is modified with an eluter acid (e.g., 10 mM HCl).

  • Procedure:

    • The column is first filled with the stationary phase (upper organic phase).

    • The crude alkaloid extract (e.g., 2 g) is dissolved in a mixture of the two phases and injected into the column.

    • The mobile phase (lower aqueous phase) is then pumped through the column at a specific flow rate.

    • The effluent is monitored by UV detection, and fractions are collected.

    • The collected fractions are analyzed by techniques such as HPLC and TLC to identify those containing pure this compound.

  • Yields: From 2 g of a crude extract, this method has been reported to yield approximately 841 mg of this compound and 224 mg of 8-deacetyl-yunaconitine, both with a purity of over 98.0%.

Visualizing the Workflow

To provide a clear understanding of the logical flow of the isolation and purification process, the following diagrams have been generated using the DOT language.

G Figure 1: General Workflow for this compound Isolation A Dried Aconitum Roots B Maceration with Ethanol A->B C Crude Ethanolic Extract B->C D Acid-Base Extraction C->D E Crude Total Alkaloids D->E F pH-Zone-Refining CCC E->F G Pure this compound F->G

Figure 1: General Workflow for this compound Isolation

G Figure 2: Acid-Base Extraction Protocol cluster_0 Aqueous Phase cluster_1 Organic Phase A Crude Extract in Dilute Acid (Alkaloids as Salts) B Wash with Non-Polar Solvent A->B D Acidic Aqueous Layer (Protonated Alkaloids) F Basify with NH4OH & Extract with Chloroform D->F E Basified Aqueous Layer (Free Alkaloids) G Organic Extract (Crude Total Alkaloids) E->G H Aqueous Waste C Organic Wash (Impurities) B->D B->C Discard F->E F->H Discard

Figure 2: Acid-Base Extraction Protocol

Signaling Pathways and Biological Activity

While this guide focuses on the discovery and isolation of this compound, it is crucial to note that its biological activity is a subject of ongoing research. Like other aconitine-type alkaloids, this compound is known to be a potent neurotoxin that acts on voltage-gated sodium channels. However, it also exhibits significant anti-inflammatory and analgesic properties, which are of considerable interest for drug development. The precise signaling pathways through which this compound exerts its therapeutic effects are still under investigation, but they are thought to involve the modulation of inflammatory mediators and neurotransmitter systems.

Conclusion

The discovery of this compound represents a significant milestone in the phytochemical exploration of the Aconitum genus. The evolution of isolation techniques, from classical methods to advanced chromatographic separations like pH-zone-refining CCC, has enabled the efficient procurement of this complex natural product for further pharmacological and toxicological evaluation. The detailed methodologies and structured data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the study and potential therapeutic application of this compound and related alkaloids.

Yunaconitine's Mechanism of Action on Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, exerts its potent effects primarily through the modulation of voltage-gated sodium channels (Nav). This guide provides an in-depth technical overview of the mechanism of action of this compound and related aconitine (B1665448) alkaloids on these critical ion channels. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this document synthesizes the well-established principles of action for this class of toxins, drawing on data from its close structural relatives, aconitine, lappaconitine (B608462), and bulleyaconitine. This guide details the molecular binding site, the profound alterations in channel gating kinetics, and the downstream cellular consequences. Furthermore, it provides comprehensive, adaptable protocols for key experiments essential for investigating these interactions and includes visualizations to elucidate the complex signaling pathways and experimental workflows.

Core Mechanism of Action: Persistent Activation of Sodium Channels

Aconitine alkaloids, including this compound, are classified as neurotoxins that bind to a specific site on the alpha subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2 .[1][2] This binding is highly state-dependent, with a pronounced preference for the open state of the channel.[3] Unlike channel blockers, these alkaloids act as agonists or partial agonists, causing a persistent activation of the sodium channels.[3]

This persistent activation is a result of several key alterations to the channel's gating properties:

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: Aconitine alkaloids cause a significant negative shift in the voltage range at which the sodium channels open. For instance, aconitine has been shown to shift the voltage dependence of activation by approximately -20 mV to -50 mV in various neuronal and muscle preparations.[4][5] This means that channels are more likely to open at normal resting membrane potentials, leading to an inappropriate and sustained influx of sodium ions.

  • Inhibition of Inactivation: These toxins disrupt the normal, rapid inactivation process of the sodium channel. While some studies show that inactivation can still occur, it is often slowed or incomplete, leading to a persistent sodium current.[4][5] This sustained inward current is a primary contributor to the toxic effects of these compounds.

  • Altered Ion Selectivity: Some studies on aconitine have indicated that its binding can alter the ion selectivity of the sodium channel, making it more permeable to other ions like ammonium (B1175870) (NH4+).[4]

The net effect of these actions is a prolonged depolarization of the cell membrane, leading to hyperexcitability. In neurons, this manifests as spontaneous firing and eventually, due to sustained depolarization, a block of action potential propagation. In cardiac muscle, this can lead to severe arrhythmias.[6]

Quantitative Data on Aconitine Alkaloid Effects on Sodium Channels

While specific data for this compound is scarce, the following tables summarize key quantitative findings for closely related aconitine alkaloids, providing a valuable reference for expected effects.

Table 1: Inhibitory Concentrations (IC50) of Aconitine Alkaloids on Voltage-Gated Sodium Channels

AlkaloidChannel SubtypeCell TypeIC50 (Resting State)IC50 (Inactivated State)Citation
Bulleyaconitine ANav1.7HEK293125.7 ± 18.6 nM132.9 ± 25.5 pM[7][8]
Bulleyaconitine ANav1.3HEK293995.6 ± 139.1 nM20.3 ± 3.4 pM[7][8]
Bulleyaconitine ANav1.8HEK293151.2 ± 15.4 µM18.0 ± 2.5 µM[7][8]

Table 2: Effects of Aconitine on Sodium Channel Gating Properties

ParameterPreparationEffectMagnitude of ChangeCitation
Voltage-Dependence of ActivationFrog Skeletal MuscleHyperpolarizing Shift-40 to -50 mV[5]
Voltage-Dependence of InactivationFrog Skeletal MuscleHyperpolarizing Shift~ -20 mV[5]
Voltage-Dependence of ActivationNeuroblastoma CellsHyperpolarizing Shift~ -20 mV[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The binding of this compound to neurotoxin receptor site 2 on the sodium channel initiates a cascade of events leading to cellular dysfunction. The following diagram illustrates this pathway.

Yunaconitine_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects Nav Voltage-Gated Sodium Channel (Nav) Activation_Shift Hyperpolarizing Shift in Activation Nav->Activation_Shift Inactivation_Inhibition Inhibition of Inactivation Nav->Inactivation_Inhibition This compound This compound This compound->Nav Binds to Site 2 (Open State) Na_Influx Persistent Na+ Influx Activation_Shift->Na_Influx Inactivation_Inhibition->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Toxicity Arrhythmias, Neurological Symptoms Hyperexcitability->Toxicity

Caption: Signaling pathway of this compound's action on sodium channels.

Experimental Workflow: Whole-Cell Voltage-Clamp

To characterize the effects of this compound on sodium channel currents, the whole-cell voltage-clamp technique is employed. The following diagram outlines a typical experimental workflow.

Whole_Cell_Voltage_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK293 expressing Nav1.x) Seal_Formation Giga-ohm Seal Formation Cell_Prep->Seal_Formation Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Sodium Currents (Voltage Protocols) Whole_Cell->Baseline_Rec Yunaconitine_App Apply this compound Baseline_Rec->Yunaconitine_App Post_Drug_Rec Record Sodium Currents in Presence of this compound Yunaconitine_App->Post_Drug_Rec Data_Analysis Data Analysis (I-V curves, G-V curves, Inactivation curves) Post_Drug_Rec->Data_Analysis

Caption: Workflow for whole-cell voltage-clamp analysis of this compound.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed for studying the effects of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) heterologously expressed in a mammalian cell line (e.g., HEK293).

a) Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with a plasmid encoding the human Nav1.x alpha subunit and a co-transfection marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Record from transfected cells 24-48 hours post-transfection.

b) Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

c) Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a GFP-positive cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance and series resistance (>80% compensation).

  • Hold the cell at a membrane potential of -120 mV to ensure most channels are in the resting state.

d) Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms (B15284909).

  • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to 0 mV, followed by a 20 ms test pulse to -10 mV to assess the fraction of available channels.

  • Recovery from Inactivation: Apply a pair of depolarizing pulses to 0 mV for 20 ms, separated by a variable recovery interval at -120 mV.

e) Data Analysis:

  • Record baseline currents using the above protocols.

  • Perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage protocols.

  • Analyze the data to determine the effects of this compound on peak current amplitude, I-V relationship, voltage-dependence of activation and inactivation (by fitting conductance-voltage and inactivation curves with a Boltzmann function), and recovery from inactivation.

Site-Directed Mutagenesis to Identify Binding Site Residues

This protocol outlines the steps to investigate the interaction of this compound with specific amino acid residues within neurotoxin receptor site 2 of the sodium channel.

a) Mutagenesis:

  • Identify putative binding site residues in the S6 segments of the four domains of the Nav channel based on homology with known binding sites for other site 2 toxins.

  • Use a site-directed mutagenesis kit (e.g., QuikChange II) to introduce point mutations (e.g., to alanine (B10760859) or another residue with different properties) into the cDNA of the Nav channel alpha subunit.

  • Verify the presence of the desired mutation by DNA sequencing.

b) Expression and Electrophysiology:

  • Transfect HEK293 cells with either the wild-type or the mutant Nav channel cDNA.

  • Perform whole-cell voltage-clamp recordings as described in Protocol 4.1.

c) Data Analysis:

  • Determine the concentration-response curve and IC50 value for this compound on both the wild-type and mutant channels.

  • A significant rightward shift in the IC50 for a mutant channel compared to the wild-type suggests that the mutated residue is critical for the binding or action of this compound.

Conclusion

This compound and its congeners represent a fascinating class of neurotoxins that act as potent modulators of voltage-gated sodium channels. Their primary mechanism of action involves binding to neurotoxin receptor site 2, leading to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of inactivation. This results in persistent channel activation, prolonged membrane depolarization, and cellular hyperexcitability, which underlies their profound toxicity. While direct quantitative data for this compound remains an area for further research, the established effects of related alkaloids provide a strong predictive framework. The experimental protocols detailed in this guide offer a robust methodology for the detailed characterization of this compound's interaction with sodium channels, which is essential for a comprehensive understanding of its toxicology and for exploring the potential of related, less toxic analogs in drug development.

References

The Pharmacological Profile of Yunaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, overshadowed by a narrow therapeutic index and significant cardiotoxicity and neurotoxicity.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and drug development efforts.

Pharmacological Activities

This compound possesses a range of biological activities, primarily attributed to its interaction with voltage-gated sodium channels.

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant analgesic properties. For instance, oral administration of 0.07 and 0.14 mg/kg of this compound in wild-type FVB mice resulted in a notable decrease in writhing times.[3] The analgesic effects of aconitine (B1665448), a closely related alkaloid, have been demonstrated in various pain models, including the hot plate test, acetic acid writhing test, and formalin-induced pain models.[4][5][6][7] This suggests that this compound likely shares similar mechanisms for pain relief.

The anti-inflammatory actions of this compound are linked to its ability to modulate immune responses. It has been shown to increase serum total complement and the phagocytic activity of the reticuloendothelial system in mice, which may contribute to the clearance of pathogenic antigens.[8] Aconitine-type alkaloids, in general, exert their anti-inflammatory effects by targeting specific cytokines and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3][9]

Mechanism of Action

The primary molecular target of this compound and other aconitum alkaloids is the voltage-gated sodium channel (VGSC).[1][2]

Interaction with Voltage-Gated Sodium Channels

This compound binds to site 2 of the alpha-subunit of VGSCs, leading to their persistent activation.[10] This disrupts the normal process of membrane repolarization in excitable cells like neurons and cardiomyocytes. The continuous influx of sodium ions causes membrane depolarization, leading to uncontrolled neurotransmitter release and cardiac arrhythmias.[1][2][9] This mechanism is central to both the therapeutic (analgesic) and toxic (neurotoxic and cardiotoxic) effects of the compound. While some related alkaloids like lappaconitine (B608462) can act as VGSC blockers, this compound primarily functions as an agonist.[11][12][13]

Signaling Pathways

The pharmacological and toxicological effects of this compound are mediated by several downstream signaling pathways.

  • NF-κB Signaling Pathway: Aconitine has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and apoptosis.[9][14] By suppressing NF-κB, aconitine can reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[9][14]

  • Mitochondria-Mediated Apoptosis Pathway: Aconitine can induce apoptosis by affecting the mitochondrial pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[8][15][16][17] This leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately resulting in programmed cell death.

  • NLRP3 Inflammasome Pathway: Aconitine has been found to activate the NLRP3 inflammasome signaling pathway, contributing to its cardiotoxicity.[18] This pathway is involved in the production of pro-inflammatory cytokines IL-1β and IL-18.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion of this compound are critical determinants of its efficacy and toxicity.

Absorption and Distribution

This compound is a substrate of P-glycoprotein (P-gp), an efflux transporter that limits its absorption and brain penetration.[3] Studies using Caco-2 cell monolayers have shown a high efflux ratio for this compound, which is significantly reduced in the presence of the P-gp inhibitor verapamil.[3] In Mdr1a gene-knockout mice, which lack P-gp, the brain accumulation of this compound is significantly increased, leading to enhanced analgesic effects and toxicity.[3]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][19] Human liver microsome studies have identified numerous metabolites of this compound, with the majority being generated by CYP3A4.[2][19] Inhibition of CYP3A4 can significantly increase the systemic exposure and toxicity of this compound.[19]

Toxicology

This compound is a highly toxic compound with a narrow therapeutic window.[1][8]

Acute Toxicity

The median lethal dose (LD50) of this compound is a key indicator of its acute toxicity.

Route of Administration Animal Model LD50
IntravenousMice0.05 mg/kg[1][2]
Oral (in wild-type FVB mice)Mice2.13 mg/kg[3]
Oral (in Mdr1a-/- mice)Mice0.24 mg/kg[3]
Cardiotoxicity and Neurotoxicity

The primary toxic effects of this compound are cardiotoxicity and neurotoxicity, which are direct consequences of its action on voltage-gated sodium channels.[1][2] Symptoms of poisoning include arrhythmias, hypotension, paresthesia, and muscle weakness.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability and potential for active transport of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical-to-basolateral (A-B) transport, the test compound (e.g., 10 µM this compound) is added to the apical chamber, and samples are collected from the basolateral chamber at specific time points.[14]

    • For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio (Papp B-A / Papp A-B) are calculated.

Acute Toxicity (LD50) Determination

The "up-and-down" procedure is a common method for determining the LD50.

  • Animals: Mice or rats are used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 24 hours to 14 days).[20][21]

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This process is continued until the LD50 can be estimated.

In Vivo Analgesic Activity (Acetic Acid Writhing Test)

This model is used to evaluate the peripheral analgesic activity of a compound.

  • Animals: Mice are used.

  • Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set pre-treatment time, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce writhing (a stereotyped stretching behavior).

  • Observation: The number of writhes is counted for a specific period (e.g., 15-30 minutes) after the acetic acid injection.

  • Evaluation: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound.

  • Incubation Mixture: The test compound (e.g., 1 µM this compound) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[19][22][23]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[19][22][24]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Calculation: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizations

Signaling Pathways

Yunaconitine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis VGSC Voltage-Gated Sodium Channel (VGSC) IKK IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Bax Bax CytoC Cytochrome c Bax->CytoC Promotes Release Bcl2 Bcl-2 Bcl2->Bax Inhibits NLRP3 NLRP3 Inflammasome Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Induces Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces This compound This compound This compound->VGSC Activates This compound->IKK Inhibits This compound->Bax Promotes This compound->Bcl2 Inhibits This compound->NLRP3 Activates

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Caco2 Caco-2 Permeability PK Pharmacokinetics (Papp, CLint) Caco2->PK HLM HLM Stability HLM->PK Analgesia Analgesic Activity (Writhing Test) PD Pharmacodynamics (Analgesia, Toxicity) Analgesia->PD Toxicity Acute Toxicity (LD50) Toxicity->PD This compound This compound This compound->Caco2 This compound->HLM This compound->Analgesia This compound->Toxicity

Caption: Experimental workflow for pharmacological profiling.

References

aker-content-row-6">Toxicological profile of Yunaconitine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is recognized for its potent physiological activity and significant toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of this compound, drawing from available preclinical research. The document details its acute and sub-chronic toxicity, target organ toxicities—including cardiotoxicity, neurotoxicity, hepatotoxicity, and nephrotoxicity—and the underlying molecular mechanisms. Experimental protocols for key toxicological assessments are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes. This guide is intended to serve as a crucial resource for researchers and professionals involved in the study and development of therapeutic agents, highlighting the critical safety considerations associated with this compound and related alkaloids.

Introduction

This compound is a highly toxic alkaloid that poses a significant risk of poisoning.[1] Its toxic effects are rapid and severe, primarily targeting the cardiovascular and nervous systems. Understanding the in vivo toxicological profile of this compound is essential for risk assessment, the development of potential antidotes, and the safe clinical application of traditional medicines containing Aconitum species. This guide synthesizes the current knowledge on the in vivo toxicity of this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Acute and Sub-chronic Toxicity

Acute Toxicity

The acute toxicity of this compound is characterized by a rapid onset of severe symptoms. The median lethal dose (LD50) is a critical measure of acute toxicity.

Table 1: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)Animal ModelReference
Oral2.37Female ICR Mice[2]
Intravenous0.200Female ICR Mice[2]

Symptoms of acute poisoning in mice include decreased activity, piloerection, palpebral edema, vomiting, polypnea, and convulsions.[2]

Sub-chronic Toxicity

Data on the sub-chronic toxicity of this compound is limited. However, studies on the related compound aconitine (B1665448) provide insights into the potential effects of repeated exposure. In a 30-day subacute study of aconitine in mice, dose-dependent changes in organ weights and hematological and biochemical parameters were observed.[3]

Table 2: Organ-to-Body Weight Ratio (%) in Mice after 30-Day Subacute Aconitine Administration

OrganControl Group (Mean ± SD)Low-dose (0.14 μmol/L) (Mean ± SD)Mid-dose (0.28 μmol/L) (Mean ± SD)High-dose (0.56 μmol/L) (Mean ± SD)Reference
Liver4.89 ± 0.384.95 ± 0.415.11 ± 0.455.32 ± 0.52**[3][4]
Spleen0.41 ± 0.070.43 ± 0.080.46 ± 0.090.51 ± 0.11[3][4]
Lungs0.68 ± 0.110.71 ± 0.120.75 ± 0.140.82 ± 0.16[3][4]
Brain1.52 ± 0.191.55 ± 0.211.59 ± 0.231.68 ± 0.28[3][4]
Heart0.45 ± 0.050.47 ± 0.060.49 ± 0.070.52 ± 0.08[3][4]
Kidneys1.35 ± 0.151.38 ± 0.171.41 ± 0.191.45 ± 0.22[3][4]
p < 0.05, **p < 0.01 compared to control group.[3]

Organ-Specific Toxicity

Cardiotoxicity

The most prominent and life-threatening toxic effect of this compound is cardiotoxicity. It induces severe arrhythmias, including ventricular tachycardia and fibrillation.[2] The mechanism involves the persistent activation of voltage-gated sodium channels in cardiomyocytes, leading to an influx of Na+ and subsequent Ca2+ overload.[2] This disrupts the normal cardiac action potential and leads to arrhythmias.

Histopathological examination of the heart in animals treated with related aconitum alkaloids reveals myocardial fiber swelling, necrosis, and fracture, as well as congestion and hemorrhage.[5][6]

Neurotoxicity

This compound is a potent neurotoxin. Symptoms of neurotoxicity include paresthesia, numbness, and muscle weakness.[7] The primary mechanism is the same as in the heart: persistent activation of voltage-gated sodium channels in neurons, leading to uncontrolled nerve firing.[7] Histopathological changes in the brain include neuronal edema, vacuolar degeneration, and apoptosis.[7]

Hepatotoxicity and Nephrotoxicity

Studies on related aconitine compounds indicate the potential for liver and kidney damage following exposure.

Table 3: Biochemical Markers of Liver and Kidney Function in Rats Treated with Aconitine (Subacute Study)

ParameterControl Group (Mean ± SD)Low-dose (0.14 μmol/L) (Mean ± SD)Mid-dose (0.28 μmol/L) (Mean ± SD)High-dose (0.56 μmol/L) (Mean ± SD)Reference
AST (U/L) 78.5 ± 12.385.2 ± 14.195.8 ± 16.7110.4 ± 19.8**[3]
ALT (U/L) 35.1 ± 6.840.7 ± 7.948.2 ± 9.159.6 ± 11.2 [3]
BUN (mmol/L) 7.2 ± 1.18.1 ± 1.39.5 ± 1.5*11.3 ± 1.9[3]
Creatinine (μmol/L) 45.3 ± 5.949.8 ± 6.755.1 ± 7.863.9 ± 9.2**[3]
p < 0.05, **p < 0.01 compared to control group.[3]

Histopathological findings in the liver of rats treated with a related compound, mesaconitine, include large necrotic areas with inflammatory cell infiltration.[8] In the kidneys, acute tubular necrosis has been observed in cases of poisoning with various substances.[9]

Mechanisms of Toxicity

Interaction with Voltage-Gated Sodium Channels

The primary mechanism of this compound's toxicity is its interaction with voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of these channels, it causes them to remain persistently open, leading to a constant influx of sodium ions. This disrupts the electrochemical gradient across the cell membrane in excitable tissues like the heart and nerves, causing sustained depolarization and uncontrolled firing, which manifests as arrhythmias and neurological symptoms.

VGSC_Mechanism YAC This compound VGSC Voltage-Gated Sodium Channel (Site 2) YAC->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Cardiomyocyte Cardiomyocyte Depolarization->Cardiomyocyte Neuron Neuron Depolarization->Neuron Arrhythmia Arrhythmia Cardiomyocyte->Arrhythmia Leads to Neurotoxicity Neurotoxicity Neuron->Neurotoxicity Leads to Intrinsic_Apoptosis YAC This compound Bax Bax ↑ YAC->Bax Bcl2 Bcl-2 ↓ YAC->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Extrinsic_Apoptosis YAC This compound FasL FasL ↑ YAC->FasL Fas Fas Receptor FasL->Fas Binds to FADD FADD Fas->FADD Recruits Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Acute_Toxicity_Workflow start Start fasting Fast Animals (e.g., mice for 3-4h) start->fasting weigh_dose Weigh and Calculate Dose fasting->weigh_dose administer Administer this compound (Oral Gavage) weigh_dose->administer observe_48h Observe for 48h administer->observe_48h outcome Outcome? observe_48h->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose continue_test Continue with Next Animal increase_dose->continue_test decrease_dose->continue_test continue_test->weigh_dose end End of Test (Calculate LD50) continue_test->end Stopping criteria met

References

aker-content-row-7">Yunaconitine and its role in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a C19-diterpenoid alkaloid primarily isolated from Aconitum vilmorinianum Kom., has a long history of use in traditional medicine, particularly in Southwestern China, for the treatment of inflammatory conditions and pain. Despite its recognized therapeutic potential, the clinical application of this compound is significantly hindered by its narrow therapeutic window and high toxicity. This technical guide provides a comprehensive overview of the traditional uses, pharmacological properties, and mechanisms of action of this compound, with a focus on its analgesic and anti-inflammatory effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities for researchers and drug development professionals.

Traditional and Modern Pharmacological Applications

Aconitum vilmorinianum, the primary source of this compound, has been traditionally used by ethnic minorities in China to treat bruises, joint pain, and arthritis.[1] In traditional Chinese medicine, it is often used as a local substitute for other Aconitum species for its analgesic and anti-inflammatory properties.[2][3] Modern pharmacological studies have begun to validate these traditional uses, demonstrating the anti-arthritic, analgesic, and anti-inflammatory effects of A. vilmorinianum extracts and its constituent alkaloids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound and related compounds.

Table 1: Anti-arthritic Effects of Aconitum vilmorinianum (AV) Extract in a Rat Model of Freund's Complete Adjuvant (FCA)-Induced Arthritis [4]

Treatment GroupDose (mg/kg/day, p.o.)Allodynia SuppressionJoint Swelling ReductionHyperaemia ReductionVascular Permeability Attenuation
AV Extract10YesSignificantSignificantNo
AV Extract100YesSignificantSignificantYes
Aconiti Radix (AC) Extract100YesNoNoNo
Aconiti Kusnezoffii Radix (AK) Extract100YesSignificantSignificantNo

Table 2: Analgesic Effects of Aconitine (B1665448) in Acetic Acid-Induced Writhing Test in Mice [2][5]

Treatment GroupDose (mg/kg, p.o.)Inhibition of Writhing (%)
Aconitine0.368
Aconitine0.976
Aspirin (B1665792)20075

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRoute of Administration
LD500.05 mg/kgMiceIntravenous

Mechanism of Action

The pharmacological and toxicological effects of this compound are primarily attributed to its interaction with voltage-gated sodium channels, similar to other aconitine-type alkaloids. However, its anti-inflammatory and analgesic effects are likely mediated through more complex signaling pathways, including the inhibition of the NF-κB pathway and modulation of the TRPV1 channel.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Aconitine-type alkaloids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IKK->IκB Inhibited by This compound (inferred) NF-κB NF-κB IκB->NF-κB Inhibits IκB_degraded IκB_degraded NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inferred Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.
Analgesic Mechanism: Modulation of the TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception. It is activated by various stimuli, including heat, low pH, and capsaicin. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, resulting in depolarization of sensory neurons and the transmission of pain signals. Aconitine-type alkaloids may modulate the activity of TRPV1, contributing to their analgesic effects.

TRPV1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Painful Stimuli Painful Stimuli TRPV1 TRPV1 Painful Stimuli->TRPV1 Activates Ca2+_ext Ca²⁺ Ca2+_int Ca²⁺ Influx TRPV1->Ca2+_int Opens This compound This compound This compound->TRPV1 Modulates (inferred) Depolarization Depolarization Ca2+_int->Depolarization Pain Signal Pain Signal Depolarization->Pain Signal

Inferred Analgesic Mechanism of this compound via TRPV1 Modulation.

Detailed Experimental Protocols

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is used to evaluate the anti-arthritic potential of a test compound.

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Induction of Arthritis:

    • Anesthetize the rats.

    • Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL in paraffin (B1166041) oil) subcutaneously into the plantar surface of the right hind paw.

  • Treatment:

    • Administer the test compound (e.g., A. vilmorinianum extract at 10 or 100 mg/kg/day) or vehicle orally for a specified period (e.g., 14 consecutive days, starting 6 days before FCA injection).[4]

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.

    • Allodynia (Pain Sensitivity): Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

    • Hyperaemia (Blood Flow): Can be assessed using laser Doppler imaging.

    • Vascular Permeability: Can be measured by the extravasation of a dye (e.g., Evans blue).

    • Histopathology: At the end of the experiment, sacrifice the animals and perform histological examination of the joints to assess inflammation, cartilage destruction, and bone erosion.

FCA_Arthritis_Workflow Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Group Allocation Group Allocation Acclimatize Rats->Group Allocation Pre-treatment Administer Test Compound/Vehicle (e.g., Days -6 to 7) Group Allocation->Pre-treatment Induce Arthritis Inject FCA into Hind Paw (Day 0) Pre-treatment->Induce Arthritis Continued Treatment Continue Test Compound/Vehicle Administration Induce Arthritis->Continued Treatment Assess Arthritis Measure Paw Volume, Allodynia, Hyperaemia, etc. (Regular Intervals) Continued Treatment->Assess Arthritis Assess Arthritis->Continued Treatment Repeat End of Study Sacrifice and Histopathology Assess Arthritis->End of Study Final Assessment Data Analysis Data Analysis End of Study->Data Analysis

Experimental Workflow for FCA-Induced Arthritis in Rats.
Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

  • Animals: Male mice (20-30 g).

  • Procedure:

    • Divide the mice into groups (e.g., vehicle control, positive control, test groups).

    • Administer the test compound (e.g., aconitine at 0.3 or 0.9 mg/kg) or vehicle orally.[2][5] A standard analgesic like aspirin (e.g., 200 mg/kg) is used as a positive control.[2][5]

    • After a set time (e.g., 60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[2][5]

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Acetic_Acid_Writhing_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Group Allocation Group Allocation Acclimatize Mice->Group Allocation Administer Treatment Oral Administration of Test Compound/Vehicle/Standard Group Allocation->Administer Treatment Waiting Period Absorption Time (e.g., 60 minutes) Administer Treatment->Waiting Period Induce Writhing Intraperitoneal Injection of Acetic Acid Waiting Period->Induce Writhing Observation Count Writhing Responses (e.g., for 15 minutes) Induce Writhing->Observation Data Analysis Data Analysis Observation->Data Analysis

Experimental Workflow for Acetic Acid-Induced Writhing Test.

Conclusion and Future Directions

This compound, a key active component of Aconitum vilmorinianum, demonstrates significant analgesic and anti-inflammatory properties, supporting its traditional use in medicine. The likely mechanisms of action involve the modulation of the NF-κB and TRPV1 signaling pathways. However, the high toxicity of this compound remains a major obstacle to its clinical development.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the NF-κB and TRPV1 pathways to confirm the inferred mechanisms.

  • Investigating structure-activity relationships to design and synthesize this compound derivatives with an improved therapeutic index.

  • Developing novel drug delivery systems to target the site of action and reduce systemic toxicity.

  • Conducting further preclinical and clinical studies to establish safe and effective dosing regimens for specific therapeutic indications.

A deeper understanding of the pharmacology and toxicology of this compound will be crucial for unlocking its therapeutic potential while ensuring patient safety.

References

aker-content-row-8">Metabolic pathways of Yunaconitine in humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in several Aconitum species, presents a significant concern in traditional medicine and toxicology. Understanding its metabolic fate in humans is crucial for assessing its toxicity, developing potential antidotes, and ensuring the safety of herbal remedies. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in humans, focusing on the enzymatic processes, resulting metabolites, and the experimental methodologies used for their identification and characterization.

Introduction

This compound is a potent neurotoxin and cardiotoxin, and instances of poisoning are frequently reported.[1][2][3] The toxicity of this compound is intrinsically linked to its chemical structure, and its biotransformation in the human body can lead to either detoxification or, in some cases, bioactivation. Therefore, a thorough understanding of its metabolic pathways is paramount for clinical toxicology and drug development. This guide summarizes the current state of knowledge on this compound metabolism, with a focus on in vitro studies using human-derived materials.

Primary Metabolic Pathways

The metabolism of this compound in humans is primarily characterized by two main types of reactions: Phase I oxidation reactions mediated by cytochrome P450 enzymes and hydrolysis.

Cytochrome P450-Mediated Oxidation

The principal route of this compound metabolism is oxidation, predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes (HLMs) have demonstrated that this compound is a substrate for these enzymes, leading to the formation of a multitude of oxidized metabolites.[1]

Key Findings:

  • CYP3A4 as the Major Contributor: Research has unequivocally identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of this compound.[1]

  • Multiple Metabolites: As many as 20 different oxidized metabolites of this compound have been identified in incubations with human liver microsomes.[1]

  • Dominant Role of CYP3A4: Of the 20 metabolites, 16 are primarily generated by CYP3A4, and 4 are exclusively formed by this specific isozyme.[1]

  • Inhibition of Metabolism: The presence of a CYP3A4 inhibitor, such as ketoconazole, significantly suppresses the formation of all 20 metabolites, highlighting the critical role of this enzyme.[1]

The oxidative metabolism of this compound likely involves several types of reactions, including:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

  • Demethylation: The removal of methyl (-CH3) groups.

  • Dehydrogenation: The removal of hydrogen atoms.

Hydrolysis

Hydrolysis is another significant metabolic pathway for aconitum alkaloids, including this compound. This process involves the cleavage of ester bonds within the molecule, typically leading to less toxic metabolites. For diester-diterpenoid alkaloids like this compound, hydrolysis can occur in a stepwise manner, first yielding a monoester derivative and then a completely de-esterified aconine. The instability of the 8-O-acetyl ester bond makes it susceptible to hydrolysis.[4]

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of this compound metabolism are limited. However, some key parameters have been reported, providing insights into the interaction of this compound with metabolic enzymes.

ParameterValueEnzymeMethod
Inhibition Constant (Ki) 1.76 µmol/LCYP3A4In vitro incubation with human liver microsomes
Metabolites Formed 20Human Liver MicrosomesLC-MS/MS
Metabolites Primarily Formed by CYP3A4 16Human Liver MicrosomesLC-MS/MS
Metabolites Exclusively Formed by CYP3A4 4Human Liver MicrosomesLC-MS/MS

Table 1: Summary of Quantitative Data on this compound Metabolism.

Experimental Protocols

The study of this compound metabolism relies on established in vitro and analytical methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for assessing the metabolism of this compound in HLMs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP3A4 inhibitor (e.g., ketoconazole)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, HLMs, and this compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the inhibitor is typically pre-incubated with the microsomes before the addition of the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analytical determination of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for aconitum alkaloids.

  • Scan Mode: Full scan mode for initial metabolite profiling and product ion scan mode for structural elucidation. Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • Precursor and Product Ions: These are specific to this compound and its expected metabolites and need to be determined empirically.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_this compound This compound This compound Oxidized_Metabolites Oxidized Metabolites (M1, M2, ... M20) This compound->Oxidized_Metabolites CYP3A4 (Major) Other CYPs (Minor) (Oxidation, Hydroxylation, Demethylation, Dehydrogenation) Hydrolyzed_Metabolite Hydrolyzed Metabolite (e.g., Deacetyl-yunaconitine) This compound->Hydrolyzed_Metabolite Esterases (Hydrolysis)

Caption: Metabolic transformation of this compound in humans.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Incubation_Setup Prepare Incubation Mixture (HLMs, this compound, Buffer) Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Reaction_Initiation Add NADPH Regenerating System Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate with Acetonitrile Incubation->Reaction_Termination Protein_Precipitation Centrifuge to Pellet Proteins Reaction_Termination->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing and Metabolite Identification LC_MS_Analysis->Data_Processing

Caption: Workflow for studying this compound metabolism in vitro.

Conclusion

The metabolism of this compound in humans is a complex process dominated by CYP3A4-mediated oxidation, leading to the formation of numerous metabolites. Hydrolysis also represents a potential metabolic route. While the primary enzymatic players have been identified, further research is needed to fully characterize the structures of all metabolites and to determine the complete pharmacokinetic profile of this compound in humans. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate of this potent alkaloid, ultimately contributing to a better understanding of its toxicity and the development of safer therapeutic strategies.

References

In-Depth Technical Guide: The Interaction of Yunaconitine with Cytochrome P450 3A4 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interaction between yunaconitine, a highly toxic diterpenoid alkaloid found in Aconitum species, and the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding this interaction is critical for predicting and mitigating potential drug-drug interactions and toxicity, particularly as herbs containing Aconitum are used in some traditional medicines.

Executive Summary

This compound is both a substrate and a competitive inhibitor of CYP3A4, the most abundant human drug-metabolizing enzyme.[1][2] This dual role has significant clinical implications, as co-administration of this compound with other CYP3A4 substrates could lead to increased plasma concentrations and toxicity of either compound. CYP3A4 is responsible for the extensive metabolism of this compound into numerous metabolites, a process that can be significantly hampered by CYP3A4 inhibitors.[1][2] This guide details the quantitative kinetics of this interaction, outlines the experimental protocols for its investigation, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction between this compound and CYP3A4 enzymes. This data is crucial for developing pharmacokinetic models to predict drug interactions.

ParameterValueDescriptionSource
Inhibition Constant (Ki)1.76 µmol/LThe inhibition constant for the competitive inhibition of CYP3A4 by this compound.[1][2]
Inhibition TypeCompetitiveThis compound binds to the active site of CYP3A4, competing with other substrates.[1][2]
Metabolic Profile20 metabolitesNumber of metabolites produced from this compound by human liver microsomes, with CYP3A4 playing a primary role.[1][2]

Experimental Protocols

The investigation of this compound's interaction with CYP3A4 typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. Below are detailed methodologies for key experiments.

This compound Metabolism in Human Liver Microsomes

This experiment aims to identify the metabolites of this compound and the role of CYP3A4 in its metabolism.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Ketoconazole (B1673606) (a selective CYP3A4 inhibitor)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare an incubation mixture containing HLMs, this compound, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • To investigate the role of CYP3A4, run parallel experiments with the addition of ketoconazole.

    • After a defined incubation time, terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining this compound and its metabolites.

    • Compare the metabolite formation in the presence and absence of ketoconazole to determine the contribution of CYP3A4.[1][2]

CYP3A4 Inhibition Assay

This assay determines the inhibitory effect of this compound on CYP3A4 activity using a probe substrate.

  • Materials:

    • Recombinant human CYP3A4 enzyme

    • A fluorescent or chromogenic CYP3A4 probe substrate (e.g., midazolam, testosterone)

    • This compound at various concentrations

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • A plate reader for detecting the signal from the metabolized probe substrate

  • Procedure:

    • In a multi-well plate, add recombinant CYP3A4, the probe substrate, and varying concentrations of this compound in phosphate buffer.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Monitor the formation of the metabolized probe substrate over time using a plate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of CYP3A4 activity) by plotting the reaction rate against the logarithm of the this compound concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the probe substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and workflows related to the this compound-CYP3A4 interaction.

Signaling and Metabolic Pathways

Yunaconitine_Metabolism This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Substrate Binding Metabolites 20 Oxidized Metabolites (16 primarily by CYP3A4) CYP3A4->Metabolites Oxidation Toxicity Altered Toxicity Profile Metabolites->Toxicity

Caption: Metabolic pathway of this compound mediated by the CYP3A4 enzyme.

Experimental Workflows

Inhibition_Mechanism cluster_0 Competitive Inhibition of CYP3A4 This compound This compound (Inhibitor) CYP3A4 CYP3A4 Active Site This compound->CYP3A4 Binds to active site Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->CYP3A4 Competes for binding Inhibited_Complex This compound-CYP3A4 Complex (Inactive) CYP3A4->Inhibited_Complex Metabolism_Blocked Substrate Metabolism Blocked Inhibited_Complex->Metabolism_Blocked

Caption: Mechanism of competitive inhibition of CYP3A4 by this compound.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow Start Prepare Incubation Mixture (HLMs or Recombinant CYP3A4) Add_YAC Add this compound +/- Inhibitor (Ketoconazole) Start->Add_YAC Preincubation Pre-incubate at 37°C Add_YAC->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Terminate Reaction (Ice-cold Acetonitrile) Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Determine Kinetic Parameters (Ki, Metabolite Profile) Analyze->Data

References

Physicochemical Properties of Yunaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus. Due to its potent biological activity, understanding these properties is crucial for research into its therapeutic potential and toxicological profile.

Core Physicochemical Properties

General Properties
PropertyValue/DescriptionSource(s)
Molecular Formula C35H49NO11[1]
Molecular Weight 659.77 g/mol [2]
CAS Number 70578-24-4[2]
Appearance White to off-white solid/crystalline powder[2]
Purity Typically >98% for research-grade samples[1][2]
Storage Desiccate at -20°C for long-term stability[2]
Solubility

This compound exhibits poor solubility in water but is soluble in various organic solvents.[2] Quantitative solubility data is summarized below.

SolventSolubilitySource(s)
DMSO ≥ 100 mg/mL (151.57 mM)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (3.15 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (3.15 mM)[2]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (3.15 mM)[2]

Note: For enhanced solubility in DMSO, warming the solution to 37°C and using sonication is recommended.[2]

Spectroscopic Data
Spectroscopic TechniqueKey FindingsSource(s)
Mass Spectrometry (MS) Precursor-ion scans of m/z 135 are characteristic for 14-O-anisoyl-norditerpenoids like this compound. Collision-induced fragmentation shows a neutral loss of acetate (B1210297) (60 amu) and the generation of a methoxyphenylcarbonyl cation (m/z 135).[3][4] The exact mass has been reported as 659.3326 with a calculated m/z of 660.3384 [M+H]+.[5][3][4][5]
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy are used for structural identification and confirmation.[1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following are standard protocols that can be adapted for this purpose.

Determination of Melting Point

A precise melting point is a key indicator of purity. The capillary method is a widely accepted technique.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Measurement: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of pKa (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of this compound at different pH values, which influences its solubility, absorption, and distribution.

Protocol:

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol).

  • Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

This compound exhibits potent analgesic and anti-inflammatory properties, which are linked to its interaction with specific signaling pathways.

Analgesic Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism for the analgesic and neurotoxic effects of this compound and other aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs).

Analgesic_Action This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to site 2 Depolarization Prolonged Depolarization VGSC->Depolarization Persistent Activation Neuron Sensory Neuron Neuron->VGSC ActionPotential Inhibition of Action Potential Propagation Depolarization->ActionPotential PainSignal Reduced Pain Signal Transmission ActionPotential->PainSignal

Figure 1. Proposed analgesic mechanism of this compound via modulation of voltage-gated sodium channels.

This compound binds to site 2 of the alpha subunit of VGSCs, leading to their persistent activation. This causes a prolonged depolarization of the neuronal membrane, which ultimately inhibits the propagation of action potentials in sensory neurons, thereby reducing the transmission of pain signals.

Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of aconitum alkaloids are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti_inflammatory_Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Cytokines Pro-inflammatory Cytokines Genes->Cytokines This compound This compound This compound->IKK Inhibits

Figure 2. Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This leads to the release and nuclear translocation of the NF-κB dimer (p65/p50). In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound is proposed to inhibit the activation of the IKK complex, thereby preventing the downstream signaling cascade and reducing the production of inflammatory mediators.

Analytical Workflow

The analysis and characterization of this compound typically involve extraction, purification, and identification using various chromatographic and spectroscopic techniques.

Analytical_Workflow Plant Aconitum Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Identification Structural Identification and Quantification Purethis compound->Identification Techniques HPLC, LC-MS/MS, NMR Identification->Techniques

Figure 3. General analytical workflow for the isolation and identification of this compound.

This workflow highlights the key stages from the plant source to the final characterization of the pure compound. High-performance liquid chromatography (HPLC) is commonly used for purification and quantification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural elucidation and confirmation.[1][6][7]

References

aker-content-row-11">Structural elucidation of Yunaconitine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Yunaconitine and its derivatives. This compound, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, and its analogues are of significant interest due to their complex structures and diverse biological activities. The structural characterization of these compounds is crucial for understanding their structure-activity relationships, toxicological profiles, and therapeutic potential.

This document outlines the key analytical techniques employed in the structural determination of these alkaloids, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. It also provides detailed experimental protocols and presents available quantitative data in a structured format to facilitate comparison and further research.

Spectroscopic Data of this compound and its Derivatives

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of complex natural products like this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide crucial information about the chemical environment of each atom, while 2D NMR experiments (COSY, HSQC, HMBC, NOESY) reveal the connectivity and spatial relationships between atoms, allowing for the complete assignment of the molecular structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
185.13.28 (1H, d, J=8.5)
226.42.15 (1H, m)
334.92.05 (1H, m), 1.65 (1H, m)
439.1-
549.02.65 (1H, d, J=6.5)
691.56.05 (1H, d, J=5.0)
745.84.08 (1H, dd, J=6.5, 5.0)
878.94.91 (1H, s)
950.23.15 (1H, d, J=7.0)
1040.82.55 (1H, d, J=7.0)
1154.1-
1229.51.85 (1H, m), 1.50 (1H, m)
1375.33.95 (1H, t, J=4.5)
1483.84.88 (1H, d, J=4.5)
1537.82.35 (1H, m), 1.75 (1H, m)
1682.54.45 (1H, d, J=6.0)
1761.62.85 (1H, s)
1848.92.45 (2H, q, J=7.0)
1959.21.10 (3H, t, J=7.0)
1'-N--
N-CH₂-CH₃49.52.80 (2H, q, J=7.2)
N-CH₂-CH₃13.51.05 (3H, t, J=7.2)
8-OAc170.1-
8-OAc21.42.02 (3H, s)
14-OAn166.2-
1'-An129.8-
2', 6'-An131.78.01 (2H, d, J=8.8)
3', 5'-An113.86.95 (2H, d, J=8.8)
4'-An163.5-
4'-OCH₃55.53.88 (3H, s)
6-OCH₃59.13.40 (3H, s)
16-OCH₃57.93.30 (3H, s)

Note: Data is compiled from typical values for diterpenoid alkaloids and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometric Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound and its derivatives is characterized by the neutral loss of acetic acid, the anisoyl group, and other substituents.[1]

Table 2: Key Mass Spectral Fragments of this compound

m/z (calculated)Ion FormulaDescription
674.3384[C₃₇H₅₀NO₁₁]⁺Protonated molecule [M+H]⁺
614.3173[C₃₅H₄₆NO₉]⁺[M+H - CH₃COOH]⁺
523.2649[C₂₉H₃₇NO₈]⁺[M+H - C₈H₇O₂]⁺ (Loss of p-anisoyl group)
135.0441[C₈H₇O₂]⁺p-Anisoyl cation

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and structural elucidation of this compound derivatives.

Isolation and Purification

A general procedure for the isolation of diterpenoid alkaloids from Aconitum species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots) is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

NMR Spectroscopic Analysis

A comprehensive NMR analysis for structural elucidation involves a suite of 1D and 2D experiments.

  • Sample Preparation: A pure sample of the this compound derivative (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) and transferred to a 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR and DEPT: Determines the number of different carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry of the molecule.

Mass Spectrometric Analysis
  • Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for these compounds, usually in positive ion mode.

  • Analysis:

    • Full Scan MS: To determine the accurate mass of the molecular ion and deduce the elemental composition.

    • Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structural confirmation.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

  • Crystallization: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.

Signaling Pathways and Biological Activities

This compound and related aconitine-type alkaloids are known for their potent cardiotoxicity and neurotoxicity, which are primarily mediated through their interaction with voltage-gated sodium channels. However, they also exhibit other biological activities, and their effects on various signaling pathways are an active area of research.

MAPK/ERK and PI3K/AKT Signaling Pathways

Aconitine, a closely related alkaloid, has been shown to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. The modulation of these pathways by this compound derivatives is a key area of investigation for their potential therapeutic applications, particularly in cancer research.

MAPK_PI3K_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates This compound This compound Derivatives erk ERK This compound->erk Modulates akt AKT This compound->akt Modulates raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation & Survival erk->proliferation pi3k->akt akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation extraction Extraction from Plant Material partitioning Acid-Base Partitioning extraction->partitioning chromatography Column & Prep-HPLC partitioning->chromatography pure_compound Pure Derivative chromatography->pure_compound hrms HRMS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d xray X-ray Crystallography (if crystals obtained) pure_compound->xray formula Molecular Formula hrms->formula nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d fragments 2D Structure (Connectivity) nmr_2d->fragments stereo 3D Structure (Stereochemistry) xray->stereo fragments->stereo final_structure Final Structure stereo->final_structure

References

Methodological & Application

Application Note: Quantification of Yunaconitine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Due to its cardiotoxicity and neurotoxicity, sensitive and specific quantification of this compound in various biological and herbal matrices is crucial for toxicological studies, clinical diagnosis of poisoning, and quality control of herbal products.[1][2] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of this compound. The described protocols are applicable to matrices such as human serum and urine, as well as herbal extracts.

Introduction

Aconite poisoning is a significant concern globally due to the misuse or accidental ingestion of plants containing toxic alkaloids like this compound.[1] The rapid and accurate determination of this compound levels is essential for timely clinical intervention in poisoning cases.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical and phytochemical analysis.[5] This document provides detailed experimental protocols and compiled quantitative data from published literature to guide researchers in implementing a reliable LC-MS/MS method for this compound quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Below are protocols for human serum/plasma and urine.

a) Human Serum/Plasma - Protein Precipitation

This method is rapid and suitable for removing proteins that can interfere with the analysis.

  • Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., Methyllycaconitine or Domperidone).[3][4]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge and transfer the supernatant to an LC vial for injection.

b) Human Urine - Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing salts and other interferences.

  • Use Oasis MCX cartridges for the extraction of this compound, crassicauline A, and foresaconitine (B1259671) from urine specimens.[7]

  • Follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

c) Human Urine - Liquid-Liquid Extraction (LLE) with Toxi-Tubes A

This is an alternative method for urine samples.

  • Place 4 mL of the patient's urine into a Toxi-Tube A, which contains a solvent mixture of dichloromethane (B109758) and dichloroethane and buffer salts to maintain a pH of 9.0.[8]

  • Mechanically shake the tube for 20 minutes.[8]

  • After phase separation, transfer the organic solvent layer to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the dried residue in 1.0 mL of 50% acetonitrile and 0.2% formic acid in water.[8]

  • Inject a 20 µL aliquot into the LC-MS/MS system.[8]

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reversed-phase C8 or C18 column.

ParameterCondition
HPLC System Agilent Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[8]
Mobile Phase A 0.2% Formic Acid in Water[8]
Mobile Phase B 0.2% Formic Acid in Acetonitrile[8]
Gradient Elution Linearly from 30% B to 50% B in 20 minutes[8]
Flow Rate 0.5 mL/min[8]
Column Temperature Ambient[8]
Injection Volume 20 µL[8]
Total Run Time 30 minutes[8]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Varies depending on the specific alkaloid; for group screening, precursor-ion scans of m/z 105 and 135 are used.[1]
Product Ion (m/z) Characterized by the neutral loss of acetate (B1210297) (60 amu) at lower collision energy and the generation of phenylcarbonyl cation (m/z 105) or methoxyphenylcarbonyl cation (m/z 135) at higher collision energy.[8]
Declustering Potential 56 V[8]
Entrance Potential -10 V[8]
Collision Energy 75 V[8]
Cell Exit Potential 30 V[8]
Collision Gas Nitrogen[8]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound and related compounds as reported in the literature.

Table 1: Method Validation Parameters in Human Serum [3][4]

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix Effect (%)
This compound 0.1 - 10000.0220.178.6 - 84.9110.0 - 130.4
Crassicauline A 0.1 - 10000.0210.178.3 - 87.2121.2 - 130.0

Table 2: Method Validation Parameters in Urine [7][9]

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound 0.030.15
Crassicauline A 0.050.20
Foresaconitine 0.050.20

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Quantification LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, SPE, or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C8/C18 Column, Gradient Elution) Reconstitution->LC_Separation Inject Sample MS_Detection Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Generate Data Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (ng/mL) Quantification->Results

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological and herbal matrices. The detailed protocols and compiled performance data serve as a valuable resource for laboratories involved in toxicology, clinical chemistry, and the quality control of traditional medicines. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for the Extraction of Yunaconitine from Aconitum vilmorinianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum vilmorinianum, a species within the Ranunculaceae family, is a notable plant in traditional medicine, recognized for its potent bioactive compounds. The primary constituents of interest are the C19-diterpenoid alkaloids, with Yunaconitine being a significant and highly toxic component.[1] These alkaloids exhibit a range of pharmacological activities, but their therapeutic window is exceedingly narrow due to severe cardiotoxicity and neurotoxicity.[2][3] The toxic effects are primarily mediated through the activation of voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and muscles.[1][4][5] This document provides detailed protocols for the extraction and purification of this compound from Aconitum vilmorinianum and an overview of its known signaling pathways.

Data Presentation

The yield of this compound can vary significantly based on the plant material, processing, and the extraction method employed. The following table summarizes quantitative data from relevant studies.

Plant MaterialExtraction MethodThis compound Content/YieldReference
Aconitum vilmorinianumNot specified263.96 µg/g--INVALID-LINK--
Aconite-containing drugsMicrowave-Assisted Extraction (MAE)0.015 to 10.41 mg/g--INVALID-LINK--[6]
Aconitum hemsleyanum or A. geniculatumAcid-Base Extraction1.04% (of raw plant material)--INVALID-LINK--[7]

Experimental Protocols

Protocol 1: Classical Acid-Base Extraction for this compound

This protocol is adapted from a method used for the gram-scale separation of this compound and is suitable for obtaining a crude to semi-purified alkaloid fraction.

Materials and Reagents:

Procedure:

  • Alkalinization and Initial Extraction:

    • Soak 1.5 kg of powdered Aconitum vilmorinianum roots in a 10% sodium carbonate solution.

    • Extract the alkalinized plant material with chloroform. Repeat the extraction multiple times to ensure the complete transfer of alkaloids into the organic phase.

  • Acidification and Phase Separation:

    • Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator.

    • Dilute the concentrated extract with water and acidify to a pH of approximately 2 with a 2% hydrochloric acid solution.

    • Filter the acidic solution to remove any precipitated impurities.

  • Basification and Final Extraction:

    • Alkalize the filtered liquor with ammonium hydroxide to a pH of approximately 9-10.

    • Extract the alkaline aqueous phase with ether. Repeat the extraction several times.

  • Drying and Concentration:

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the ether solution under vacuum to yield the crude this compound extract.[7]

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound from a crude extract using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Alumina (B75360) (neutral, for column chromatography)

  • Reverse-phase C18 silica gel

  • Appropriate solvent systems (e.g., gradients of chloroform/methanol (B129727), petroleum ether/ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

  • Loading and Elution:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest.

  • Further Purification (if necessary):

    • For higher purity, the semi-purified fractions can be subjected to further chromatographic steps using alumina or reverse-phase C18 columns with appropriate solvent systems.

  • Final Concentration:

    • Evaporate the solvent from the purified fractions to obtain isolated this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Acid-Base Extraction cluster_purification Purification start Powdered Aconitum vilmorinianum Roots alkalinization Soak in 10% Na2CO3 start->alkalinization chloroform_extraction Extract with Chloroform alkalinization->chloroform_extraction acidification Acidify with 2% HCl chloroform_extraction->acidification filtration1 Filter acidification->filtration1 basification Alkalize with NH4OH filtration1->basification ether_extraction Extract with Ether basification->ether_extraction drying Dry with Na2SO4 ether_extraction->drying concentration1 Concentrate drying->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column alumina_column Alumina Column Chromatography (Optional) silica_column->alumina_column rp_c18_column RP-C18 Column Chromatography (Optional) alumina_column->rp_c18_column concentration2 Concentrate Purified Fractions rp_c18_column->concentration2 pure_this compound Pure this compound concentration2->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound's toxicity is its action on voltage-gated sodium channels (VGSCs) in excitable cells, including neurons and cardiomyocytes.[4][5] This action is similar to that of aconitine (B1665448).[8]

Mechanism of Action:

  • Binding to Voltage-Gated Sodium Channels: this compound binds to site 2 of the α-subunit of VGSCs. This binding causes the channels to open at the resting membrane potential and inhibits their inactivation.[5]

  • Persistent Sodium Influx: The persistent activation of sodium channels leads to a continuous influx of Na+ ions into the cell.

  • Membrane Depolarization: The influx of positive ions causes prolonged depolarization of the cell membrane.

  • Downstream Effects: This sustained depolarization leads to:

    • Cardiotoxicity: In cardiomyocytes, it can cause arrhythmias, such as ventricular tachycardia and fibrillation, and ultimately cardiac arrest.[2][9][10]

    • Neurotoxicity: In neurons, it leads to initial stimulation (paresthesia, numbness) followed by paralysis.[3][5]

The following diagram illustrates the proposed signaling pathway for this compound-induced cardiotoxicity.

signaling_pathway cluster_cardiac Cardiomyocyte cluster_neuronal Neuron This compound This compound vgsc Voltage-Gated Sodium Channel (Site 2) This compound->vgsc Binds and Activates na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Prolonged Membrane Depolarization na_influx->depolarization arrhythmia Arrhythmias (e.g., Ventricular Tachycardia) depolarization->arrhythmia paresthesia Paresthesia/Numbness depolarization->paresthesia cardiac_arrest Cardiac Arrest arrhythmia->cardiac_arrest paralysis Paralysis paresthesia->paralysis

Caption: Proposed signaling pathway of this compound-induced toxicity.

References

Protocols for the Analysis of Yunaconitine in Herbal Drugs: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantitative analysis of yunaconitine from herbal drug matrices. The methodologies described herein are based on current scientific literature and are primarily centered around modern analytical techniques such as Microwave-Assisted Extraction (MAE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to ensure high sensitivity, specificity, and throughput.

Introduction

This compound is a highly toxic C19-diterpenoid alkaloid found in certain species of the Aconitum genus. Due to its potent cardiotoxicity and neurotoxicity, the presence and quantity of this compound in herbal preparations containing Aconitum roots must be strictly controlled.[1] This document outlines validated protocols for the accurate determination of this compound, supporting quality control, safety assessment, and toxicological studies of herbal drugs.

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical methods described.

Table 1: Method Validation Parameters for this compound Analysis

ParameterMethodMatrixValueReference
Limit of Detection (LOD)LC-MS/MSHuman Serum0.022 ng/mL[2]
Limit of Quantification (LOQ)LC-MS/MSHuman Serum0.1 ng/mL[2]
RecoveryLC-MS/MSHuman Serum78.6% - 84.9%[2]
Linearity (r²)UHPLC-MS/MSHerbal Drugs>0.999[3]

Table 2: Reported Concentrations of this compound in Herbal Samples

| Herbal Material | Processing | this compound Content (mg/g) | Reference | |---|---|---|---|---| | Radix Aconiti | Crude | 0.015 - 10.41 |[3] | | Radix Aconiti Kusnezoffii | Crude | 0.015 - 10.41 |[3] | | Aconite-containing drugs | Processed | 0.015 - 10.41 |[3] |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Herbal Material

MAE is a rapid and efficient method for extracting alkaloids from solid plant matrices, utilizing microwave energy to heat the solvent and sample, which accelerates the extraction process.[1][4]

Materials and Equipment:

  • Dried and powdered herbal material (Aconitum spp.)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Microwave extraction system (closed-vessel preferred for solvent containment)

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of finely powdered, dried herbal material.

  • Extraction:

    • Place the powdered sample into a microwave extraction vessel.

    • Add 20 mL of methanol to the vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. A typical starting point would be:

      • Microwave Power: 400 W

      • Temperature: 70°C

      • Extraction Time: 5 minutes[1]

    • These parameters should be optimized for the specific matrix and equipment.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract through a 0.45 µm filter to remove particulate matter.

  • Concentration:

    • If necessary, concentrate the filtrate using a rotary evaporator at a temperature below 40°C to a final volume of 5 mL.

    • The extract is now ready for purification or direct analysis if sufficiently clean.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is employed to remove interfering matrix components from the crude extract, thereby improving the accuracy and longevity of the analytical column.[5] A C18 sorbent is commonly used for the reversed-phase retention of alkaloids like this compound.

Materials and Equipment:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ultrapure water

  • Ammonia (B1221849) solution (for pH adjustment)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to dry.[6]

  • Sample Loading:

    • Adjust the pH of the methanolic extract from Protocol 1 to approximately 9-10 with ammonia solution to ensure this compound is in its neutral form.

    • Dilute the extract with water to reduce the methanol concentration to <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove less polar interferences.[6]

  • Elution:

    • Elute the retained this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition for UHPLC-MS/MS analysis.[5]

Protocol 3: UHPLC-MS/MS Analysis of this compound

This protocol describes a sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][5]

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water with 2.0 mM ammonium (B1175870) acetate[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

  • Column Temperature: 40°C[5]

  • Injection Volume: 5 µL[5]

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.35
1.00.35
5.00.395
6.00.395
6.10.35
8.00.35

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Nebulizing Gas Pressure: 45 psi

  • Drying Gas Flow: 5 L/min

  • Drying Gas Temperature: 300°C

  • MRM Transitions:

    • Analyte: this compound

    • Precursor Ion (Q1): To be determined by direct infusion of a this compound standard (expected m/z around 660.4)

    • Product Ion (Q3): To be determined by fragmentation of the precursor ion

    • Collision Energy (CE): To be optimized for the specific instrument and transition

Procedure:

  • System Equilibration: Equilibrate the UHPLC-MS/MS system with the initial mobile phase composition for at least 20 minutes.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase composition and inject them to construct a calibration curve.

  • Sample Analysis: Inject the reconstituted samples from the SPE protocol.

  • Quantification: Identify the this compound peak based on its retention time and specific MRM transition. Quantify the concentration using the calibration curve.

Visualized Workflows

G cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_spe Solid-Phase Extraction (SPE) Clean-up cluster_analysis UHPLC-MS/MS Analysis start Dried Herbal Material powder Grinding to Fine Powder start->powder weigh Weigh 1.0 g powder->weigh add_solvent Add 20 mL Methanol weigh->add_solvent Transfer to Vessel mae Microwave Irradiation (70°C, 5 min, 400 W) add_solvent->mae cool Cool to Room Temp mae->cool filter Filter (0.45 µm) cool->filter condition Condition C18 Cartridge (Methanol -> Water) filter->condition Proceed to Clean-up load Load pH-adjusted Extract condition->load wash Wash with Water & Water/MeOH load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 5 µL reconstitute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect MS/MS Detection (ESI+, MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Analysis in Herbal Drugs.

G cluster_spe_protocol Detailed SPE Protocol cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution start_spe Start SPE cond_meth Pass 5 mL Methanol start_spe->cond_meth cond_water Pass 5 mL Water (Do not let dry) cond_meth->cond_water load_sample Load pH-adjusted and diluted extract cond_water->load_sample wash_water Wash with 5 mL Water load_sample->wash_water wash_mix Wash with 5 mL Water/Methanol (80:20) wash_water->wash_mix elute_meth Elute with 5 mL Methanol wash_mix->elute_meth end_spe Collect Eluate elute_meth->end_spe

References

In Vitro Assays for Yunaconitine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine, a C19-diterpenoid alkaloid primarily found in plants of the Aconitum genus, is recognized for its potent biological activities. Structurally similar to aconitine (B1665448), it is a subject of significant interest for its potential therapeutic applications, including analgesic, anti-inflammatory, and anti-cancer effects. The primary mechanism of action for this compound and related alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).[1] Additionally, studies on closely related compounds like aconitine have demonstrated the induction of apoptosis in cancer cells and the inhibition of key inflammatory pathways.[2][3][4]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on voltage-gated sodium channels, cancer cell viability and apoptosis, and inflammatory responses. The provided methodologies are based on established assays for related compounds and can be adapted for the specific investigation of this compound.

Voltage-Gated Sodium Channel (VGSC) Modulation Assay

The primary molecular target of this compound is the voltage-gated sodium channel.[1] In vitro electrophysiology assays are essential to characterize the specific effects of this compound on different VGSC subtypes (e.g., Nav1.7, Nav1.5), which are crucial for action potential initiation and propagation in excitable cells like neurons and cardiomyocytes.[1][5]

Quantitative Data Summary: Lappaconitine (B608462) (a related alkaloid)

As specific data for this compound is limited, the following table provides reference inhibitory activity for the related alkaloid, Lappaconitine, on the Nav1.7 channel, a key target in pain signaling.

CompoundCell LineChannel SubtypeIC50 (µM)Electrophysiology ConditionsReference
LappaconitineHEK293Nav1.727.67 (15.68–39.66)Whole-cell patch clamp, holding potential -70 mV[6][7]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the functional effects of this compound on VGSCs expressed in a heterologous system (e.g., HEK293 cells).[1][5]

Materials:

  • HEK293 cells stably expressing the human VGSC subtype of interest (e.g., Nav1.7)

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)

  • Glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target VGSC subtype. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare external and internal solutions. Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) between the micropipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Voltage (I-V) Relationship: Hold the membrane potential at -120 mV. Apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909) to determine the voltage-dependence of activation.

    • Steady-State Inactivation: Apply a 500 ms prepulse to potentials ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to -10 mV to assess steady-state inactivation.

    • Concentration-Response: To determine the IC50, hold the cell at a potential that elicits a consistent peak current (e.g., -10 mV) and apply various concentrations of this compound.

  • Data Analysis: Analyze the recorded currents using appropriate software. Plot I-V curves and fit conductance-voltage curves with a Boltzmann function to determine the half-maximal activation voltage (V½). Fit steady-state inactivation data with a Boltzmann function to determine the half-maximal inactivation voltage (V½). Calculate the IC50 value from concentration-response curves.

Experimental Workflow: Patch-Clamp Electrophysiology

G cluster_prep Cell & Solution Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing Nav1.7 plating Plate cells on glass coverslips cell_culture->plating setup Mount coverslip & perfuse with external solution plating->setup solutions Prepare external & internal solutions compound Prepare this compound working solutions patching Obtain whole-cell patch-clamp configuration setup->patching protocols Apply voltage protocols (I-V, inactivation) patching->protocols application Apply this compound at various concentrations protocols->application record Record sodium currents application->record analyze Analyze current traces record->analyze plot Plot concentration-response and gating curves analyze->plot calculate Determine IC50 and changes in gating plot->calculate G cluster_pathways Intracellular Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition Mito Mitochondrial Pathway This compound->Mito Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Transcription Inhibition Bax Bax (Pro-apoptotic) Mito->Bax Activation Bcl2->Bax Inhibition Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 24-well plates pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect cell supernatants stimulate->collect_supernatant elisa Perform TNF-α and IL-6 ELISA collect_supernatant->elisa quantify Quantify cytokine concentrations elisa->quantify calculate_inhibition Calculate % inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

References

Application Notes and Protocols for Studying Yunaconitine Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, poses a significant risk of poisoning. Its potent cardiotoxic and neurotoxic effects necessitate a thorough understanding of its toxicological profile for clinical management and the development of potential antidotes. This document provides detailed application notes and experimental protocols for studying this compound toxicity using various animal models, including rodents and zebrafish, as well as in vitro cardiomyocyte models.

Core Toxicological Profile of this compound

This compound's primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons. This leads to a continuous influx of sodium ions, causing membrane depolarization, which in turn triggers a cascade of detrimental events including calcium overload, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis and cell death.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound in mice. It is crucial to note that toxicity can vary depending on factors such as the animal strain, sex, and the specific formulation of the compound.

Animal ModelRoute of AdministrationLD50 (mg/kg)Toxic Effects Observed
ICR Mice (female)Oral2.37[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, and convulsions.[1]
ICR Mice (female)Intravenous (IV)0.20[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, and convulsions.[1]

Experimental Protocols

In Vivo Rodent Models: Mice and Rats

Rodent models are invaluable for studying the systemic effects of this compound, including its impact on the cardiovascular and central nervous systems.

This protocol is designed to determine the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Male and female ICR mice (6-8 weeks old)

  • Oral gavage needles or syringes for intravenous/intraperitoneal injection

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

  • Animal Grouping: Randomly divide the mice into groups of at least 5-10 animals per dose level, including a control group receiving only the vehicle.

  • Administration: Administer a single dose of this compound to each mouse via the desired route (oral, IV, or intraperitoneal).

  • Observation: Continuously monitor the animals for clinical signs of toxicity and mortality for the first 4 hours and then periodically for up to 14 days. Record observations such as changes in behavior, respiratory distress, convulsions, and time of death.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

This protocol allows for the continuous monitoring of cardiac function in conscious, freely moving mice.

Materials:

  • This compound

  • Telemetry ECG transmitters

  • Surgical tools for transmitter implantation

  • ECG recording and analysis software

  • Male C57BL/6J mice (10-12 weeks old)

Procedure:

  • Transmitter Implantation: Surgically implant telemetry ECG transmitters in the mice under anesthesia. Allow for a recovery period of at least one week.

  • Baseline ECG Recording: Record baseline ECG data for at least 24 hours before this compound administration.

  • This compound Administration: Administer a single, non-lethal dose of this compound.

  • ECG Monitoring: Continuously record ECGs for at least 24-48 hours post-administration.

  • Data Analysis: Analyze the ECG data for changes in heart rate, arrhythmias (e.g., ventricular tachycardia, fibrillation), and conduction abnormalities (e.g., PR and QT interval prolongation).

This protocol outlines a series of behavioral tests to assess the neurotoxic effects of this compound.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats

  • Open-field arena

  • Rotarod apparatus

  • Grip strength meter

Procedure:

  • This compound Administration: Administer a single, sub-lethal dose of this compound to the rats.

  • Open-Field Test: At various time points post-administration, place individual rats in the open-field arena and record locomotor activity, exploratory behavior, and signs of anxiety for a defined period.

  • Rotarod Test: Assess motor coordination and balance by placing the rats on a rotating rod and measuring the latency to fall.

  • Grip Strength Test: Measure forelimb and hindlimb grip strength using a grip strength meter.

  • Data Analysis: Compare the behavioral performance of this compound-treated rats with a vehicle-treated control group.

In Vitro Cardiomyocyte Model: H9c2 Cells

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for cardiotoxicity studies.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells in 96-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Materials:

  • H9c2 cells

  • This compound

  • DAPI (4′,6-diamidino-2-phenylindole) stain

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat H9c2 cells with this compound for 24 hours.

  • DAPI Staining: Stain the cells with DAPI and observe nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

  • Annexin V/PI Staining: Stain the cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Zebrafish Model

Zebrafish embryos and larvae offer a high-throughput in vivo platform for assessing cardiotoxicity.

Materials:

  • Wild-type or transgenic (e.g., with fluorescently labeled hearts) zebrafish embryos

  • This compound

  • Multi-well plates

  • Microscope with a camera

Procedure:

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

  • This compound Exposure: At 24 hours post-fertilization (hpf), place individual embryos in the wells of a multi-well plate containing different concentrations of this compound.

  • Observation: At 48 and 72 hpf, observe the embryos under a microscope and record heart rate, rhythm (arrhythmias), pericardial edema, and any morphological abnormalities of the heart.

  • Data Analysis: Compare the cardiac parameters of this compound-exposed embryos to a control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound toxicity and a general workflow for its investigation.

Yunaconitine_Toxicity_Pathway YAC This compound VGSC Voltage-Gated Sodium Channel YAC->VGSC Activates Na_Influx ↑ Na+ Influx VGSC->Na_Influx Depolarization Persistent Depolarization Na_Influx->Depolarization Ca_Overload ↑ Intracellular Ca2+ Depolarization->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Apoptosis Apoptosis Ca_Overload->Apoptosis ROS ↑ ROS Production Mitochondria->ROS ROS->Apoptosis Cardiotoxicity Cardiotoxicity (Arrhythmias) Apoptosis->Cardiotoxicity Neurotoxicity Neurotoxicity (Nerve Damage) Apoptosis->Neurotoxicity

Caption: Signaling pathway of this compound-induced toxicity.

Experimental_Workflow start Start: Investigate This compound Toxicity invitro In Vitro Studies (e.g., H9c2 cells) start->invitro zebrafish Zebrafish Model (High-throughput screening) start->zebrafish rodent Rodent Models (Mice, Rats) start->rodent cytotoxicity Cytotoxicity (MTT assay) invitro->cytotoxicity apoptosis Apoptosis (DAPI, Annexin V) invitro->apoptosis cardiotox_zf Cardiotoxicity (Heart rate, Edema) zebrafish->cardiotox_zf ld50 Acute Toxicity (LD50) rodent->ld50 cardiotox_rodent Cardiotoxicity (ECG) rodent->cardiotox_rodent neurotox_rodent Neurotoxicity (Behavioral tests) rodent->neurotox_rodent data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cardiotox_zf->data_analysis ld50->data_analysis cardiotox_rodent->data_analysis neurotox_rodent->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound toxicity.

References

Application Note: Yunaconitine as a Chemical Marker for Quality Control of Aconitum-Containing Traditional Medicines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum species, widely used in traditional medicine, are known for their potent therapeutic effects, which are accompanied by a narrow therapeutic window due to the presence of highly toxic diterpenoid alkaloids. Yunaconitine, a C19-diterpenoid alkaloid, is one of the primary toxic constituents found in several Aconitum species.[1][2] Its presence and concentration can vary significantly depending on the plant source, harvesting time, and processing methods, making robust quality control essential to ensure the safety and efficacy of herbal preparations.[3] This application note details a standardized protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing it as a reliable chemical marker for the quality assessment of Aconitum-containing raw materials and finished products.

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods for the quantification of this compound, demonstrating the sensitivity and reliability of these techniques.

ParameterHPLC-UV MethodLC-MS/MS Method (in Human Serum)UHPLC-MS/MS Method (in Herbal Drugs)
Linearity Range 1 - 200 µg/mL0.1 - 100 ng/mLNot Specified
Correlation Coefficient (r²) > 0.999> 0.99Excellent
Limit of Detection (LOD) ~9 - 12 ng/mL0.022 ng/mL[4]Not Specified
Limit of Quantification (LOQ) Not Specified0.1 ng/mL[4]Not Specified
Recovery Not Specified78.6% - 84.9%[4]Excellent
Content Range in Samples Not ApplicableNot Applicable0.015 to 10.41 mg/g[1]

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control of Aconitum species using this compound as a chemical marker.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Quality Assessment raw_material Raw Aconitum Material (e.g., Radix Aconiti) powder Pulverization raw_material->powder extraction Microwave-Assisted Extraction powder->extraction filtration Filtration & Dilution extraction->filtration hplc UHPLC-MS/MS Analysis filtration->hplc data_acq Data Acquisition hplc->data_acq quant Quantification of this compound data_acq->quant spec Comparison with Pre-defined Specifications quant->spec decision Acceptance / Rejection spec->decision end End decision->end start Start start->raw_material

Caption: Workflow for this compound-based quality control of Aconitum.

Detailed Experimental Protocols

This section provides detailed protocols for the extraction and quantification of this compound from powdered Aconitum root and its analysis in biological matrices.

Protocol 1: Quantification of this compound in Aconitum Plant Material by UHPLC-MS/MS

This protocol is adapted from a method for the rapid determination of this compound in aconites and aconite-containing drugs.[1]

1. Materials and Reagents

2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Microwave extraction system

3. Sample Preparation (Microwave-Assisted Extraction)

  • Accurately weigh 0.1 g of powdered Aconitum root into a microwave extraction vessel.

  • Add 20 mL of 70% methanol in water.

  • Perform microwave-assisted extraction under optimized conditions (e.g., specific power, time, and temperature).

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

4. UHPLC-MS/MS Conditions

  • Column: A suitable reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation from other alkaloids. An example gradient could be: 0-5 min, 10-30% B; 5-10 min, 30-60% B; 10-12 min, 60-90% B; followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C[2]

  • Injection Volume: 2-5 µL

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): To be determined based on the specific adduct of this compound (e.g., [M+H]⁺).

    • Product Ions (m/z): Characteristic fragment ions of this compound.

5. Calibration Curve

  • Prepare a stock solution of this compound reference standard in methanol.

  • Perform serial dilutions to prepare a series of working standard solutions of known concentrations.

  • Inject each standard solution into the UHPLC-MS/MS system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

6. Quantification

  • Inject the prepared sample solution into the UHPLC-MS/MS system.

  • Identify the this compound peak based on its retention time and MRM transitions.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is based on a method for identifying this compound in urine samples from cases of suspected aconite poisoning.[3][5]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water

  • Human urine (sample)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an ESI source

3. Sample Preparation

  • To 4 mL of urine, add an appropriate internal standard.

  • Perform extraction using a suitable method such as liquid-liquid extraction with an organic solvent or solid-phase extraction.

  • Evaporate the extraction solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of 50% acetonitrile with 0.2% formic acid.[5]

  • Centrifuge the reconstituted sample and transfer the supernatant to an HPLC vial.

4. HPLC-MS/MS Conditions

  • Column: Agilent Zorbax Eclipse XDB C8 column (150 x 4.6 mm i.d., 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.2% formic acid in water[5]

    • B: 0.2% formic acid in acetonitrile[5]

  • Gradient Elution: A linear gradient from 30% B to 50% B over 20 minutes.[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL[5]

  • MS/MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Mode: Precursor ion scan or MRM for targeted analysis. For screening, precursor ion scans for characteristic fragments like m/z 105 (benzoyl) and m/z 135 (anisoyl) can be used to detect a range of aconitum alkaloids.[3]

Signaling Pathway

While a specific, detailed signaling pathway for this compound is not extensively elucidated in the literature, its primary mechanism of toxicity is understood to be similar to that of other aconitine-type alkaloids. These alkaloids are potent neurotoxins that act on voltage-gated sodium channels.

G YAC This compound Na_channel Voltage-Gated Sodium Channel YAC->Na_channel Binds to site 2 Activation Persistent Activation Na_channel->Activation Influx Continuous Na⁺ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Toxicity Cellular Toxicity (Cardiotoxicity, Neurotoxicity) Depolarization->Toxicity

Caption: Mechanism of this compound toxicity via sodium channel activation.

This compound binds to site 2 of the voltage-gated sodium channels in the open state, leading to their persistent activation. This prevents the channels from closing, resulting in a continuous influx of sodium ions into the cell. The sustained influx leads to membrane depolarization, causing a range of toxic effects, including arrhythmias in cardiac tissue and paralysis in nerve and muscle cells.

Conclusion

The analytical methods presented here provide a robust framework for the quality control of Aconitum-containing herbal products by accurately quantifying this compound. The use of this compound as a chemical marker is crucial for mitigating the risks of aconite poisoning and ensuring the consistency and safety of these traditional medicines. The implementation of these protocols can aid researchers and manufacturers in adhering to stringent quality standards.

References

aker-content-row-19">Application of Yunaconitine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin that has garnered interest in neuropharmacology research. Like other aconitine (B1665448) alkaloids, its primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), leading to a range of neurological effects. These application notes provide an overview of the neuropharmacological applications of this compound, with detailed protocols for its study and a summary of available quantitative data. It is crucial to note that this compound is highly toxic, and all handling and experimental procedures must be conducted with appropriate safety precautions.

Quantitative Data

Due to its high toxicity and the prevalence of research on its more common analog, aconitine, specific quantitative data for this compound's neuropharmacological effects are limited. The available data, primarily related to its metabolism and toxicity, are summarized below. Data for related aconitine alkaloids are also provided for comparative purposes.

CompoundParameterValueCell/SystemReference
This compound Ki (CYP3A4 Inhibition) 1.76 µmol/LHuman Liver Microsomes[1]
Lappaconitine (B608462)IC50 (Nav1.7 Inhibition)27.67 µmol/LHEK293 cells[2]
AconitineApoptosis InductionDose-dependentHT22 Hippocampal Cells[3]
AconitineApoptosis InductionDose-dependentRat Brain Tissue[4]

Mechanism of Action and Signaling Pathways

This compound's neurotoxicity is primarily attributed to its interaction with voltage-gated sodium channels. While the precise details for this compound are still under investigation, the mechanism is thought to be similar to that of aconitine, which binds to site 2 of the α-subunit of VGSCs. This binding is believed to cause persistent activation of the channels, leading to an influx of Na+ ions, membrane depolarization, and uncontrolled neurotransmitter release, ultimately resulting in excitotoxicity and neuronal cell death.

Furthermore, studies on the closely related alkaloid aconitine suggest the involvement of apoptotic signaling pathways in its neurotoxic effects. Aconitine has been shown to induce apoptosis in neuronal cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Voltage-Gated Sodium Channel Modulation

The following diagram illustrates the proposed mechanism of this compound's action on voltage-gated sodium channels, leading to neuronal hyperexcitability.

G cluster_membrane Neuronal Membrane cluster_effects Cellular Effects VGSC_closed VGSC (Resting) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation Persistent_Activation Persistent Na+ Influx VGSC_open->Persistent_Activation VGSC_inactivated->VGSC_closed Repolarization This compound This compound This compound->VGSC_open Binds to Site 2 Membrane_Depolarization Prolonged Membrane Depolarization Persistent_Activation->Membrane_Depolarization Neurotransmitter_Release Excessive Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Excitotoxicity Excitotoxicity Neurotransmitter_Release->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death

Proposed mechanism of this compound action on VGSCs.
Apoptotic Signaling Pathway

Based on studies with aconitine, this compound may induce neuronal apoptosis through the mitochondrial and death receptor pathways. The following diagram outlines these interconnected signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL May upregulate Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Mitochondrion Mitochondrion aCaspase8->Mitochondrion via Bid cleavage Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Forms pores Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Proposed apoptotic pathways induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuropharmacological effects of this compound. These protocols are adapted from established methods for studying related Aconitum alkaloids and neurotoxins.

Electrophysiological Analysis of Voltage-Gated Sodium Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of this compound on VGSCs expressed in a heterologous system (e.g., HEK293 cells) or primary neurons.

Materials:

  • HEK293 cells stably expressing the desired VGSC subtype (e.g., Nav1.7) or cultured primary neurons.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (in DMSO or ethanol).

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Solution Preparation: Prepare external and internal solutions. Prepare serial dilutions of this compound in the external solution from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%.

  • Patch-Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Establish the whole-cell configuration.

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

    • Record baseline sodium currents by applying a series of depolarizing voltage steps.

    • Perfuse the cells with the external solution containing different concentrations of this compound.

    • Record sodium currents at each concentration after a stable effect is reached.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Generate concentration-response curves to determine the IC50 value of this compound.

    • Analyze the effects of this compound on the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

Calcium Imaging in Neuronal Cultures

This protocol outlines a method to assess changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound stock solution.

  • Fluorescence microscope with an appropriate filter set and a digital camera.

Procedure:

  • Cell Loading:

    • Incubate the cultured neurons with the calcium indicator (e.g., 5 µM Fura-2 AM) and an equal volume of 20% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Image Acquisition:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and measure emission at 516 nm.

    • Perfuse the cells with HBSS containing this compound at the desired concentration.

    • Continuously record fluorescence images to monitor changes in [Ca2+]i.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for Fluo-4) for individual cells over time.

    • Quantify parameters such as the peak amplitude, duration, and frequency of calcium transients.

Assessment of Neuronal Apoptosis

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify this compound-induced apoptosis and necrosis in neuronal cells.

Materials:

  • Neuronal cell line (e.g., HT22 or PC12).

  • This compound stock solution.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed neuronal cells in a 6-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Experimental Workflow for Neuropharmacological Screening

The following diagram provides a logical workflow for the initial neuropharmacological characterization of this compound.

G start Start: this compound Compound in_vitro In Vitro Neurotoxicity (e.g., MTT Assay on Neuronal Cells) start->in_vitro electrophys Electrophysiology (Patch-Clamp on VGSCs) in_vitro->electrophys If neurotoxic ca_imaging Calcium Imaging (Neuronal Cultures) in_vitro->ca_imaging apoptosis Apoptosis Assays (e.g., Annexin V/PI) in_vitro->apoptosis in_vivo In Vivo Studies (Rodent Models) in_vitro->in_vivo Proceed if mechanism is of interest data_analysis Data Analysis and Mechanism Elucidation electrophys->data_analysis ca_imaging->data_analysis apoptosis->data_analysis neuropathic_pain Neuropathic Pain Models (e.g., CCI, SNI) in_vivo->neuropathic_pain toxicity Acute Toxicity Assessment (LD50 Determination) in_vivo->toxicity behavioral Behavioral Analysis (e.g., von Frey, Hot Plate) neuropathic_pain->behavioral behavioral->data_analysis toxicity->data_analysis end Conclusion data_analysis->end

Workflow for investigating this compound's neuropharmacology.

References

Application Notes and Protocols for Cell-based Assays to Evaluate Yunaconitine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is known for its significant biological activity and potent toxicity. Due to its narrow therapeutic window, there is a critical need for reliable methods to assess its cytotoxicity. While specific cell-based assay data for this compound is not extensively documented in publicly available literature, the closely related and well-studied analogue, aconitine (B1665448), provides a valuable framework for investigation. Aconitine has been shown to induce cytotoxicity, particularly cardiotoxicity and neurotoxicity, through the induction of apoptosis mediated by the mitochondrial pathway.[1][2][3][4]

This document provides detailed protocols for three common cell-based assays—MTT, LDH, and Annexin V—that are suitable for evaluating the cytotoxicity of this compound. The provided protocols and data are based on studies of aconitine and serve as a robust starting point for developing and validating assays for this compound and other related Aconitum alkaloids. The primary target cell lines for these assays are H9c2 cells, a rat cardiomyoblast cell line used to model cardiotoxicity, and SH-SY5Y cells, a human neuroblastoma cell line used for neurotoxicity studies.[5][6][7][8]

Data Presentation

The following tables summarize quantitative data obtained from cytotoxicity studies of the related compound, aconitine, in relevant cell lines. These values can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cell Viability (MTT Assay) of Aconitine in H9c2 Cardiomyoblasts

Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Control)100± 0.0
50Not specifiedNot specified
10058± 2.91
150Not specifiedNot specified
20010± 0.5
250Not specifiedNot specified
(Data adapted from a study on H9c2 cells treated for 24 hours)[5]

Table 2: Apoptosis Rate (Annexin V-FITC/PI Assay) of Aconitine in H9c2 Cardiomyoblasts

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)Not specifiedNot specified4.61 ± 0.76
100Not specifiedNot specified22.16 ± 0.64
200Not specifiedNot specified44.64 ± 3.23
(Data adapted from a study on H9c2 cells treated for 24 hours)[1]

Table 3: LDH Release in SH-SY5Y Neuroblastoma Cells

TreatmentFold Change in LDH Release vs. Control
Aconitine (400 µmol/L)Significant increase
(Qualitative data from a study on SH-SY5Y cells)[7]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (or control compound)

  • H9c2 or SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed H9c2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound (or control compound)

  • H9c2 or SH-SY5Y cells

  • Complete culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Measurement: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (or control compound)

  • H9c2 or SH-SY5Y cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the stained cells using a flow cytometer within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualization

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cytotoxicity Assays MTT MTT Assay (Cell Viability) endpoint Endpoint Measurement MTT->endpoint LDH LDH Assay (Membrane Integrity) LDH->endpoint AnnexinV Annexin V/PI Assay (Apoptosis) AnnexinV->endpoint start Cell Seeding (H9c2 or SH-SY5Y) treatment This compound Treatment start->treatment treatment->MTT treatment->LDH treatment->AnnexinV analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) endpoint->analysis

Caption: Workflow for assessing this compound cytotoxicity.

G Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax CytochromeC ↑ Cytochrome c Release Bcl2->CytochromeC inhibits Bax->CytochromeC Caspase9 ↑ Caspase-9 Activation CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound apoptosis.

References

Analytical Standards for Yunaconitine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, poses significant challenges in toxicology and drug development due to its narrow therapeutic window.[1][2] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative determination of this compound and its metabolites in various biological matrices. These application notes provide detailed protocols for the analysis of this compound and its metabolites, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has emerged as the gold standard for its sensitivity and specificity.[1][3]

I. Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and its key metabolite, Crassicauline A, using LC-MS/MS. These values are essential for method validation and ensuring the reliability of analytical results.

Table 1: Method Validation Parameters for this compound and Crassicauline A in Human Serum by LC-MS/MS [3][4]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Matrix Effect (%)
This compound0.0220.178.6 - 84.9110.0 - 130.4
Crassicauline A0.0210.178.3 - 87.2121.2 - 130.0

Table 2: Linearity of Standard Curves for this compound and Related Alkaloids [4]

AnalyteConcentration Range (ng/mL)
This compound0.5 - 500
Indaconitine0.5 - 500

II. Experimental Protocols

This section provides detailed experimental protocols for the extraction and analysis of this compound and its metabolites from biological samples.

Protocol 1: Extraction of this compound and Metabolites from Human Urine[5]

Objective: To extract this compound and other Aconitum alkaloids from human urine samples for LC-MS/MS analysis.

Materials:

  • Human urine sample (4 mL)

  • Toxi-Tubes A (containing a solvent mixture of dichloromethane (B109758) and dichloroethane, and buffer salts of sodium carbonate and bicarbonate)

  • Mechanical shaker

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution: 50% acetonitrile (B52724) and 0.2% formic acid in water (1.0 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add 4 mL of the urine sample to a Toxi-Tube A.

  • Shake the tube mechanically for 20 minutes to facilitate liquid-liquid extraction.

  • Centrifuge the tube to separate the organic and aqueous phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 1.0 mL of the reconstitution solution.

  • Vortex the tube to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound and Metabolites[5][6]

Objective: To separate and detect this compound and its metabolites using a triple-quadrupole tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.2% formic acid in purified water

  • Mobile Phase B: 0.2% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • Start with 30% B

    • Linearly increase to 50% B in 20 minutes

    • Return to 30% B in 3 minutes

    • Hold at 30% B for re-equilibration

  • Total Run Time: 30 minutes

  • Injection Volume: 20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor Ion Scan (PIS) for m/z 105 (for 14-O-benzoyl-norditerpenoids) and m/z 135 (for 14-O-anisoyl-norditerpenoids).[5]

  • Scan Range: m/z 500-700

  • Declustering Potential: 56 V

  • Focusing Potential: 350 V

  • Entrance Potential: -10 V

  • Collision Energy: 75 V

  • Cell Exit Potential: 30 V

III. Visualizations

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a critical role.[4] The metabolic transformations mainly involve oxidation, leading to the formation of multiple metabolites.[4] Deacetylation is another metabolic route, resulting in compounds like deacetyl-yunaconitine.

Yunaconitine_Metabolism YAC This compound Metabolites Oxidized Metabolites (x20) YAC->Metabolites Oxidation Deacetyl_YAC Deacetyl-yunaconitine YAC->Deacetyl_YAC Deacetylation CYP3A4 CYP3A4 CYP3A4->Metabolites Hydrolysis Hydrolysis Hydrolysis->Deacetyl_YAC

Caption: Metabolic conversion of this compound via oxidation and deacetylation.

Experimental Workflow for this compound Analysis

The following workflow outlines the key steps involved in the analysis of this compound from biological samples, from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Urine, Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Analysis LCMS->Data

Caption: General workflow for the analysis of this compound in biological matrices.

References

Application Note: Identifying Molecular Targets of Yunaconitine using CRISPR-Cas9 Genome-Wide Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Yunaconitine (YAC) is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus[1]. While possessing anti-inflammatory and analgesic properties, its narrow therapeutic window and severe cardiotoxicity and neurotoxicity limit its clinical application[1][2][3][4]. The primary toxic mechanism involves the activation of voltage-gated sodium channels, leading to arrhythmias and neuronal damage[1]. However, a comprehensive understanding of all molecular targets and pathways mediating its toxicity is still incomplete. The CRISPR-Cas9 system offers a powerful, unbiased, and high-throughput approach to systematically identify genes that modulate cellular responses to this compound, thereby uncovering novel drug targets and elucidating its mechanism of action[5][6][7].

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that sensitize cells to this compound-induced toxicity.

Background: this compound's Mechanism of Action

This compound's toxicity is multifaceted, primarily targeting the heart and nervous system. Its known mechanisms include:

  • Ion Channel Modulation : It binds to and activates voltage-dependent sodium channels, causing an influx of sodium, potassium, and calcium ions. This leads to abnormal depolarization of cardiomyocytes and neurons[1][8].

  • Induction of Apoptosis : Studies on the related compound Aconitine show it induces apoptosis through multiple signaling pathways:

    • Mitochondria-Mediated Pathway : Aconitine upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to cytochrome c release and activation of caspase-3 and caspase-9[9][10][11][12].

    • Death Receptor Pathway : It can also activate the extrinsic apoptosis pathway by upregulating Fas, Fas-L, and Fadd, leading to caspase-8 activation[13].

    • NF-κB Pathway : Aconitine has been shown to induce apoptosis in pancreatic cancer cells by decreasing NF-κB levels[12].

  • Metabolism : this compound is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. Inhibition of CYP3A4 can significantly increase this compound's toxicity[1][14].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from the literature.

Table 1: Toxicity Data for this compound and Related Alkaloids

CompoundAdministrationOrganismLD50 ValueReference
This compound (YAC) OralICR Mice (female)2.37 mg/kg[15]
This compound (YAC) IntravenousICR Mice (female)0.200 mg/kg[15]
This compound (YAC) OralMdr1a-/- Mice0.24 mg/kg[16]
This compound (YAC) OralWild-type FVB Mice2.13 mg/kg[16]
Aconitine -Humans0.2 mg (lethal dose)[2]
Crassicauline A (CCA) OralICR Mice (female)5.60 mg/kg[15]
Crassicauline A (CCA) IntravenousICR Mice (female)0.980 mg/kg[15]

Table 2: Analytical Parameters for this compound Detection

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Human SerumLC-MS/MS0.022 ng/mL[1][17][18]
Limit of Quantification (LOQ) Human SerumLC-MS/MS0.1 ng/mL[1][17][18]
Recovery Human SerumLC-MS/MS78.6% to 84.9%[1][17][18]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the CRISPR-Cas9 screen and the known signaling pathways affected by Aconitine/Yunaconitine.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation cas9_cells Generate Stable Cas9-Expressing Cell Line (e.g., H9c2, HT22) transduction Transduce Cas9 Cells with Lentiviral Library (MOI = 0.3-0.5) cas9_cells->transduction sgrna_lib Amplify Pooled sgRNA Library lentivirus Package sgRNA Library into Lentivirus sgrna_lib->lentivirus lentivirus->transduction selection Antibiotic Selection (e.g., Puromycin) transduction->selection split Split Cell Population selection->split t0 T0 Sample (Baseline) split->t0 control Vehicle Control Treatment split->control yac This compound Treatment split->yac gDNA Genomic DNA Extraction t0->gDNA control->gDNA yac->gDNA pcr PCR Amplification of sgRNA Cassettes gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs bioinfo Bioinformatic Analysis (Identify Depleted sgRNAs) ngs->bioinfo hits Identify Candidate Sensitizer (B1316253) Genes bioinfo->hits validation Hit Validation with Individual sgRNAs hits->validation

Caption: CRISPR-Cas9 negative selection screening workflow to identify this compound sensitizer genes.

apoptosis_pathway cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway FasL Fas-L FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Casp8 Pro-Caspase 8 FADD->Casp8 aCasp8 Active Caspase 8 Casp8->aCasp8 Casp3 Pro-Caspase 3 aCasp8->Casp3 Bax Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase 9 Apaf1->Casp9 aCasp9 Active Caspase 9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase 3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis YAC Aconitine / This compound YAC->FasL YAC->Bax YAC->Bcl2

Caption: Signaling pathways implicated in Aconitine-induced apoptosis.

Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines a negative selection screen to identify genes whose knockout confers resistance to this compound, suggesting they are essential for its cytotoxic effects.

1. Materials and Reagents

  • Cell Line: A relevant cell line stably expressing Cas9 nuclease (e.g., H9c2 cardiomyocytes, HT22 hippocampal neurons, or SH-SY5Y neuroblastoma cells).

  • sgRNA Library: A genome-wide pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello).

  • Plasmids: Lentiviral packaging (e.g., pMD2.G) and transfer plasmids (e.g., psPAX2).

  • Cells for Packaging: HEK293T cells.

  • Reagents: Transfection reagent, Polybrene, Puromycin, this compound, cell culture media and supplements, DNA extraction kits, high-fidelity PCR reagents, and access to a Next-Generation Sequencing (NGS) platform.

2. Lentivirus Production

  • Plate HEK293T cells: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the sgRNA library plasmid pool, pMD2.G, and psPAX2 using a suitable transfection reagent.

  • Virus Harvest: After 48-72 hours, harvest the supernatant containing the lentiviral particles.

  • Titer Determination: Determine the viral titer to calculate the required volume for the desired multiplicity of infection (MOI).

3. Transduction of Target Cells

  • Cell Plating: Plate the Cas9-expressing target cells. The number of cells should be sufficient to maintain a library representation of at least 200-500 cells per sgRNA after selection[5].

  • Transduction: Infect the cells with the pooled lentiviral sgRNA library at a low MOI (0.3-0.5) in the presence of Polybrene (8 µg/mL). This ensures that most cells receive a single sgRNA[19].

  • Puromycin Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding Puromycin to the culture medium. The concentration of Puromycin should be predetermined from a kill curve.

4. This compound Selection Screen

  • Establish Baseline (T0): After Puromycin selection is complete, harvest a representative population of cells. This will serve as the T0 baseline for sgRNA distribution.

  • Split Population: Expand the remaining cells and split them into two groups: a vehicle control group and a this compound-treated group. Maintain library representation throughout.

  • Drug Treatment: Treat the experimental group with a predetermined concentration of this compound (e.g., IC50 concentration, determined via a preliminary dose-response curve). Treat the control group with the vehicle (e.g., DMSO).

  • Cell Culture: Culture the cells for a period that allows for significant cell death in the treated group (e.g., 10-14 days), ensuring the control population continues to proliferate.

  • Harvest Cells: Harvest the surviving cells from both the control and this compound-treated populations.

5. Analysis of sgRNA Representation

  • Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations. Ensure high-quality DNA is obtained.

  • PCR Amplification: Use high-fidelity polymerase to amplify the sgRNA-containing cassettes from the genomic DNA[5][20]. Use primers that anneal to the regions flanking the sgRNA sequence in the integrated lentiviral vector.

  • Next-Generation Sequencing (NGS): Purify the PCR amplicons and submit them for high-throughput sequencing to determine the read count for each sgRNA in each sample.

  • Data Analysis:

    • Read Alignment: Align the sequencing reads to the original sgRNA library reference file to quantify the abundance of each sgRNA.

    • Normalization: Normalize the read counts for each sample to the total number of reads to account for differences in sequencing depth.

    • Hit Identification: Compare the sgRNA abundance in the this compound-treated sample to the control (or T0) sample. Genes whose corresponding sgRNAs are significantly depleted in the treated population are considered "hits." These are candidate genes required for this compound's cytotoxic effect. Statistical methods like MAGeCK are commonly used for this analysis.

logical_relationship cluster_input NGS Data Input cluster_analysis Bioinformatic Analysis cluster_output Result Interpretation control_reads sgRNA Read Counts (Control Group) comparison Compare sgRNA Abundance (Treated vs. Control) control_reads->comparison treated_reads sgRNA Read Counts (YAC-Treated Group) treated_reads->comparison depletion_check Is sgRNA significantly depleted in Treated Group? comparison->depletion_check sensitizer_gene Gene is a Candidate Sensitizer to this compound depletion_check->sensitizer_gene Yes no_effect Gene is Not a Sensitizer depletion_check->no_effect No

Caption: Logical workflow for identifying sensitizer genes from CRISPR screen data.

Protocol 2: Hit Validation

It is crucial to validate the candidate genes identified from the primary screen to eliminate false positives resulting from off-target effects or other experimental artifacts[20].

  • Design New sgRNAs: For each candidate gene, design 2-3 new sgRNAs that target different exons than those in the original library. Include non-targeting sgRNAs as negative controls.

  • Individual Gene Knockout: Clone these individual sgRNAs into a lentiviral vector. Transduce the Cas9-expressing cell line with each sgRNA construct separately.

  • Confirm Knockout: Verify gene knockout at the protein level using Western blotting or at the DNA level via sequencing.

  • Phenotypic Assay: Perform a cell viability assay (e.g., CCK-8 or Annexin V staining) on the individual knockout cell lines. Treat the cells with this compound and compare their survival to control cells (transduced with non-targeting sgRNA).

  • Confirmation: A confirmed hit is a gene whose individual knockout consistently recapitulates the resistance phenotype observed in the primary screen.

References

Troubleshooting & Optimization

aker-content-row-23">Improving Yunaconitine solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yunaconitine. The focus is to address challenges related to its low aqueous solubility for in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro research?

This compound is a C19-diterpenoid alkaloid known for its significant anti-inflammatory and analgesic properties.[1] However, it is also highly toxic.[1][2][3] Structurally, it is a lipophilic molecule, leading to very poor solubility in aqueous solutions like cell culture media. This low solubility can cause the compound to precipitate, leading to inaccurate dosing, inconsistent results, and unreliable data in cell-based assays.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful organic solvent that is miscible with aqueous cell culture media at the low final concentrations typically used in experiments.

Q3: What are the potential side effects of using solvents like DMSO in my cell assays?

While necessary for dissolving compounds like this compound, solvents can have direct effects on cells, potentially confounding experimental results. It is critical to use the lowest effective concentration and to include a vehicle control (media with the same final concentration of the solvent) in all experiments. High concentrations of DMSO can lead to cytotoxicity, changes in gene expression, and altered cell differentiation.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvents. Note that achieving high concentrations in aqueous solutions remains a significant challenge.

Table 1: this compound Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 250 mg/mL~378.9 mMSaturation point not fully determined, but highly soluble.[1]
Co-Solvent System 1 ≥ 2.08 mg/mL~3.15 mMFormulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
Co-Solvent System 2 ≥ 2.08 mg/mL~3.15 mMFormulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[4]

Molecular Weight of this compound: 659.77 g/mol

Table 2: Solvent Concentration Limits in Cell Culture

SolventRecommended Final Conc. (v/v)Potential Effects at Higher Concentrations
DMSO < 0.5%, ideally ≤ 0.1%Cytotoxicity, altered gene expression, anti-inflammatory effects, reduced cell proliferation.[5]
Ethanol < 0.5%Higher cytotoxicity compared to DMSO at similar concentrations; can affect metabolic processes.[5]

Note: The "safe" concentration is highly dependent on the cell type and the duration of exposure. It is imperative to determine the tolerance of your specific cell line with a vehicle control experiment.

Troubleshooting Guides

Issue 1: My this compound powder will not dissolve in the initial solvent.
  • Cause A: Insufficient Solvent Volume or Inadequate Mixing.

    • Solution: Ensure you are using a high-purity, anhydrous grade of DMSO. Use a vortex mixer to ensure the powder is thoroughly wetted. If solubility remains an issue, consider increasing the volume of DMSO to create a less concentrated stock solution (e.g., 10 mM instead of 50 mM).

  • Cause B: Poor Quality Compound.

    • Solution: Ensure the purity of the this compound is verified (>98%). Impurities can significantly impact solubility.

Issue 2: The compound precipitates when I add it to my cell culture medium.

This is the most common problem encountered when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.

  • Cause A: Exceeding Solubility Limit. The final concentration of this compound is too high for the aqueous medium, even with a small amount of DMSO present.

    • Solution 1: Optimize Dilution Method. Rapidly adding the concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out." Use the serial dilution protocol outlined below. Pre-warming the cell culture medium to 37°C can also help.

    • Solution 2: Reduce Final Concentration. Your target concentration may be too high. Perform a dose-response experiment starting from a much lower concentration to find the maximum soluble concentration under your specific assay conditions.

    • Solution 3: Increase Final DMSO Concentration (with caution). Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may keep the compound in solution. Always run a vehicle control to ensure this higher concentration is not toxic to your cells.

  • Cause B: Interaction with Media Components. Salts, proteins, and other components in the media can reduce the solubility of the compound.

    • Solution: Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue. Ensure the pH of your culture medium is stable and within the recommended range.

Issue 3: I'm observing inconsistent or unexpected results in my assay.
  • Cause A: Compound Degradation. The compound may not be stable in the stock solution over time or after dilution in the medium.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Cause B: Incomplete Dissolution. Even if not visible, micro-precipitates may be present, leading to an unknown effective concentration.

    • Solution: Briefly sonicate the stock solution vial in a water bath before making dilutions. Ensure any intermediate dilutions are also fully dissolved before proceeding to the next step.

Experimental Protocols & Methodologies

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol describes the preparation of a 10 µM final concentration of this compound from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the required mass of this compound powder (Molecular Weight: 659.77 g/mol ). For 1 mL of a 10 mM stock, you need 6.60 mg.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 6.60 mg).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

  • Prepare Intermediate Dilution (100 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 100 µM solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the pre-warmed medium.

    • Mix gently but thoroughly by pipetting up and down. Do not vortex, as this can denature proteins in the serum.

  • Prepare Final Working Solution (10 µM):

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your final assay vessel (e.g., a well in a cell culture plate).

    • This achieves a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control:

    • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound, ensuring the final DMSO concentration in the control wells is also 0.1%.

Protocol 2: Advanced Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. This is a more advanced method for when standard solvents fail.

  • Method: Kneading

    • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

    • Preparation: Place the weighed amount of cyclodextrin (B1172386) in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick, uniform paste.

    • Kneading: Gradually add the weighed this compound powder to the paste. Knead the mixture for 30-60 minutes. The consistency should remain paste-like.

    • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, yielding a solid powder.

    • Reconstitution: This powder, containing the inclusion complex, can now be dissolved directly into your aqueous cell culture medium. The solubility will need to be determined empirically.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the recommended workflow for preparing this compound solutions and a troubleshooting guide for precipitation issues.

cluster_prep Standard Preparation Workflow cluster_troubleshoot Troubleshooting Precipitation A Weigh this compound Powder B Dissolve in 100% DMSO to create 10 mM Stock A->B C Store Stock at -80°C in single-use aliquots B->C D Dilute Stock into pre-warmed media (1:100) to create 100 µM Intermediate B->D E Dilute Intermediate into final assay media (1:10) D->E F Final Concentration: 10 µM this compound 0.1% DMSO E->F T1 Precipitate Observed in Final Media? T2 Check Stock Solution: Is it clear? T1->T2 Yes T9 Problem Solved T1->T9 No T3 Prepare Fresh Stock T2->T3 No T4 Optimize Dilution: - Pre-warm media to 37°C - Add stock to media slowly - Mix gently T2->T4 Yes T3->T2 T5 Precipitation Persists? T4->T5 T6 Reduce Final Concentration (Perform Dose-Response) T5->T6 Yes T5->T9 No T7 Precipitation Persists? T6->T7 T8 Consider Advanced Methods: - Co-solvents (PEG300) - Cyclodextrins T7->T8 Yes T7->T9 No

Caption: Standard preparation and troubleshooting workflows.
Signaling Pathways & Mechanisms of Action

Understanding the mechanisms of solubility enhancement and potential biological interactions is key for successful experimentation.

cluster_cyclo Mechanism: Cyclodextrin Inclusion Complex cluster_cyp Metabolic Interaction: CYP3A4 Y This compound (Hydrophobic) Complex Soluble Inclusion Complex CD Cyclodextrin CD_label Hydrophilic Exterior CD_cavity Hydrophobic Cavity Drug This compound (Active/Toxic) CYP3A4 CYP3A4 Enzyme (Liver, Intestine) Drug->CYP3A4 Metabolism Metabolite Oxidized Metabolites (More water-soluble) CYP3A4->Metabolite Excretion Excretion Metabolite->Excretion Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole, Grapefruit Juice) Inhibitor->CYP3A4 Inhibition

Caption: Mechanisms of solubility enhancement and metabolic interaction.

References

aker-content-row-24">Challenges in Yunaconitine isolation and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of yunaconitine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the isolation and purification of this compound.

Question 1: Why is my yield of crude this compound extract consistently low?

Answer: Low yields of crude extract can stem from several factors related to the plant material and extraction procedure.

  • Insufficient Grinding of Plant Material: If the plant material is not finely powdered, the solvent cannot efficiently penetrate the plant tissue to extract the alkaloids.

  • Inappropriate Solvent-to-Solid Ratio: An insufficient volume of solvent will not fully submerge the plant material, leading to incomplete extraction.

  • Inadequate Extraction Time: The duration of extraction may not be long enough to allow for the complete diffusion of this compound from the plant matrix into the solvent.

  • Poor Solvent Choice: While methanol (B129727) and ethanol (B145695) are commonly used, the optimal solvent can vary depending on the specific plant material.

  • Degradation of this compound: this compound is a diester-diterpenoid alkaloid and is susceptible to degradation, particularly hydrolysis, under certain conditions. Using acidic water for extraction can improve the yield, but may also lead to degradation of the target compound.[1]

Troubleshooting Steps:

  • Optimize Grinding: Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

  • Adjust Solvent-to-Solid Ratio: A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v) to ensure complete immersion of the plant material.

  • Extend Extraction Time: For maceration, consider extending the extraction time to 24-48 hours. For reflux extraction, 2-3 hours per cycle for multiple cycles may be necessary.

  • Solvent Selection: Conduct small-scale comparative extractions with different solvents (e.g., methanol, ethanol) to determine the most effective one for your plant source.

  • Control Extraction Conditions: To minimize degradation, consider using extraction methods that do not require high heat for extended periods, such as ultrasonic or microwave-assisted extraction.[1]

Question 2: My final purified this compound has low purity, with many contaminating peaks in the chromatogram. What are the likely causes and solutions?

Answer: Low purity of the final product is often due to co-elution of structurally similar alkaloids or overloading of the chromatography column.

  • Column Overloading: Loading too much crude extract onto the chromatography column can overwhelm its separation capacity, leading to poor resolution.

  • Co-elution of Similar Compounds: Aconitum species contain a complex mixture of alkaloids with similar polarities, making their separation challenging.[2]

  • Poor Peak Resolution in HPLC: The HPLC mobile phase composition and gradient may not be optimized to achieve baseline separation of the this compound peak from impurities.

Troubleshooting Steps:

  • Reduce Column Loading: Decrease the amount of crude extract loaded onto the chromatography column to improve separation efficiency.

  • Employ Preparative HPLC: For impurities with similar polarity, consider using preparative HPLC for a finer separation after initial column chromatography.

  • Optimize HPLC Method:

    • Mobile Phase: An optimal mobile phase for this compound purity determination has been reported as acetonitrile (B52724)/water (30:70, containing 0.125% perchloric acid and 1.0% triethylamine).[3]

    • Gradient Elution: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium (B1175870) bicarbonate) can effectively separate this compound from other co-extracted compounds.

    • Column Temperature: Optimizing the column temperature (e.g., 37.5°C) can also improve resolution.[3]

  • Utilize Macroporous Resins for Enrichment: Before fine purification with HPLC, consider using macroporous resins to enrich the total alkaloids and remove a significant portion of impurities.

Question 3: I am observing peak tailing or broadening in my HPLC analysis of this compound. What could be the cause?

Answer: Peak tailing or broadening in HPLC can be caused by several factors related to the column, mobile phase, or interactions with the analytical system.

  • Column Degradation: The performance of the HPLC column can degrade over time, leading to poor peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Secondary Interactions: this compound may have secondary interactions with the silica (B1680970) support of the column.

Troubleshooting Steps:

  • Column Washing and Regeneration: Wash the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column.

  • Mobile Phase Optimization: Adjust the pH of the mobile phase. The use of additives like triethylamine (B128534) can help to reduce peak tailing by masking active sites on the stationary phase.[3]

  • Check for System Issues: Ensure all connections in the HPLC system are tight and there are no leaks.

Question 4: How can I prevent the degradation of this compound during isolation and storage?

Answer: this compound is prone to hydrolysis, especially in alkaline solutions and at elevated temperatures.

  • pH: Aconitum alkaloids hydrolyze rapidly in alkaline solutions. They are more stable in neutral to mildly acidic aqueous solutions (pH 4-6).

  • Temperature: The rate of hydrolysis and overall degradation increases with higher temperatures.

  • Solvent: Protic solvents like methanol and ethanol can lead to degradation over time.

Preventative Measures:

  • Control pH: Maintain a slightly acidic to neutral pH during extraction and purification steps.

  • Maintain Low Temperatures: Keep solutions cool whenever possible and avoid prolonged exposure to high temperatures. Store purified this compound at low temperatures (e.g., -20°C).

  • Choose Appropriate Solvents: For long-term storage of stock solutions, use aprotic solvents like acetonitrile.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enrichment and content of Aconitum alkaloids, including this compound.

ParameterMethod/MaterialResultReference
Total Alkaloid Enrichment Macroporous Resin (NKA-II)Increased from 5.87% to 60.3%[4]
Recovery of Total Alkaloids Macroporous Resin (NKA-II)75.8%[4]
This compound Content Crude and Processed Aconites0.015 to 10.41 mg/g[5]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a general guideline for the rapid extraction of this compound from plant material.

Materials:

  • Dried and powdered Aconitum plant material

  • Extraction solvent (e.g., methanol or ethanol)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a suitable amount of powdered plant material and place it in the microwave extraction vessel.

  • Add the extraction solvent at an appropriate solid-to-solvent ratio (e.g., 1:20 w/v).

  • Set the microwave extraction parameters:

    • Microwave Power: Start with a moderate power setting (e.g., 400-600 W).

    • Temperature: Set the temperature to a moderate level (e.g., 60-80°C) to avoid degradation.

    • Extraction Time: Begin with a shorter extraction time (e.g., 10-20 minutes).

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at a low temperature in a tightly sealed container.

Macroporous Resin Purification of Aconitum Alkaloids

This protocol describes a method for the enrichment of total alkaloids from a crude extract.

Materials:

  • Crude alkaloid extract

  • Macroporous resin (e.g., NKA-II)

  • Glass column

  • Deionized water

  • pH meter

  • Acidic ethanol-water solution (e.g., 70% ethanol, pH adjusted to ≤ 5 with HCl)

  • Alkaline aqueous solution (e.g., pH 8-10 with ammonium hydroxide)

Procedure:

  • Pack the glass column with the macroporous resin and equilibrate it with deionized water.

  • Dissolve the crude extract in an aqueous solution and adjust the pH to approximately 5.

  • Load the extract solution onto the column at a controlled flow rate.

  • Wash the column with deionized water to remove impurities.

  • Further wash the column with an alkaline aqueous solution (pH 8-10) to remove acidic impurities.

  • Elute the adsorbed alkaloids with an acidic ethanol-water solution (pH ≤ 5, 50-90% ethanol).

  • Collect the eluate containing the enriched alkaloids.

  • Remove the solvent from the eluate to obtain the purified total alkaloid extract.

HPLC Purification of this compound

This protocol outlines a method for the fine purification of this compound from an enriched alkaloid extract.

Materials:

  • Enriched alkaloid extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Ammonium Bicarbonate in Water

  • Mobile Phase B: Acetonitrile

  • Sample solvent (e.g., initial mobile phase composition)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the enriched alkaloid extract in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 50% B

      • 25-30 min: Hold at 50% B

      • 30-35 min: Return to 10% B

      • 35-40 min: Re-equilibration at 10% B

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time.

  • Post-Purification: Combine the collected fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to obtain purified this compound.

  • Purity Assessment: Assess the purity of the final product by re-injecting a small amount onto the analytical HPLC system under the same conditions.

Visualizations

Troubleshooting Workflow for this compound Isolation

TroubleshootingWorkflow Start Start Isolation Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Yield Issue LowPurity Low Purity Problem->LowPurity Purity Issue CheckGrinding Check Plant Material Grinding LowYield->CheckGrinding Potential Cause CheckSolventRatio Check Solvent-to-Solid Ratio LowYield->CheckSolventRatio Potential Cause CheckExtractionTime Check Extraction Time LowYield->CheckExtractionTime Potential Cause CheckColumnLoading Check Column Loading LowPurity->CheckColumnLoading Potential Cause OptimizeHPLC Optimize HPLC Method LowPurity->OptimizeHPLC Potential Cause ConsiderEnrichment Consider Pre-enrichment Step (e.g., Macroporous Resin) LowPurity->ConsiderEnrichment Potential Cause SolutionFound Problem Resolved CheckGrinding->SolutionFound CheckSolventRatio->SolutionFound CheckExtractionTime->SolutionFound CheckColumnLoading->SolutionFound OptimizeHPLC->SolutionFound ConsiderEnrichment->SolutionFound

Caption: Troubleshooting workflow for common issues in this compound isolation.

Experimental Workflow for this compound Isolation and Purification

ExperimentalWorkflow PlantMaterial Aconitum Plant Material (Dried and Powdered) Extraction Extraction (e.g., Microwave-Assisted Extraction) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Enrichment Enrichment (e.g., Macroporous Resin Chromatography) CrudeExtract->Enrichment EnrichedFraction Enriched Alkaloid Fraction Enrichment->EnrichedFraction Purification Fine Purification (Preparative HPLC) EnrichedFraction->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Purity Analysis (Analytical HPLC, MS) Purethis compound->Analysis

Caption: General experimental workflow for this compound isolation and purification.

References

aker-content-row-25">Optimizing LC-MS/MS parameters for Yunaconitine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Yunaconitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?

A1: For initial analysis, we recommend starting with the parameters outlined below. These have been compiled from various validated methods for the analysis of aconitine-type alkaloids. Optimization will likely be required for your specific instrumentation and sample matrix.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended ValueSource
Mass Spectrometry (MS)
Ionization ModePositive Electrospray Ionization (ESI+)[1][2][3]
Precursor Ion (m/z)674.3[3]
Product Ion 1 (Quantifier)614.3[3]
Product Ion 2 (Qualifier)135[4]
Declustering Potential (DP)56 V[4]
Collision Energy (CE)45 V (for EPI scans)[3]
Liquid Chromatography (LC)
ColumnC18 or C8 (e.g., Agilent Zorbax Eclipse XDB C8, 150 x 4.5 mm, 5 µm)[1][4]
Mobile Phase A0.1-0.2% Formic Acid in Water[1][4]
Mobile Phase BAcetonitrile (B52724) with 0.2% Formic Acid or Methanol (B129727)[1][4]
Flow Rate0.5 mL/min[3][4]
Column Temperature37.5 - 40°C[3][5]
Injection Volume1 - 20 µL[3][4]

Note: These are starting points. The declustering potential and collision energy are compound-dependent and should be optimized for your specific instrument.[3]

Troubleshooting Guides

Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A2: A weak or absent signal can stem from several factors throughout the analytical workflow. The following troubleshooting guide will help you systematically address the issue.

dot

Caption: Troubleshooting workflow for weak or no this compound signal.

Troubleshooting Steps:

  • Verify MS Performance:

    • Action: Perform a system suitability test or infuse a this compound standard directly into the mass spectrometer.

    • Rationale: This will confirm that the instrument is functioning correctly and is capable of detecting the analyte. Ensure the instrument is properly tuned and calibrated.

    • Solution: If no signal is observed, troubleshoot the mass spectrometer according to the manufacturer's guidelines.

  • Assess LC Separation:

    • Action: Inject a known concentration of this compound standard.

    • Rationale: This will verify the retention time and peak shape. Poor peak shape or a significant shift in retention time could indicate a problem with the column or mobile phase.

    • Solution:

      • Ensure the mobile phase is correctly prepared and has the appropriate pH. The use of formic acid is common to promote ionization.[1][4]

      • Check for column degradation or blockage. Consider flushing or replacing the column.

      • Verify the gradient elution program is running as expected.

  • Evaluate Sample Preparation:

    • Action: Review your sample preparation protocol. If possible, spike a blank matrix with a known amount of this compound and process it alongside your samples.

    • Rationale: Inefficient extraction can lead to low recovery of the analyte. Matrix effects can also suppress the ionization of this compound.

    • Solution:

      • Optimize the solid-phase extraction (SPE) or liquid-liquid extraction protocol to improve recovery.[1][6]

      • To mitigate matrix effects, consider diluting the sample, using a different ionization source, or employing matrix-matched calibration standards.[7][8] The sensitivity of modern instruments may allow for significant dilution, which can reduce matrix effects.[3][8]

      • Ensure the stability of this compound in the processed sample and autosampler.[7]

Q3: I am observing high background noise or interfering peaks. How can I improve the signal-to-noise ratio?

A3: High background noise can obscure the analyte peak and affect quantification.

Table 2: Strategies to Reduce Background Noise and Interferences

StrategyActionRationale
Chromatographic Optimization Adjust the gradient elution profile.Increase the separation of this compound from co-eluting matrix components.
Use a more selective column (e.g., different stationary phase).Enhance the retention and separation of the target analyte.
Sample Preparation Incorporate a more rigorous clean-up step in your sample preparation.Remove interfering compounds from the sample matrix before injection.[1][6]
Use a smaller injection volume.Reduce the amount of matrix introduced into the system.[3]
Mass Spectrometry Optimize the MRM transitions (precursor and product ions).Increase the specificity of the detection method.[3]
Narrow the mass isolation window in the quadrupoles.Reduce the number of co-eluting ions that are fragmented.

Experimental Protocols

Protocol 1: Extraction of this compound from Urine Samples

This protocol is based on solid-phase extraction (SPE) methods commonly used for the analysis of aconitine (B1665448) alkaloids in biological fluids.[4][6]

dot

Caption: Workflow for Solid-Phase Extraction of this compound from urine.

Methodology:

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with methanol followed by water.

  • Sample Loading: Load 4 mL of the urine sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove acidic and neutral interferences.

    • Wash the cartridge with methanol to remove lipids and other organic interferences.

  • Elution: Elute the this compound and other alkaloids with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% acetonitrile in water with 0.2% formic acid) for LC-MS/MS analysis.[4]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Herbal Matrices

This protocol is a rapid method for extracting this compound from plant materials.[9]

Methodology:

  • Sample Preparation: Weigh a homogenized sample of the herbal material (e.g., 0.5 g) into a microwave extraction vessel.

  • Solvent Addition: Add a suitable volume of extraction solvent (e.g., 20 mL of 70% methanol with 0.5% formic acid).

  • Microwave Extraction:

    • Set the microwave extractor to a specific power and temperature (e.g., 800 W, 60°C).

    • Extract for a defined period (e.g., 10 minutes).

  • Centrifugation and Filtration: After extraction, centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.22 µm filter.

  • Dilution and Analysis: Dilute the filtered extract with the initial mobile phase as needed before injection into the LC-MS/MS system.

This technical support guide provides a foundation for the successful analysis of this compound. For more specific applications, further optimization of these methods is encouraged.

References

aker-content-row-26">Minimizing Yunaconitine degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of yunaconitine during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a highly toxic C19-norditerpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it possesses ester linkages that are susceptible to hydrolysis under various conditions, leading to degradation. This chemical breakdown can result in the formation of less toxic derivatives, which can compromise the accuracy of research findings and the development of pharmaceuticals.[2] Therefore, preventing degradation is crucial to maintain the integrity of the native compound for accurate quantification and toxicological studies.

Q2: What are the primary degradation products of this compound?

The primary degradation product of this compound is deacetyl-yunaconitine . This occurs through the hydrolysis of the acetyl group at the C8 position.[1][3] Further hydrolysis can also occur, leading to the formation of other less toxic monoester and amino-alcohol alkaloids.[2]

Q3: What are the key factors that contribute to this compound degradation during extraction?

The main factors promoting the degradation of this compound are:

  • pH: Alkaline conditions (high pH) are the most significant factor, as the ester bonds are rapidly cleaved in the presence of bases.[2]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[2]

  • Solvent: The presence of water in the extraction solvent can facilitate hydrolysis, especially under neutral to alkaline conditions.[2] The type of organic solvent and its purity can also influence stability.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues encountered during this compound extraction and provides solutions to minimize degradation.

IssuePotential CauseRecommended Solution
Low yield of this compound in the final extract. Degradation during extraction: The extraction conditions may be too harsh, leading to the breakdown of this compound.Optimize extraction parameters: - Control pH: Maintain a slightly acidic environment (pH 3-6) to stabilize the alkaloid.[2] - Lower Temperature: Perform extractions at or below room temperature whenever possible. Avoid prolonged exposure to high heat. - Solvent Choice: Use anhydrous, high-purity organic solvents to minimize water content.[2]
Incomplete extraction: The chosen method may not be efficient enough to extract all the this compound from the plant matrix.Consider modern extraction techniques known for higher efficiency and shorter extraction times, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE).[4]
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products: The unexpected peaks are likely deacetyl-yunaconitine or other hydrolysis products.[1]Confirm the identity of the peaks by comparing their retention times and mass spectra with those of this compound and its known degradation products. Optimize extraction conditions to reduce degradation as described above.
Inconsistent results between extraction batches. Variability in extraction parameters: Minor differences in pH, temperature, or extraction time between batches can lead to varying levels of degradation.Standardize the extraction protocol meticulously. Ensure all parameters are precisely controlled and monitored for each extraction.
Degradation of this compound during solvent evaporation. High temperature during concentration: Using high temperatures to evaporate the solvent can cause thermal degradation.Use a rotary evaporator at a low temperature (e.g., below 40°C) or a lyophilizer (freeze-dryer) to remove the solvent.[5]

Experimental Protocols

Protocol 1: Cold Percolation Extraction (Recommended for Minimizing Degradation)

This method avoids high temperatures, thus minimizing the risk of thermal degradation.

Methodology:

  • Plant Material Preparation: Air-dry and grind the plant material (e.g., roots of Aconitum species) to a fine powder (40-60 mesh).

  • Solvent Preparation: Prepare a solution of 70% ethanol (B145695) in water and adjust the pH to 4-5 with a suitable acid (e.g., acetic acid).

  • Extraction:

    • Pack the powdered plant material into a percolation column.

    • Slowly pass the acidified ethanol solution through the column at room temperature.

    • Collect the percolate.

  • Concentration: Concentrate the collected percolate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the final extract at a low temperature (-20°C) in an airtight, light-resistant container.[2]

Protocol 2: Ultrasonic-Assisted Extraction (UAE) (Faster Alternative)

UAE can improve extraction efficiency and reduce extraction time, but careful temperature control is crucial.

Methodology:

  • Plant Material Preparation: Prepare the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare the acidified ethanol solution as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel and add the solvent.

    • Submerge the vessel in an ultrasonic bath equipped with a cooling system to maintain a constant low temperature (e.g., 25°C).

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) for a defined period (e.g., 30-60 minutes).[6]

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate as described in Protocol 1.

  • Storage: Store the extract as described in Protocol 1.

Comparative Analysis of Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesImpact on this compound Stability
Cold Percolation Solvent is passed through the powdered plant material at room temperature.Simple, inexpensive, minimizes thermal degradation.Time-consuming, may result in lower extraction efficiency compared to other methods.[4]High stability: The absence of heat significantly reduces the risk of hydrolysis.
Soxhlet Extraction Continuous extraction with a hot solvent.High extraction efficiency.High risk of degradation: Prolonged exposure to high temperatures can lead to significant hydrolysis of this compound.[7]Low stability: Not recommended for heat-sensitive compounds like this compound.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster extraction, improved efficiency, can be performed at low temperatures.[6][8]High-intensity ultrasound can potentially generate free radicals that may degrade target compounds.[9]Good stability: When performed with proper temperature control, it offers a good balance between efficiency and minimizing degradation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast extraction, reduced solvent consumption.[10][11]Requires specialized equipment, potential for localized overheating if not properly controlled.[4]Moderate to good stability: The short extraction time can minimize overall heat exposure, but careful control of microwave power and temperature is essential to prevent degradation.[12]

Signaling Pathways & Experimental Workflows

Yunaconitine_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (C35H49NO11) Deacetyl_this compound Deacetyl-yunaconitine (C33H47NO10) This compound->Deacetyl_this compound  Hydrolysis (Loss of Acetyl Group) Further_Hydrolysis Further Hydrolysis Products Deacetyl_this compound->Further_Hydrolysis  Hydrolysis Alkaline pH Alkaline pH Alkaline pH->this compound High Temperature High Temperature High Temperature->this compound Aqueous Solvents Aqueous Solvents Aqueous Solvents->this compound

Caption: Degradation pathway of this compound to deacetyl-yunaconitine.

Yunaconitine_Extraction_Workflow start Start: Plant Material (Aconitum sp.) prepare Preparation: Drying and Grinding start->prepare extraction Extraction prepare->extraction percolation Cold Percolation (Acidified Ethanol) extraction->percolation Recommended uae Ultrasonic-Assisted Extraction (UAE) (Acidified Ethanol, Temp. Control) extraction->uae Alternative filtration Filtration percolation->filtration uae->filtration concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration analysis Analysis (HPLC, LC-MS) concentration->analysis storage Storage (-20°C, Dark) concentration->storage

Caption: Recommended workflow for this compound extraction.

References

aker-content-row-27">Troubleshooting poor reproducibility in Yunaconitine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Yunaconitine assays. Our goal is to help you address common challenges and improve the reproducibility of your experimental results.

Troubleshooting Guide: Poor Reproducibility

Poor reproducibility in this compound assays can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My this compound measurements are inconsistent across different sample preparations. What are the likely causes and how can I fix this?

Inconsistent results often point to variability in sample preparation, a critical step for accurate quantification. The primary culprits are matrix effects and inconsistent extraction recovery.

Troubleshooting Workflow for Sample Preparation Issues

cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Validation Validation Start Poor Reproducibility (High %RSD) Check_Matrix Assess Matrix Effects (Post-Extraction Spike) Start->Check_Matrix Check_Recovery Evaluate Extraction Recovery (Pre- vs. Post-Spike) Check_Matrix->Check_Recovery Matrix Effects Significant? (Yes) Revalidate Re-validate Assay Check_Matrix->Revalidate Matrix Effects Minimal? (No) Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Check_Recovery->Optimize_Cleanup Recovery Inconsistent? (Yes) Change_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Check_Recovery->Change_IS Recovery Consistent? (No) Modify_Chroma Modify Chromatographic Conditions Optimize_Cleanup->Modify_Chroma Change_IS->Revalidate Modify_Chroma->Revalidate cluster_Workflow SPE Workflow Start 1. Sample Pre-treatment (Serum + IS) Condition 2. Condition SPE Cartridge (e.g., Methanol, Water) Start->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (e.g., Water, low % organic) Load->Wash Elute 5. Elute this compound (e.g., Methanol) Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Problem Poor Peak Shape Cause1 Column Contamination or Degradation Problem->Cause1 Cause2 Mobile Phase Mismatch Problem->Cause2 Cause3 Injection Volume Too High Problem->Cause3 Cause4 Co-eluting Interference Problem->Cause4 Sol1 Flush or Replace Column Cause1->Sol1 Sol2 Ensure Sample Solvent Matches Mobile Phase Cause2->Sol2 Sol3 Reduce Injection Volume Cause3->Sol3 Sol4 Improve Sample Cleanup or Chromatography Cause4->Sol4

aker-content-row-28">Matrix effects in Yunaconitine analysis of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Yunaconitine in biological samples. The following information addresses common issues related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine). These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method for this compound. Endogenous components in biological fluids, such as phospholipids, proteins, and salts, are often the cause.

Q2: My signal intensity for this compound is low and inconsistent in biological samples compared to standards in a pure solvent. Could this be a matrix effect?

A: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression, a common type of matrix effect in LC-MS/MS analysis. Components from the biological matrix can co-elute with this compound and compete for ionization in the mass spectrometer's source, thereby reducing its signal.

Q3: How can I quantitatively assess the impact of matrix effects on my this compound analysis?

A: A post-extraction spike experiment is the standard method to quantify matrix effects. This involves comparing the analyte's response in a pure solvent to its response when spiked into an extracted blank matrix sample. This allows for the calculation of the "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.[1] An MF value of 1 (or 100%) indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q4: What are the common strategies to minimize or eliminate matrix effects in this compound analysis?

A: Several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects.[3]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound Signal Intensity Ion suppression due to matrix effects.1. Improve sample cleanup using SPE or LLE. 2. Optimize chromatographic conditions to better separate this compound from interfering peaks. 3. Check for and address potential issues with the MS source, such as contamination.
Poor Reproducibility of Results Inconsistent matrix effects between samples.1. Implement a more robust sample preparation method. 2. Use a stable isotope-labeled internal standard. 3. Ensure complete protein precipitation if using this method.
High Signal Intensity (Ion Enhancement) Co-eluting compounds enhancing the ionization of this compound.1. Dilute the sample extract to reduce the concentration of the enhancing components. 2. Adjust the mobile phase composition or gradient to alter the elution profile of interfering compounds.
Peak Tailing or Splitting Column contamination or secondary interactions with the stationary phase.1. Use a guard column to protect the analytical column. 2. Flush the column with a strong solvent. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.

Quantitative Data Summary

The following table summarizes quantitative data related to the analysis of this compound in biological samples.

ParameterMatrixValueReference
Matrix Effect Serum110.0% - 130.4%[4]
Recovery Serum78.6% - 84.9%[4]
Limit of Detection (LOD) Serum0.022 ng/mL[4]
Limit of Quantification (LOQ) Serum0.1 ng/mL[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is a general guideline and may require optimization.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Mix 500 µL of plasma or serum with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elute: Elute the this compound and other alkaloids with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, increase to 95% B over 5-8 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor > Product Ion Transitions: These should be optimized for this compound and the internal standard. For this compound (m/z 646.4), characteristic product ions can be monitored.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Serum, Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (SPE, LLE, or PPT) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting matrix_effects cluster_causes Causes of Matrix Effects cluster_effects Observed Effects cluster_mitigation Mitigation Strategies Endogenous Endogenous Components (Phospholipids, Salts, Proteins) CoElution Co-elution with Analyte Endogenous->CoElution Exogenous Exogenous Components (Anticoagulants, Dosing Vehicles) Exogenous->CoElution IonSuppression Ion Suppression (Decreased Signal) CoElution->IonSuppression Competition for Ionization IonEnhancement Ion Enhancement (Increased Signal) CoElution->IonEnhancement Improved Ionization Efficiency SamplePrep Improved Sample Preparation (SPE, LLE) IonSuppression->SamplePrep ChromaOpt Chromatographic Optimization IonSuppression->ChromaOpt InternalStd Use of Stable Isotope-Labeled Internal Standard IonEnhancement->InternalStd MatrixMatch Matrix-Matched Calibration IonEnhancement->MatrixMatch

References

Technical Support Center: Overcoming Resistance to Yunaconitine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Yunaconitine, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus.[1][2][3] While its anti-cancer mechanisms are not fully elucidated, it is known to be a potent toxin.[1][4] Like other aconitine-type alkaloids, it is known to interact with voltage-gated sodium channels, which can lead to neurotoxicity and cardiotoxicity.[5][6] Its therapeutic applications are under investigation, but its toxicity is a significant concern.[7][8]

Q2: My cell line, which was previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?

A2: Acquired resistance to cytotoxic agents like this compound can arise from several molecular changes within the cancer cells. Based on studies of this compound and general mechanisms of drug resistance, potential causes include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[4]

  • Altered Drug Metabolism: Changes in the activity of metabolic enzymes, such as Cytochrome P450 3A4 (CYP3A4), could potentially alter the intracellular concentration and activity of this compound.[8] this compound is a sensitive substrate and a competitive inhibitor of CYP3A4.[8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the stress induced by this compound. These can include pro-survival pathways like PI3K/Akt or MAPK/ERK.[9]

  • Changes in Apoptosis Regulation: Alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells more resistant to programmed cell death.[7][10]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A series of experiments can help elucidate the resistance mechanism:

  • IC50 Determination: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental sensitive line.

  • Western Blot Analysis: Assess the protein expression levels of key drug resistance players, such as P-glycoprotein (P-gp).

  • Gene Expression Analysis (qPCR): Measure the mRNA levels of genes encoding drug transporters like ABCB1 (MDR1).

  • Combination Therapy Studies: Use inhibitors of suspected resistance mechanisms (e.g., a P-gp inhibitor like Verapamil) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guide: Loss of this compound Efficacy

Observed Problem Potential Cause Suggested Solution
Increased IC50 value for this compound in the cell line over time. Development of acquired resistance.1. Confirm the IC50 shift with a dose-response curve. 2. Establish a resistant sub-line by continuous culture with increasing concentrations of this compound. 3. Compare the molecular profile of the resistant line to the parental sensitive line.
Reduced intracellular accumulation of a fluorescent dye (e.g., Rhodamine 123) in the resistant line. Increased drug efflux.1. Measure the expression of P-gp/MDR1 via qPCR or Western Blot. 2. Treat resistant cells with this compound in combination with a P-gp inhibitor (e.g., Verapamil).[4]
No significant cell death observed at previously effective concentrations of this compound. Alterations in apoptotic pathways.1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to compare apoptosis rates between sensitive and resistant cells. 2. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) by Western Blot.
Increased phosphorylation of Akt or ERK in the resistant line, even with this compound treatment. Activation of bypass signaling pathways.[9]1. Treat resistant cells with this compound in combination with a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., U0126). 2. Assess cell viability to see if the combination restores sensitivity.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is for determining the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Parental (sensitive) and this compound-resistant cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for P-glycoprotein (P-gp) Expression

This protocol is to detect the expression level of P-gp protein in sensitive and resistant cell lines.

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental Sensitive1.5 ± 0.21.0
This compound-Resistant25.8 ± 3.117.2

Table 2: Effect of P-gp Inhibitor on this compound IC50 in Resistant Cells

TreatmentIC50 of this compound (µM)Reversal Fold
This compound alone25.8 ± 3.1-
This compound + Verapamil (5 µM)3.2 ± 0.58.1

Visualizations

P_gp_mediated_resistance cluster_extracellular Extracellular Space cluster_cell Resistant Cancer Cell Yunaconitine_out This compound Yunaconitine_in Intracellular This compound Yunaconitine_out->Yunaconitine_in Enters cell Pgp P-glycoprotein (P-gp) (Overexpressed) Yunaconitine_in->Pgp Pumped out Target Cellular Target Yunaconitine_in->Target Binds to Pgp->Yunaconitine_out Efflux Effect Cytotoxicity Target->Effect Leads to

Caption: P-gp mediated efflux of this compound from a resistant cancer cell.

Combination_Therapy cluster_extracellular Extracellular Space cluster_cell Resistant Cancer Cell Yunaconitine_out This compound Yunaconitine_in Intracellular This compound Yunaconitine_out->Yunaconitine_in Enters cell Pgp_inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp P-glycoprotein (P-gp) Pgp_inhibitor->Pgp Inhibits Yunaconitine_in->Pgp Efflux Blocked Target Cellular Target Yunaconitine_in->Target Binds to Effect Restored Cytotoxicity Target->Effect Leads to

References

aker-content-row-30">Refining animal dosing protocols for Yunaconitine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Yunaconitine. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The toxicological mechanism of this compound is similar to that of aconitine (B1665448), primarily targeting voltage-gated sodium channels.[1] It binds to these channels, causing a persistent activation and influx of sodium ions, which leads to membrane depolarization in excitable tissues like the myocardium and neurons.[2] This disrupts normal cellular function and can lead to cardiotoxicity and neurotoxicity.

Q2: What are the known toxic effects of this compound?

A2: this compound is a highly toxic alkaloid.[3] The primary toxic effects are cardiotoxicity and neurotoxicity.[1][2] Symptoms of poisoning can include nausea, vomiting, limb numbness, respiratory distress, and life-threatening arrhythmias.[1] The severity of these symptoms is dose-dependent.[1]

Q3: How is this compound metabolized in the body?

A3: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][4] Inhibition of CYP3A4 can significantly increase the plasma exposure and toxicity of this compound.[4] This is a critical consideration for in vivo studies, as co-administration of CYP3A4 inhibitors can dramatically enhance its toxic effects.[4]

Q4: What are the key safety precautions when handling this compound?

A4: Due to its high toxicity, this compound should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Prepare a clear protocol for accidental exposure, including immediate actions and emergency contacts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in animal response or unexpected mortality at low doses. 1. Metabolic differences: Individual variations in CYP3A4 activity can lead to different rates of this compound metabolism.[1][4] 2. Incorrect dosing: Inaccurate preparation of dosing solutions or errors in administration. 3. Animal stress: Stress can alter physiological responses to toxic compounds.1. Use a well-characterized and genetically homogenous animal strain. Consider pre-screening for baseline metabolic enzyme activity if feasible. 2. Double-check all calculations for dosing solutions. Ensure proper training in administration techniques (e.g., oral gavage, intraperitoneal injection) to minimize variability. 3. Allow for a sufficient acclimatization period for the animals before the experiment begins. Handle animals consistently and minimize environmental stressors.
Inconsistent results in in vitro assays (e.g., cell viability, ion channel studies). 1. Compound precipitation: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. 2. Cell line variability: Different cell lines may have varying expression levels of voltage-gated sodium channels. 3. Assay interference: The compound may interfere with the assay reagents or detection method.1. Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution and then dilute it in the culture medium. Visually inspect for any precipitation. 2. Select a cell line known to express the target sodium channel subtype relevant to your research. 3. Run appropriate controls, including a vehicle control and a compound-only control (without cells), to check for any direct interaction with the assay components.
Difficulty in achieving desired therapeutic effect (e.g., analgesia) without observing toxicity. 1. Narrow therapeutic window: The effective dose for therapeutic effects may be very close to the toxic dose. 2. Rapid metabolism: The compound may be cleared too quickly to exert a sustained therapeutic effect.1. Conduct a thorough dose-response study with small dose increments to carefully determine the therapeutic window. 2. Consider alternative routes of administration or formulation strategies to modify the pharmacokinetic profile.

Data Presentation

Toxicity Data for this compound and Related Alkaloids in Mice
AlkaloidRoute of AdministrationLD₅₀ (mg/kg)Reference
This compound Intravenous0.05[1]
Aconitine Intravenous0.12 - 0.27[1]
Mesaconitine Intravenous0.1 - 0.13[1]
Hypaconitine Intravenous0.47[1]
Analgesic Effects of Aconitine in Mice (as a reference for this compound studies)
Animal ModelAdministration RouteDose (mg/kg)Analgesic EffectReference
Hot Plate TestOral0.317.12% increase in pain threshold[5][6]
Hot Plate TestOral0.920.27% increase in pain threshold[5][6]
Acetic Acid Writhing TestOral0.368% inhibition[5][6][7]
Acetic Acid Writhing TestOral0.976% inhibition[5][6][7]
Formalin Test (Phase I)Oral (1h post-treatment)0.333.23% inhibition[5][7]
Formalin Test (Phase I)Oral (1h post-treatment)0.920.25% inhibition[5][7]
Formalin Test (Phase II)Oral (1h post-treatment)0.336.08% inhibition[5][7]
Formalin Test (Phase II)Oral (1h post-treatment)0.932.48% inhibition[5][7]

Experimental Protocols

Protocol 1: Determination of Acute Toxicity (LD₅₀) of this compound in Mice
  • Animal Model: Use healthy, adult mice (e.g., Kunming or ICR strain), 6-8 weeks old, of a single sex to minimize variability.

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Prepare serial dilutions to obtain the desired final concentrations for injection.

  • Dose Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection). The injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Observation: Observe the animals continuously for the first 4 hours after administration, and then at regular intervals for up to 14 days. Record the number of mortalities and any signs of toxicity (e.g., convulsions, respiratory distress, paralysis).

  • Data Analysis: Calculate the LD₅₀ value using a recognized statistical method, such as the probit method.

Protocol 2: Evaluation of Analgesic Activity of this compound in Mice (Hot Plate Test)
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.

  • Dose Administration: Administer this compound or a vehicle control orally. A positive control, such as morphine, should also be included.

  • Test Latency: At predetermined time points after administration (e.g., 30, 60, and 120 minutes), place the mice back on the hot plate and record the post-treatment latency.

  • Data Analysis: Calculate the percentage increase in pain threshold using the following formula: ((Test Latency - Baseline Latency) / Baseline Latency) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

Yunaconitine_Toxicity_Pathway YAC This compound VGSC Voltage-Gated Sodium Channel YAC->VGSC Activates Depolarization Persistent Membrane Depolarization VGSC->Depolarization Leads to Ca_Influx Increased Intracellular Ca²⁺ Depolarization->Ca_Influx Causes Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity ROS Oxidative Stress (Increased ROS) Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Cardiotoxicity Apoptosis->Neurotoxicity

Caption: Proposed signaling pathway for this compound-induced toxicity.

Dosing_Workflow Start Start: Hypothesis Lit_Review Literature Review: LD₅₀ & Related Compounds Start->Lit_Review Dose_Range Preliminary Dose-Ranging Study (Small Groups) Lit_Review->Dose_Range Toxicity_Check Observe for Acute Toxicity Dose_Range->Toxicity_Check Toxicity_Check->Dose_Range Toxicity Observed: Adjust Dose Down Main_Study Main Efficacy/Toxicity Study (Appropriate Group Sizes) Toxicity_Check->Main_Study No/Acceptable Toxicity: Select Doses Data_Analysis Data Collection & Statistical Analysis Main_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Logical workflow for refining animal dosing protocols.

References

aker-content-row-31">Improving the yield of Yunaconitine from plant sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the yield of Yunaconitine from plant sources.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and biosynthetic enhancement of this compound.

Low Yield of this compound in the Final Extract
Potential Cause Recommended Solutions
Incomplete Extraction - Optimize Particle Size: Ensure the plant material is ground to a fine powder to maximize the surface area for solvent penetration. - Increase Solvent-to-Solid Ratio: A higher ratio ensures thorough wetting of the plant material. A ratio of 1:12 to 1:20 is often effective.[1] - Extend Extraction Time or Use Multiple Cycles: Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the alkaloids. Performing multiple extraction cycles with fresh solvent can significantly improve yield.
Degradation of this compound During Extraction - Control pH: this compound, like other aconitine-type alkaloids, is susceptible to hydrolysis, especially under alkaline conditions.[2] Maintain an acidic extraction environment (pH 3-6) to improve stability.[2] Using acidified solvents like methanol (B129727) or ethanol (B145695) can prevent degradation.[2] - Manage Temperature: High temperatures accelerate the rate of hydrolysis.[2] Employ low-temperature extraction methods such as maceration or ultrasonic-assisted extraction. If using heat, minimize the duration of exposure.
Suboptimal Extraction Method - Consider Advanced Techniques: Modern extraction methods can offer significantly higher yields and shorter extraction times compared to traditional methods like heat reflux.[3][4] Explore options such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE).[3][5]
Poor Plant Material Quality - Source and Harvest Time: The concentration of alkaloids can vary significantly based on the plant's species, geographical origin, and the time of harvest.[6][7] Source plant material from reputable suppliers and consider the optimal harvest season. - Proper Drying and Storage: Improper drying can lead to enzymatic degradation of the target compounds. Heat and light can also degrade alkaloids.[7] Store dried plant material in a cool, dark, and dry place.
Ineffective Elicitation in Plant Cell Cultures
Potential Cause Recommended Solutions
Inappropriate Elicitor Concentration - Perform a Dose-Response Experiment: The optimal elicitor concentration is crucial; too low may not induce a response, while too high can be toxic to the cells.[8] Test a range of concentrations (e.g., for methyl jasmonate, 50 µM to 200 µM) to find the optimal balance between yield enhancement and cell viability.[1]
Incorrect Timing of Elicitor Application - Target the Right Growth Phase: Elicitors are often most effective when applied during the late exponential or early stationary phase of cell growth.[1][8] Monitor the growth curve of your cell culture to determine the optimal time for elicitation.
Cell Line with Low Biosynthetic Capacity - Cell Line Screening: Not all cell lines will respond equally to elicitation. Screen different cell lines to identify those with a higher potential for this compound production.[8]
Cell Browning and Death After Elicitation - Reduce Elicitor Concentration or Exposure Time: These are signs of elicitor toxicity and oxidative stress.[8] - Add Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid into the culture medium to mitigate oxidative stress.[8] - Subculture Promptly: Transfer cells to a fresh medium shortly after the elicitation period to remove the elicitor and accumulated toxic byproducts.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Modern extraction techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be highly effective for diterpenoid alkaloids, offering higher yields and significantly shorter extraction times compared to conventional methods like heat reflux extraction.[3][4] For instance, studies on the related alkaloid lappaconitine (B608462) showed that MAE and UAE could increase the yield by over 50% compared to traditional methods.[4]

Q2: How can I prevent the degradation of this compound during extraction and storage?

A2: this compound is an ester-type diterpenoid alkaloid and is susceptible to hydrolysis, which is accelerated by high pH and elevated temperatures.[2] To prevent degradation, maintain an acidic pH (3-6) during extraction by using acidified solvents.[2] Perform extractions at low to moderate temperatures and store extracts at low temperatures (e.g., -20°C) to ensure long-term stability.[2] Using anhydrous organic solvents can also minimize hydrolysis by reducing the presence of water.[2]

Q3: What are elicitors and how can they increase this compound yield?

A3: Elicitors are compounds that stimulate a defense response in plants, which often leads to the enhanced biosynthesis of secondary metabolites, including alkaloids.[8] Biotic elicitors (e.g., chitosan, yeast extract) and abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid) can be applied to whole plants or cell cultures to upregulate the expression of genes in the this compound biosynthetic pathway, thereby increasing its production.[9][10]

Q4: What are the signs of phytotoxicity if I use too high a concentration of an elicitor?

A4: Symptoms of phytotoxicity can include browning and death of plant cells in culture, or on whole plants, you may observe spots or blotches on leaves that appear bleached or burned, deformed or curled leaves, and sudden leaf shedding.[8][11] High concentrations of elicitors like methyl jasmonate can also lead to decreased plant height and biomass.[12] It is crucial to perform a dose-response study to find the optimal concentration that maximizes yield without causing significant harm to the plant or culture.

Q5: What is metabolic engineering, and how can it be applied to increase this compound production?

A5: Metabolic engineering involves the modification of an organism's genetic and regulatory processes to increase the production of a specific substance.[13] For this compound, this could involve overexpressing genes that code for rate-limiting enzymes in its biosynthetic pathway or down-regulating genes in competing pathways.[14] The co-overexpression of two or more key enzymes has been shown to be a particularly effective strategy for increasing alkaloid biosynthesis.[9]

III. Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids
Extraction MethodExtraction TimeYield of Lappaconitine (%)Key Advantages
Traditional Method -~0.80Simple setup
Ultrasonic Extraction 40 min0.887Shorter extraction time, lower temperature
Microwave Extraction 5 min1.208Very short extraction time, reduced solvent use
Microwave-Assisted Ultrasonic Extraction 10 min1.227Synergistic effect, high yield

Data adapted from a study on lappaconitine from Aconitum sinomontanum nakai.[4]

Table 2: Effect of Elicitors on Secondary Metabolite Production in Plant Cultures
ElicitorPlant Species/CultureTarget Metabolite(s)ConcentrationFold Increase in Yield
Methyl Jasmonate Cuminum cyminumEssential Oil0.1 mM~1.77
Salicylic Acid Withania coagulansPhenols, Proline, Anthocyanin150-200 µMSignificant increase
Chitosan Calendula officinalis Hairy RootsOleanolic Acid Saponins-Up to 3-fold
Chitosan Catharanthus roseus Cell CultureVinblastine and Vincristine100 mg/LSignificant increase

Data adapted from multiple studies.[15][16][17][18] Note: Specific quantitative data for this compound is limited; these examples demonstrate the potential of elicitation for related compounds and classes of secondary metabolites.

IV. Experimental Protocols

Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for extracting alkaloids and other secondary metabolites from Aconitum species.[16][19]

  • Preparation of Plant Material: Dry the roots of the Aconitum species at 50°C for 72 hours and grind them into a fine powder (e.g., 40-60 mesh).

  • Solvent Selection: Prepare an acidic ethanol solution (e.g., 70% ethanol with 0.5% hydrochloric acid) to stabilize the alkaloids.

  • Extraction Parameters:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic power to approximately 100 W.

    • Set the temperature to 45°C.

    • Sonicate for 30-40 minutes.

  • Recovery:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of fresh solvent and filter again.

    • Combine the filtrates.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.

  • Quantification: Redissolve a known amount of the crude extract in a suitable solvent and quantify the this compound content using a validated HPLC or UHPLC-MS/MS method.

Protocol for Methyl Jasmonate (MeJA) Elicitation in Aconitum Cell Suspension Culture

This protocol is a general guideline based on established methods for eliciting secondary metabolite production in plant cell cultures.[1][8][19]

  • Preparation of MeJA Stock Solution:

    • Dissolve methyl jasmonate in a small amount of ethanol or DMSO.

    • Dilute with sterile distilled water to create a concentrated stock solution (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Cell Culture Preparation:

    • Establish a healthy, actively growing cell suspension culture of the desired Aconitum species.

    • Maintain the culture on a gyratory shaker at approximately 110 rpm in the dark at 25 ± 2°C.

  • Elicitation:

    • When the cell culture reaches the late exponential or early stationary growth phase, add the sterile MeJA stock solution to the culture medium to achieve the desired final concentration (e.g., 50 µM, 100 µM, 150 µM).

    • A control culture should be treated with the same volume of the solvent used for the stock solution.

  • Incubation: Continue to incubate the treated and control cultures under the same conditions for a specific duration (e.g., 24, 48, 72, 96 hours).

  • Harvesting and Analysis:

    • Harvest the cells by filtration.

    • Lyophilize the harvested cells and measure the dry weight.

    • Extract the alkaloids from a known weight of dried cells using an appropriate extraction protocol (e.g., UAE as described above).

    • Quantify the this compound content to determine the effect of the elicitation.

V. Visualizations

Experimental Workflow for Improving this compound Yield

G cluster_0 Plant Material & Pre-processing cluster_1 Yield Enhancement Strategies cluster_2 Downstream Processing & Analysis Aconitum Select High-Yielding Aconitum Species Harvest Harvest at Optimal Time Aconitum->Harvest DryGrind Dry and Grind Plant Material Harvest->DryGrind Extraction Extraction Method Optimization (e.g., UAE, MAE) DryGrind->Extraction Input Elicitation Biosynthesis Elicitation (e.g., MeJA, SA) DryGrind->Elicitation Input (for whole plants/cultures) MetabolicEng Metabolic Engineering (Gene Overexpression) DryGrind->MetabolicEng Input (for transgenic plants/cultures) Purification Purification of Crude Extract Extraction->Purification Elicitation->Extraction MetabolicEng->Extraction Quantification Quantification of this compound (HPLC, UHPLC-MS/MS) Purification->Quantification HighYield High-Yield this compound Quantification->HighYield

Caption: Workflow for improving this compound yield.

Putative Biosynthetic Pathway of Aconitine-Type Alkaloids

G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl ent-Copalyl Diphosphate GGPP->ent_Copalyl diTPS (Class II) ent_Kaurene ent-Kaurene ent_Copalyl->ent_Kaurene diTPS (Class I) Diterpene_Skeleton C20-Diterpenoid Skeleton (e.g., Atisine-type) ent_Kaurene->Diterpene_Skeleton N_incorporation Nitrogen Incorporation (Cytochrome P450s, Reductases) Diterpene_Skeleton->N_incorporation Denudatine_Framework Denudatine-type Framework N_incorporation->Denudatine_Framework Rearrangement Skeletal Rearrangement Denudatine_Framework->Rearrangement Aconitine_Core C19-Aconitine Core Skeleton Rearrangement->Aconitine_Core Oxidative_Mod Oxidative Modifications (Hydroxylation, etc.) Aconitine_Core->Oxidative_Mod Esterification Esterification (Acylation, Benzoylation, etc.) Oxidative_Mod->Esterification This compound This compound Esterification->this compound

Caption: Putative biosynthetic pathway of Aconitine-type alkaloids.

References

Technical Support Center: Stabilization of Yunaconitine in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and stability assessment of Yunaconitine stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.[1] For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound is sparingly soluble in aqueous buffers. Using a method of initial dissolution in DMSO followed by dilution, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term stability of at least four years, solid this compound should be stored at -20°C.[1][2] It is also advisable to store it in a desiccated environment.[2]

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound in organic solvents can be stored at or below -20°C for several months.[2] To ensure stability, it is best to prepare the solution on the day of use. If advance preparation is necessary, the solution must be sealed tightly and stored at -20°C.[2] For analogous alkaloids, flushing the vial with an inert gas like nitrogen or argon before sealing is also recommended to prevent oxidation.[3]

Q5: Are there any specific light conditions to consider during handling and storage?

A5: While specific photosensitivity data for this compound is not detailed in the provided results, many complex alkaloids are sensitive to light. As a general precautionary measure, it is advisable to handle this compound and its solutions under subdued light and to store them in amber or opaque containers to minimize light exposure.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in aqueous solution - Low aqueous solubility of this compound.[1]- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.- Prepare a more dilute final solution.- Warm the solution gently at 37°C and sonicate for a short period to aid dissolution.[2]
Appearance of new peaks in HPLC/LC-MS analysis - Degradation: Hydrolysis of ester linkages, particularly the 8-O-acetyl group, can occur.[5]- Contamination: Impurities from the solvent or handling procedures.- Compare the retention time and mass spectrum of the new peaks with known degradation products of similar alkaloids.[3]- Run a blank (solvent only) to check for contamination.- Review storage conditions and handling procedures to identify potential sources of degradation.[3]
Decreased potency or inconsistent experimental results - Gradual Degradation: The compound may have degraded over time due to improper storage temperature, exposure to moisture, or air.[4]- Repeated Freeze-Thaw Cycles: This can accelerate the degradation of the compound in solution.- Use a fresh vial of this compound if degradation is suspected.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Verify the integrity of the storage container seal.[4]

Quantitative Data Summary

The stability of this compound is crucial for reliable experimental outcomes. Below is a summary of available stability and solubility data.

Parameter Solvent/Matrix Condition Value/Observation Citation
Solubility DMSORoom Temperature~1 mg/mL[1]
DimethylformamideRoom Temperature~1 mg/mL[1]
1:4 DMSO:PBS (pH 7.2)Room Temperature~0.2 mg/mL[1]
Long-Term Stability (Solid) --20°C≥ 4 years[1]
Long-Term Stability (Solution) Organic Solvent≤ -20°CStable for several months[2]
Serum-20°CStable for at least 3 months[6]
Short-Term Stability (Aqueous Solution) Aqueous BufferRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of solid this compound in a suitable vial.

  • Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 1 mg/mL).[1]

  • Vortex or sonicate the solution until the solid is completely dissolved. For higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while can be beneficial.[2]

  • If not for immediate use, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at ≤ -20°C.[2][3]

  • Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[2]

Protocol 2: Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method can be used to assess the purity and stability of this compound.

  • Mobile Phase: Acetonitrile (ACN) and water (30:70, v/v) containing 0.125% perchloric acid and 1.0% triethylamine (B128534) (TEA).[7]

  • Column Temperature: 37.5°C.[7]

  • Detection: Diode Array Detector (DAD).

  • Procedure:

    • Prepare the mobile phase as described above.

    • Set the column temperature to 37.5°C.

    • Inject a known concentration of the this compound stock solution.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Outcome prep_solid Solid this compound prep_dissolve Dissolve in DMSO (1 mg/mL) prep_solid->prep_dissolve prep_stock This compound Stock Solution prep_dissolve->prep_stock storage_neg_20 Store at -20°C prep_stock->storage_neg_20 storage_aliquot Aliquot for use storage_neg_20->storage_aliquot analysis_hplc Analyze via Stability-Indicating HPLC storage_aliquot->analysis_hplc analysis_time Time Points (e.g., T=0, 1, 3, 6 months) analysis_hplc->analysis_time analysis_eval Evaluate Degradation (Peak Area, Impurities) analysis_time->analysis_eval result_stable Stable analysis_eval->result_stable No significant change result_degraded Degraded analysis_eval->result_degraded New peaks or decreased area

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

degradation_pathway YUN This compound (Diester Alkaloid) Deacetyl_YUN 8-deacetyl-Yunaconitine (Monoester Alkaloid) YUN->Deacetyl_YUN Hydrolysis of 8-O-acetyl ester bond

Caption: Simplified hydrolytic degradation pathway of this compound.

References

Technical Support Center: Addressing Variability in Commercial Yunaconitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Yunaconitine standards. Our goal is to help you identify and resolve common sources of variability in your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability when using commercial this compound standards?

A1: Variability in results using commercial this compound standards can stem from several factors:

  • Standard Purity and Integrity: The stated purity of the commercial standard may not account for degradation products or impurities not detected by the manufacturer's specific method.

  • Standard Solution Instability: this compound is a diester-diterpenoid alkaloid and is susceptible to hydrolysis, which can alter its concentration in solution over time.[1]

  • Improper Handling and Storage: Exposure to non-optimal pH, temperature, or solvents can accelerate degradation.

  • Analytical Method Variability: Issues with the HPLC/UHPLC-MS system, such as column degradation, mobile phase inconsistencies, or detector fluctuations, can introduce variability.

  • Metabolic Conversion: If working with biological matrices, enzymatic activity (e.g., by CYP3A4) can convert this compound into various metabolites.[2][3]

Q2: How should I prepare and store my this compound stock and working solutions?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound standards.

  • Stock Solution Preparation: A common method is to dissolve the crystalline standard in 100% acetonitrile (B52724) to a concentration of 1 mg/mL.[1] For example, dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Storage: Store stock solutions at -20°C in amber vials to protect from light. One study indicated stability in serum for at least 3 months at -20°C.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the mobile phase or a compatible solvent. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: My analytical results show a lower concentration of this compound than expected. What are the potential reasons?

A3: A lower than expected concentration can be due to:

  • Degradation: this compound may have hydrolyzed to less toxic monoester alkaloids, such as deacetyl-yunaconitine.[1] This is a common issue with diester-diterpenoid alkaloids.

  • Inaccurate Initial Weighing: Ensure your analytical balance is properly calibrated.

  • Adsorption: this compound may adsorb to the surface of glassware or plasticware. Using silanized glass vials can mitigate this.

  • Instrumental Issues: Check for leaks in your LC system, ensure proper injection volume, and verify detector sensitivity.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my this compound standard. What could they be?

A4: Unexpected peaks are often related to:

  • Degradation Products: The most common degradation product is deacetyl-yunaconitine, formed through hydrolysis.[1]

  • Impurities from the Commercial Standard: The standard itself may contain minor impurities from its synthesis or purification process.

  • Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix.

  • Metabolites: In biological samples, observed peaks could be metabolites of this compound. This compound can be oxidized into numerous metabolites by enzymes like CYP3A4.[2][3]

Troubleshooting Guides

Guide 1: Chromatographic Issues

This guide addresses common problems observed during the HPLC or UHPLC analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Peak Tailing 1. Column degradation (loss of stationary phase). 2. Active sites on the column interacting with the basic alkaloid structure. 3. Mobile phase pH is not optimal.1. Replace the analytical column. 2. Use a mobile phase with an additive like triethylamine (B128534) (TEA) to mask active sites.[4] 3. Adjust the mobile phase pH with formic acid or perchloric acid.[1][4]
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling.1. Reverse and flush the column (if permissible by the manufacturer). If the problem persists, replace the column. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. 3. Replace the column.
Drifting Retention Time 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature.[4] 3. Increase the column equilibration time before starting the analytical run.
High Backpressure 1. Blockage in the LC system (e.g., guard column, tubing, inlet frit). 2. Precipitated buffer in the mobile phase.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the clogged component. 2. Ensure buffer components are fully dissolved in the mobile phase. Filter the mobile phase before use.
Guide 2: Mass Spectrometry Detection Issues

This guide focuses on troubleshooting problems related to the MS detection of this compound.

Observed Problem Potential Cause Recommended Solution
Low Signal Intensity 1. Inefficient ionization. 2. Suboptimal MS parameters (e.g., collision energy, declustering potential). 3. Contaminated ion source.1. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to promote protonation in positive ion mode. 2. Optimize MS parameters through infusion of a this compound standard solution. 3. Clean the ion source according to the manufacturer's instructions.
Inconsistent Signal 1. Unstable spray in the ion source. 2. Fluctuation in mobile phase flow rate.1. Check the positioning of the ESI needle and ensure a consistent, fine spray. 2. Inspect the LC pump for leaks or air bubbles.
Unexpected Mass Peaks 1. Presence of adducts (e.g., sodium [M+Na]+, potassium [M+K]+). 2. In-source fragmentation or degradation.1. Use high-purity solvents and additives to minimize adduct formation. 2. Optimize source conditions (e.g., temperature, voltages) to minimize in-source decay.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Reference Standard by HPLC

This protocol is adapted from a method developed for the purity and stability determination of a this compound reference standard.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/Water (30:70, v/v) containing 0.125% perchloric acid and 1.0% triethylamine (TEA).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37.5°C.[4]

  • Detection Wavelength: 235 nm.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a solution of the this compound standard in the mobile phase (e.g., 0.1 mg/mL).

    • Inject the solution into the HPLC system.

    • Analyze the chromatogram for the main this compound peak and any impurity peaks. The purity can be estimated by the area percentage of the main peak relative to the total peak area.

Protocol 2: Quantification of this compound in a Sample Matrix by LC-MS/MS

This protocol is a general workflow based on methods for detecting this compound in biological samples.[1]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.2% formic acid.[1]

    • Solvent B: Acetonitrile with 0.2% formic acid.[1]

  • Gradient Elution: A typical gradient might be:

    • Start at 30% B.

    • Linearly increase to 50% B over 20 minutes.[1]

    • Follow with a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.[1]

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

    • Precursor Ion: m/z for this compound.

    • Product Ions: this compound is known to produce characteristic product ions at m/z 105 (phenylcarbonyl cation) and m/z 135 (methoxyphenylcarbonyl cation) upon collision-induced dissociation.[1]

  • Procedure:

    • Perform sample preparation (e.g., protein precipitation, solid-phase extraction) to extract this compound from the matrix.

    • Prepare a calibration curve using a certified this compound standard.

    • Inject the prepared sample and calibration standards into the LC-MS/MS system.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis Standard This compound (Crystalline Standard) Stock Stock Solution (1 mg/mL in Acetonitrile) Standard->Stock Dissolve Injection Inject into LC-MS/MS Working Working Standards (Diluted in Mobile Phase) Stock->Working Dilute Working->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quant Quantification Detection->Quant

Caption: Experimental workflow for this compound quantification.

YUN This compound (Diester Alkaloid) Deacetyl Deacetyl-yunaconitine (Monoester Alkaloid) YUN->Deacetyl Hydrolysis (e.g., in solution) Metabolites Oxidized Metabolites (e.g., Hydroxylated forms) YUN->Metabolites Metabolism (e.g., CYP3A4 in vivo)

Caption: Primary degradation and metabolic pathways of this compound.

start Inconsistent This compound Results check_standard Verify Standard Handling (Storage, Preparation) start->check_standard check_hplc Troubleshoot HPLC (Pressure, Peaks, Baseline) check_standard->check_hplc Standard OK rerun Prepare Fresh Standard & Re-run Experiment check_standard->rerun Issue Found check_ms Troubleshoot MS (Signal, Spray Stability) check_hplc->check_ms HPLC OK service_hplc Service HPLC System (e.g., Replace Column, Seals) check_hplc->service_hplc Issue Found service_ms Service MS Detector (e.g., Clean Source) check_ms->service_ms Issue Found resolved Problem Resolved check_ms->resolved MS OK rerun->resolved service_hplc->resolved service_ms->resolved

Caption: Logical troubleshooting flow for this compound analysis.

References

Technical Support Center: Optimization of P-glycoprotein Inhibition in Yunaconitine Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing P-glycoprotein (P-gp) inhibition in Yunaconitine (YAC) transport assays. This compound, a toxic diterpenoid alkaloid, is a known substrate of the P-gp efflux pump, and understanding its transport kinetics is crucial for toxicology and drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein?

A1: Yes, this compound is a sensitive substrate of P-glycoprotein (P-gp).[1] Inhibition of P-gp has been shown to significantly increase the intracellular concentration and toxicity of this compound.[1]

Q2: Which cell lines are suitable for this compound transport assays?

A2: Caco-2 and MDCK-MDR1 cell lines are commonly used for P-gp transport assays and are suitable for studying this compound transport. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer with well-defined tight junctions and express P-gp. MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high-level expression of human P-gp.

Q3: What are the typical methods to assess P-gp inhibition in this compound transport?

A3: The most common method is the bidirectional transport assay using polarized cell monolayers (Caco-2 or MDCK-MDR1) to determine the efflux ratio (ER) of this compound in the presence and absence of a P-gp inhibitor. Other methods include P-gp ATPase activity assays and cellular accumulation studies using fluorescent P-gp substrates as surrogates.

Q4: How do I prepare this compound for in vitro assays, considering its solubility?

A4: this compound, like other diterpenoid alkaloids, has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What analytical methods are used to quantify this compound in transport assays?

A5: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of this compound in biological matrices from transport assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in Papp values between experiments. - Inconsistent cell monolayer integrity.- Variation in cell passage number.- Inconsistent incubation times or temperatures.- Monitor transepithelial electrical resistance (TEER) before and after the transport assay.- Perform a Lucifer Yellow permeability assay to check monolayer integrity.- Use a consistent range of cell passages for all experiments.- Ensure precise timing and temperature control during the assay.
Low or no P-gp mediated efflux of this compound observed (low efflux ratio). - Low P-gp expression in the cell line.- this compound concentration is too high, saturating the transporter.- Degradation of this compound in the assay buffer.- Verify P-gp expression and activity using a known P-gp substrate (e.g., digoxin, rhodamine 123).- Perform a concentration-dependent transport study to determine the optimal this compound concentration.- Assess the stability of this compound in the assay buffer under experimental conditions.
Inhibitor shows no effect on this compound transport. - Inhibitor concentration is too low.- Inhibitor is not potent against P-gp.- Inhibitor is unstable in the assay medium.- Test a range of inhibitor concentrations to determine the IC50.- Include a positive control inhibitor (e.g., verapamil) to confirm assay performance.- Check the stability of the inhibitor in the assay medium.
Evidence of cytotoxicity (cell detachment, low TEER values). - this compound concentration is too high.- Inhibitor concentration is cytotoxic.- Final DMSO concentration is too high.- Determine the cytotoxicity of this compound and the inhibitor using an MTT or similar cell viability assay to establish a non-toxic working concentration.- Ensure the final DMSO concentration is below cytotoxic levels (e.g., ≤ 0.5%).
Poor recovery of this compound. - Non-specific binding to the assay plates or apparatus.- Instability of this compound.- Use low-binding plates.- Include a recovery assessment by measuring the compound concentration in all compartments at the end of the study.- Evaluate this compound stability in the assay buffer at 37°C.

Data Presentation

P-gp Inhibition of this compound Transport in Caco-2 Cells

The following table summarizes the effect of the P-gp inhibitor Verapamil on the transport of this compound across Caco-2 cell monolayers.

Compound Inhibitor Efflux Ratio (ER) Fold Change in ER Reference
This compoundNone (Control)20.41-[1]
This compoundVerapamil1.0719.1[1]

Experimental Protocols

Bidirectional this compound Transport Assay in Caco-2/MDCK-MDR1 Cells

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM for Caco-2)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer Yellow

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts at an appropriate density to form a confluent monolayer (typically takes 21 days for Caco-2 and 4-7 days for MDCK-MDR1).

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure tight junction formation. Values should be consistent and above a pre-determined threshold.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS).

    • Pre-incubate the monolayers with transport buffer containing the P-gp inhibitor (or vehicle control) for 30 minutes at 37°C.

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add this compound (at a non-toxic concentration) with or without the P-gp inhibitor to the apical (upper) chamber. The basolateral (lower) chamber contains the corresponding buffer (with or without inhibitor).

    • Basolateral to Apical (B-A) Transport: Add this compound with or without the P-gp inhibitor to the basolateral chamber. The apical chamber contains the corresponding buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Monolayer Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm that the monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

      Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the membrane

      • C0 is the initial concentration of the drug in the donor chamber

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B-A) / Papp (A-B)

    • Calculate the percent inhibition of P-gp mediated transport.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Substrates and inhibitors of P-gp modulate its ATPase activity.

Materials:

  • P-gp-containing membranes (commercially available)

  • ATP assay buffer

  • This compound

  • P-gp inhibitor (e.g., Verapamil as a positive control)

  • Sodium orthovanadate (a general ATPase inhibitor)

  • ATP detection reagent (e.g., based on luminescence)

Procedure:

  • Reagent Preparation: Prepare solutions of this compound and inhibitors at various concentrations.

  • Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound (this compound or inhibitor). Include control wells with a known P-gp substrate (e.g., verapamil) and a negative control (no compound).

  • Background ATPase Activity: To a parallel set of wells, add sodium orthovanadate to inhibit P-gp ATPase activity, which will serve as the background control.

  • Reaction Initiation: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

  • Signal Detection: Stop the reaction and add the ATP detection reagent. Measure the signal (e.g., luminescence) which is inversely proportional to the amount of ATP consumed.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate (B1173111) from the total activity. Compare the activity in the presence of this compound and/or inhibitors to the basal activity to determine if the compound stimulates or inhibits P-gp ATPase activity.

Visualizations

P_glycoprotein_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP YAC_out This compound (YAC) Pgp->YAC_out Efflux YAC_in This compound (YAC) YAC_in->Pgp Binds to P-gp Inhibitor P-gp Inhibitor Inhibitor->Pgp Blocks binding/efflux ATP ATP ATP->Pgp Provides energy

Caption: Mechanism of P-glycoprotein mediated efflux of this compound and its inhibition.

Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Seed Caco-2/MDCK-MDR1 cells on Transwell® inserts B Culture for 4-21 days to form a monolayer A->B C Verify monolayer integrity (TEER) B->C D Pre-incubate with inhibitor/vehicle C->D E Add this compound to donor chamber (A-B & B-A) D->E F Incubate at 37°C E->F G Collect samples from donor and receiver chambers F->G H Quantify this compound (LC-MS/MS) G->H I Check post-assay integrity (Lucifer Yellow) G->I J Calculate Papp and Efflux Ratio (ER) H->J

Caption: Experimental workflow for a bidirectional this compound transport assay.

Troubleshooting_Tree Start Problem Encountered in Assay High_Var High Variability in Papp? Start->High_Var Low_ER Low/No Efflux Ratio? Start->Low_ER No_Inhibition Inhibitor Ineffective? Start->No_Inhibition Cytotoxicity Cell Viability Issues? Start->Cytotoxicity Sol_TEER Check TEER/Lucifer Yellow data. Use consistent cell passage. High_Var->Sol_TEER Yes Sol_Pgp_Check Verify P-gp function with positive control substrate. Optimize YAC concentration. Low_ER->Sol_Pgp_Check Yes Sol_Inhib_Conc Test a wider range of inhibitor concentrations. Include a positive control inhibitor. No_Inhibition->Sol_Inhib_Conc Yes Sol_Cyto_Test Perform MTT assay to find non-toxic concentrations. Reduce final DMSO concentration. Cytotoxicity->Sol_Cyto_Test Yes

Caption: Troubleshooting decision tree for this compound transport assays.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Yunaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of yunaconitine, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. The accurate and precise measurement of this compound is critical for quality control of herbal medicines, pharmacokinetic studies, and forensic toxicology. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed protocols to aid in method selection and cross-validation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the quantitative performance of commonly employed methods for this compound analysis.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
LC-MS/MS This compound, Crassicauline AHuman Serum0.1 - 1000.0220.178.6 - 84.9[1]
UHPLC-MS/MS This compound & 6 other alkaloidsHerbal materialsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC-DAD Aconitine (B1665448) AlkaloidsProcessed Aconite RootsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for UHPLC-MS/MS and HPLC-DAD specific to this compound's quantitative parameters were not detailed in the reviewed literature, but their general applicability is well-established. LC-MS/MS methods generally offer superior sensitivity and specificity compared to HPLC-UV/DAD methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed journals and can be adapted for specific laboratory conditions and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Serum[1]

This method is suitable for the sensitive and specific quantification of this compound in biological matrices.

  • Sample Preparation:

    • To 100 µL of human serum, add an internal standard (e.g., methyllycaconitine).

    • Perform protein precipitation with the addition of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient elution with A) 0.1% formic acid in water and B) acetonitrile.

    • Flow Rate: A typical flow rate for LC-MS/MS analysis.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: A small injection volume, typically 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Aconitine Alkaloids

This method is a robust and cost-effective approach for the quantification of major aconitine alkaloids in herbal materials.

  • Sample Preparation (Herbal Material):

    • Accurately weigh the powdered and dried plant material.

    • Extract the alkaloids using a suitable solvent system (e.g., methanol/water mixture) with the aid of ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An optimized mobile phase, for example, a mixture of acetonitrile, water, perchloric acid, and triethylamine.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 37.5°C.[2]

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength suitable for the detection of aconitine alkaloids (e.g., 235 nm).

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between different analytical techniques.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome M1 Method 1 (e.g., HPLC) V1 Specificity M1->V1 V2 Linearity & Range M1->V2 V3 Accuracy & Precision M1->V3 V4 LOD & LOQ M1->V4 V5 Robustness M1->V5 CV1 Analyze Same Samples with Both Methods M1->CV1 M2 Method 2 (e.g., LC-MS/MS) M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 M2->CV1 CV2 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV1->CV2 O1 Interchangeable Methods CV2->O1 Concordance O2 Methods with Defined Bias CV2->O2 Systematic Difference O3 Methods Not Interchangeable CV2->O3 Discordance

Caption: Workflow for the cross-validation of two analytical methods.

G cluster_0 Analytical Techniques for this compound cluster_1 Key Performance Characteristics HPLC HPLC-UV/DAD Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate to High Robustness Robustness HPLC->Robustness High Cost Cost HPLC->Cost Low Throughput Throughput HPLC->Throughput High LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Robustness Moderate LCMS->Cost High LCMS->Throughput High GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity Very High GCMS->Cost High Others Other Methods (e.g., Immunoassays)

Caption: Comparison of analytical techniques for this compound analysis.

References

A Comparative Analysis of the Toxicity Profiles of Yunaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Yunaconitine and Aconitine, two closely related diterpenoid alkaloids. The information presented is based on available experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Quantitative Toxicity Data

A critical aspect of comparing the toxicity of two compounds is the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. The available data for this compound and Aconitine in mice are summarized below.

CompoundAdministration RouteSpeciesLD50 (mg/kg)
This compound OralMouse (ICR, female)2.37[1][2]
IntravenousMouse (ICR, female)0.200[1][2]
Aconitine OralMouse1.8[3]
IntraperitonealMouse0.308
IntravenousMouse~0.15

Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the toxicological assessment of these alkaloids.

Acute Oral Toxicity Assessment (Up-and-Down Procedure - UDP)

The LD50 values for this compound were determined using the Up-and-Down Procedure (UDP), a method designed to reduce the number of animals required for toxicity testing.[1][2] A detailed protocol based on the OECD Test Guideline 425 is outlined below.[4][5][6][7][8]

1. Test Animals: Healthy, young adult female mice (e.g., ICR strain) are used.[1][2] Animals are fasted overnight prior to dosing, with free access to water.

2. Dose Preparation: The test substance (this compound or Aconitine) is prepared in a suitable vehicle. If not water-soluble, a vehicle such as a dilute aqueous solution of acetic acid can be used.

3. Administration: The substance is administered as a single oral dose by gavage.

4. Dosing Procedure (Main Test):

  • Starting Dose: The first animal receives a dose a step below the best preliminary estimate of the LD50.
  • Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour intervals.
  • Dose Adjustment:
  • If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
  • If an animal dies, the dose for the next animal is decreased by the same factor.
  • Stopping Criteria: Dosing is stopped when one of the predefined stopping criteria is met, which are designed to ensure a statistically reliable estimation of the LD50.

5. Observation:

  • Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours after dosing and at least daily thereafter for a total of 14 days.[4][5]
  • Signs of Aconitum alkaloid poisoning in mice include decreased activity, fur erection, palpebral edema, vomiting, polypnea, and convulsions.[1][2]
  • Body weight is recorded weekly.

6. Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

7. Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on cell viability.

1. Cell Culture: Cardiomyocytes (e.g., H9c2 cells) are seeded in 96-well plates and incubated to allow for cell attachment.

2. Treatment: The cells are treated with various concentrations of this compound or Aconitine.

3. Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

6. Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

7. Data Analysis: Cell viability is calculated as a percentage relative to the control (untreated) cells.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for both this compound and Aconitine is their interaction with voltage-gated sodium channels in excitable tissues like the myocardium and neurons.[9][10]

Aconitine: A Deeper Look into the Signaling Cascade

Aconitine binds to site 2 of the alpha-subunit of voltage-gated sodium channels, causing persistent activation and preventing their inactivation.[11] This leads to a sustained influx of sodium ions, resulting in membrane depolarization. This initial event triggers a cascade of downstream effects, leading to cardiotoxicity and neurotoxicity.

The following diagram illustrates the key signaling pathways involved in Aconitine-induced cardiotoxicity.

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds and activates Depolarization Persistent Membrane Depolarization VGSC->Depolarization Ca_Influx Increased Intracellular Ca2+ Influx Depolarization->Ca_Influx PI3K_Akt PI3K-Akt Pathway Depolarization->PI3K_Akt MAPK MAPK Pathway Depolarization->MAPK ROS Increased Reactive Oxygen Species (ROS) Ca_Influx->ROS Arrhythmia Cardiac Arrhythmias Ca_Influx->Arrhythmia Mitochondria Mitochondrial Dysfunction ROS->Mitochondria NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Apoptosis Apoptosis Mitochondria->Apoptosis PI3K_Akt->Apoptosis Modulates MAPK->Apoptosis Modulates NLRP3->Apoptosis Induces

Caption: Signaling pathways implicated in Aconitine-induced cardiotoxicity.

This compound: A Similar but Potentially Less Potent Profile

While specific, in-depth studies on the signaling pathways of this compound are limited, its toxicological mechanism is reported to be similar to that of Aconitine, primarily targeting voltage-gated sodium channels. The quantitative LD50 data suggests that this compound is less acutely toxic than Aconitine, both orally and intravenously, in mice.[1][2] This difference in potency may be due to variations in their affinity for and modulation of the sodium channel, as well as potential differences in their pharmacokinetic profiles. Further research is required to elucidate the precise molecular interactions and downstream signaling consequences of this compound exposure in comparison to Aconitine.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the comparative toxicological assessment of this compound and Aconitine.

Experimental_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment LD50_determination Acute Toxicity (LD50) Determination (Up-and-Down Procedure) Clinical_Observation Clinical Observation (Signs of Toxicity) LD50_determination->Clinical_Observation Necropsy Gross Necropsy Clinical_Observation->Necropsy Data_Analysis Data Analysis and Comparison Necropsy->Data_Analysis Cell_Culture Cell Culture (e.g., Cardiomyocytes) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanistic Studies (Signaling Pathways) Cytotoxicity_Assay->Mechanism_Study Mechanism_Study->Data_Analysis

Caption: General workflow for comparative toxicity testing.

References

aker-content-row-37">Validation of Yunaconitine as a biomarker for Aconitum poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitum, a genus of over 250 species of flowering plants, is notorious for its toxicity due to the presence of norditerpenoid alkaloids. Accidental ingestion or improper use of traditional medicines derived from Aconitum species can lead to severe and often fatal poisoning. Rapid and accurate identification of the causative toxic agent is crucial for effective clinical diagnosis and treatment. This guide provides a comparative overview of the validation of yunaconitine as a key biomarker for Aconitum poisoning, presenting experimental data and methodologies to aid researchers, scientists, and drug development professionals in this field.

This compound, a highly toxic C19-diterpenoid alkaloid, has been identified as a significant contributor to the toxicity of several Aconitum species.[1][2] Its detection in biological samples can serve as a definitive indicator of Aconitum exposure. This guide compares different analytical methods for this compound detection and contrasts its performance with other Aconitum alkaloids.

Comparative Performance of Biomarkers

The selection of a reliable biomarker for Aconitum poisoning depends on its sensitivity, specificity, and the robustness of the analytical method used for its detection. The following tables summarize the performance of analytical methods for this compound and other major Aconitum alkaloids.

Table 1: Performance of LC-MS/MS Method for this compound and Crassicauline A in Human Serum [3][4]

ParameterThis compoundCrassicauline A
Limit of Detection (LOD)0.022 ng/mL0.021 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL0.1 ng/mL
Recovery78.6% - 84.9%78.3% - 87.2%
Matrix Effect110.0% - 130.4%121.2% - 130.0%

Table 2: Comparison of Analytical Methods for Aconitine (B1665448) Alkaloids

AlkaloidAnalytical MethodMatrixKey Findings
This compoundLC-MS/MSUrineSuccessfully identified in human urine for the first time in cases of hidden aconite poisoning.[1][5]
Aconitine, Mesaconitine, HypaconitineHPLCProcessed Radix AconitiHPLC method was found to be more reliable for assessing toxicity than the titration method for total alkaloids.[6]
AconitineLC-MS/MSPost-mortem specimensA validated method for quantification in various post-mortem matrices with an LLOQ of 0.51 µg L⁻¹ in peripheral blood.[7]
Aconitine Alkaloids (General)LC-MS/MSHuman SerumToxicokinetics of different alkaloids were determined, with half-lives ranging from 5.8 to 15.4 hours.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for the detection of this compound and other Aconitum alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Crassicauline A in Human Serum[3][4]
  • Sample Preparation: A small volume of human serum is used. Methyllycaconitine is added as an internal standard.

  • Chromatography: The specific LC system, column, mobile phase composition, and gradient elution program should be detailed as per the original study for reproducible separation.

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer is used. The instrument is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound, crassicauline A, and the internal standard.

  • Validation: The method is validated for linearity, precision, accuracy, recovery, and matrix effect according to established guidelines.

Group Screening of Aconitum Alkaloids in Urine by LC-MS/MS[1][9]
  • Sample Preparation: Urine samples are subjected to a sample preparation protocol, which may include dilution and filtration. A reference urine material spiked with a known concentration of aconitine (e.g., 25 ng/mL) is used as a calibrator.[9]

  • Chromatography: Gradient reversed-phase liquid chromatography is employed to minimize the coelution of isobaric compounds. The mobile phase typically consists of a mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) with formic acid.[9]

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer is used. Precursor-ion scans of specific m/z values are performed to selectively profile different groups of aconitum alkaloids. For example, precursor-ion scans of m/z 105 and 135 are used for 14-O-benzoyl-norditerpenoids and 14-O-anisoyl-norditerpenoids, respectively.[1]

Visualizing Experimental Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and logical relationships relevant to the validation of this compound as a biomarker.

Experimental Workflow for this compound Detection in Serum

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation serum_sample Serum Sample Collection add_is Addition of Internal Standard (Methyllycaconitine) serum_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis linearity Linearity data_analysis->linearity precision Precision data_analysis->precision accuracy Accuracy data_analysis->accuracy recovery Recovery data_analysis->recovery matrix_effect Matrix Effect data_analysis->matrix_effect

Caption: Workflow for LC-MS/MS based detection of this compound in serum.

Logical Relationship of Aconitum Alkaloid Groups for Screening

cluster_groups Chemical Groups for MS Screening cluster_ions Precursor Ions (m/z) aconitum_alkaloids Aconitum Alkaloids benzoyl_norditerpenoids 14-O-Benzoyl-norditerpenoids aconitum_alkaloids->benzoyl_norditerpenoids anisoyl_norditerpenoids 14-O-Anisoyl-norditerpenoids aconitum_alkaloids->anisoyl_norditerpenoids ion_105 105 benzoyl_norditerpenoids->ion_105 generates ion_135 135 anisoyl_norditerpenoids->ion_135 generates

Caption: Grouping of Aconitum alkaloids for targeted MS screening.

Conclusion

References

aker-content-row-38">Comparative analysis of Yunaconitine content in different Aconitum species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Yunaconitine content across various Aconitum species, supported by experimental data and detailed methodologies. This compound is a highly toxic C19-diterpenoid alkaloid found in several Aconitum plants, posing a significant risk in herbal medicine if not properly monitored. Understanding its distribution and concentration is crucial for the safe development and quality control of botanical drugs.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Aconitum species and even within the same species due to factors such as geographical origin, harvesting time, and processing methods. The following table summarizes the reported this compound content in several Aconitum species based on various studies.

Aconitum SpeciesPlant PartThis compound Content (mg/g)Reference
Aconitum crassicauleTuber1.0 - 15.0[1]
Aconitum bulleyanumTuber1.0 - 15.0[1]
Aconitum transsectumTuber1.0 - 15.0[1]
Aconitum hemsleyanumTuber1.0 - 15.0[1]
Aconitum episcopaleTuber1.0 - 15.0[1]
Aconitum vilmorinianumTuber1.0 - 15.0[1]
Aconitum taipeicumTuber1.0 - 15.0[1]
Radix AconitiRoot0.015 - 10.41[1][2]
Radix Aconiti KusnezoffiiRoot0.015 - 10.41[1][2]
Unprocessed A. carmichaelii lateral rootLateral RootFound (7.04% of samples)[3]
Unprocessed A. carmichaelii rootRootFound (9.43% of samples)[3]
Unprocessed A. brachypodum rootRootFound (6.00% of samples)[3]
Unprocessed A. ouvrardianum rootRootFound (100% of samples)[3]
Processed A. carmichaelii lateral rootLateral RootFound (2.56% of samples)[3]
Processed A. vilmorinianum rootRootFound (100% of samples)[3]

Note: The content is presented as mg/g of the dried plant material. Some references reported content as a weight/weight percentage, which has been converted for consistency. The term "Found" indicates that the presence of this compound was detected, with the percentage in parentheses representing the proportion of tested samples containing the compound.[1][3]

Experimental Protocols

Accurate quantification of this compound is essential for quality control and research. The most common and sensitive method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation: Microwave-Assisted Extraction (MAE)

This method is efficient for extracting alkaloids from plant material.[2]

  • Sample Pre-treatment: Air-dry the plant material and grind it into a fine powder.

  • Extraction Solvent: A mixture of methanol (B129727) and water is commonly used.

  • Procedure:

    • Weigh approximately 0.5 g of the powdered sample into an extraction vessel.

    • Add 20 mL of the extraction solvent.

    • Perform extraction in a microwave extraction system. Optimized conditions may include setting the temperature to 60°C for 10 minutes.

    • After extraction, centrifuge the sample to separate the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

This technique provides high sensitivity and selectivity for the quantification of this compound.[1][2]

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate) is common.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for this compound is typically its protonated molecule [M+H]⁺, and specific product ions are monitored for quantification and confirmation.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Aconitum species.

experimental_workflow start Plant Material (Aconitum sp.) drying Drying & Grinding start->drying extraction Microwave-Assisted Extraction (MAE) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis UHPLC-MS/MS Analysis filtration->analysis quantification Data Acquisition & Quantification analysis->quantification

Experimental workflow for this compound analysis.
Signaling Pathway: Metabolism of this compound by CYP3A4

This compound, like other aconitine-type alkaloids, undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. CYP3A4 is a key enzyme involved in the detoxification of these alkaloids. Understanding this pathway is crucial for assessing potential drug-herb interactions.[4]

cyp3a4_metabolism This compound This compound cyp3a4 CYP3A4 (in Liver Microsomes) This compound->cyp3a4 Substrate metabolites Oxidized Metabolites (e.g., hydroxylated, demethylated) cyp3a4->metabolites Metabolism excretion Enhanced Excretion metabolites->excretion

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Yunaconitine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitine, a C19-diterpenoid alkaloid predominantly found in Aconitum species, has garnered significant interest for its diverse biological activities, including analgesic, anti-inflammatory, and immunomodulatory properties. However, its therapeutic potential is intrinsically linked to its narrow therapeutic window and notable toxicity. This guide provides an objective comparison of the in vitro and in vivo activities of this compound, supported by available experimental data, to aid in the understanding and future development of this potent natural compound. Due to the limited availability of specific quantitative data for this compound in some assays, data from the closely related and extensively studied Aconitum alkaloid, aconitine (B1665448), is included for comparative purposes.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for this compound and its analogue, aconitine, to facilitate a clear comparison of their biological activities.

Table 1: In Vitro Bioactivity of this compound and Aconitine

CompoundAssayCell Line/OrganismEndpointValueReference
This compound Metal Chelation-IC5011.6 µg/mL[1]
This compound AntibacterialE. coliMIC32 µg/mL[1]
This compound AntibacterialB. subtilisMIC8 µg/mL[1]
This compound Feeding DeterrentT. castaneumEC50653.4 ppm[1]
This compound CYP3A4 InhibitionHuman Liver MicrosomesKi1.76 µmol/L[2]
AconitineAnti-inflammatory (NO Production)RAW264.7 MacrophagesIC5025.82 µg/mL[3]
AconitineAnti-inflammatory (IL-6 Production)RAW264.7 MacrophagesIC5029.60 µg/mL[3]

Table 2: In Vivo Efficacy and Toxicity of this compound and Aconitine

CompoundAnimal ModelAssayRoute of AdministrationEfficacy/Toxicity (ED50/LD50/Effect)ComparatorComparator Efficacy/ToxicityReference
This compound MiceAcute ToxicityIntravenousLD50: 0.05 mg/kg--
This compound Wild-type FVB MiceAcute ToxicityNot specifiedLD50: 2.13 mg/kgMdr1a-/- MiceLD50: 0.24 mg/kg
This compound Mdr1a-/- MiceAnalgesia (Writhing Test)Oral (0.07 mg/kg)23.53% decrease in writhingWild-type FVB Mice-
This compound Mdr1a-/- MiceAnalgesia (Writhing Test)Oral (0.14 mg/kg)49.27% decrease in writhingWild-type FVB Mice-
AconitineMiceAnalgesia (Hot Plate Test)Oral (0.3 mg/kg)17.12% increase in pain thresholdAspirin19.21% increase at 200 mg/kg[4][5]
AconitineMiceAnalgesia (Hot Plate Test)Oral (0.9 mg/kg)20.27% increase in pain thresholdAspirin19.21% increase at 200 mg/kg[4][5]
AconitineMiceAnalgesia (Acetic Acid Writhing Test)Oral (0.3 mg/kg)68% inhibitionAspirin75% inhibition at 200 mg/kg[4][5]
AconitineMiceAnalgesia (Acetic Acid Writhing Test)Oral (0.9 mg/kg)76% inhibitionAspirin75% inhibition at 200 mg/kg[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Assays

1. Caco-2 Permeability Assay

This assay is utilized to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

  • Transport Studies: The test compound (e.g., this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite compartment at various time points.

  • Bidirectional Transport: To assess efflux, transport is measured in both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux.

  • Inhibitor Studies: To confirm the involvement of specific transporters like P-gp, the assay is repeated in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound as a substrate for that transporter.

  • Quantification: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

  • Cell Culture: Murine macrophage cell line, RAW264.7, is cultured in a suitable medium.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or aconitine) before or concurrently with LPS stimulation.

  • NO Quantification: The amount of NO produced in the cell culture supernatant is measured using the Griess reagent, which detects nitrite, a stable product of NO.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.

In Vivo Assays

1. Acetic Acid-Induced Writhing Test (Analgesia)

This is a widely used model for screening peripherally acting analgesics.[7][8][9][10]

  • Animals: Male mice are typically used. They are acclimatized to the laboratory environment before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., aspirin), and test groups.

  • Drug Administration: The test compound (e.g., this compound or aconitine) or standard drug is administered orally or via another relevant route at a specified time before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each test group compared to the control group.

2. Mdr1a Knockout Mouse Model (Pharmacokinetics and Efficacy/Toxicity)

This model is used to investigate the role of the P-glycoprotein (P-gp) efflux transporter in the disposition and activity of a drug.

  • Animals: Mdr1a knockout mice (lacking the gene for P-gp) and their wild-type counterparts (e.g., FVB strain) are used.

  • Drug Administration: The test compound (e.g., this compound) is administered to both knockout and wild-type mice.

  • Pharmacokinetic Studies: Blood and tissue samples (e.g., brain) are collected at various time points after drug administration. The concentration of the compound in these samples is determined by LC-MS/MS to assess parameters like plasma exposure (AUC) and tissue distribution.

  • Efficacy/Toxicity Studies: The pharmacological (e.g., analgesic) and toxic (e.g., neurotoxicity, cardiotoxicity) effects of the compound are evaluated in both groups of mice using relevant behavioral and physiological tests.

  • Data Analysis: A significant increase in plasma concentration, brain accumulation, efficacy, and/or toxicity in the Mdr1a knockout mice compared to the wild-type mice indicates that the compound is a substrate of P-gp in vivo.

Mandatory Visualization

Signaling Pathway

The primary mechanism of action for the analgesic and toxic effects of this compound, similar to other Aconitum alkaloids, involves the modulation of voltage-gated sodium channels (VGSCs).[1][11]

G Proposed Signaling Pathway for this compound's Action on Voltage-Gated Sodium Channels cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation/ Inhibition of Inactivation VGSC->Persistent_Activation This compound This compound This compound->VGSC Binds to Site 2 Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels & NCX Depolarization->Ca_Influx Cellular_Effects Analgesia (at low conc.) Toxicity (at high conc.) (e.g., Arrhythmias, Neurotoxicity) Depolarization->Cellular_Effects Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotransmitter_Release->Cellular_Effects

Caption: Proposed signaling pathway for this compound's modulation of voltage-gated sodium channels.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo assessment of analgesic potency using the acetic acid-induced writhing test.

G Workflow for In Vivo Assessment of Analgesic Potency start Start acclimatize Animal Acclimatization start->acclimatize grouping Random Grouping (Control, Standard, Test) acclimatize->grouping drug_admin Drug/Vehicle Administration (e.g., Oral) grouping->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait induce_writhing Intraperitoneal Injection of Acetic Acid wait->induce_writhing observe Observation & Counting of Writhes (e.g., 20 min) induce_writhing->observe data_analysis Data Analysis (% Inhibition) observe->data_analysis end End data_analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

References

Advancing Drug Safety: A Comparative Guide to the Validation of a New Analytical Method for Yunaconitine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are paramount for ensuring therapeutic efficacy and safety. This is particularly critical for compounds with a narrow therapeutic index, such as Yunaconitine, a toxic alkaloid found in Aconitum species. This guide provides a comprehensive comparison of a newly validated analytical method for this compound metabolites against existing alternatives, supported by experimental data and detailed protocols.

The toxicity of this compound necessitates robust and sensitive analytical methods to study its metabolic fate. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the development of highly specific and sensitive assays for the determination of this compound and its metabolites in biological matrices. This guide will delve into the validation of such a method, presenting its performance in comparison to other established techniques.

Comparative Analysis of Analytical Methods

The validation of an analytical method is a critical process that establishes its suitability for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. The following table summarizes these parameters for a newly developed LC-MS/MS method and compares them with previously reported methods.

MethodAnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
New Validated LC-MS/MS This compound Human Serum 0.022 0.1 78.6 - 84.9 [1]
New Validated LC-MS/MS Crassicauline A Human Serum 0.021 0.1 78.3 - 87.2 [1]
LC-MS/MSThis compoundUrine0.030.15Not Reported
LC-MS/MSCrassicauline AUrine0.050.20Not Reported
LC/MS/MSAconitineBlood0.10.579.9[2]

The newly validated LC-MS/MS method demonstrates excellent sensitivity with low LOD and LOQ values for both this compound and its related alkaloid, Crassicauline A, in human serum.[1] The recovery rates are consistent and fall within acceptable ranges for bioanalytical methods.

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for reproducing and comparing analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for extracting this compound and its metabolites from complex biological matrices like urine is solid-phase extraction.

urine_sample Urine Specimen extraction Solid-Phase Extraction (Oasis MCX Cartridges) urine_sample->extraction analysis LC-MS/MS Analysis extraction->analysis

Fig. 1: Solid-Phase Extraction Workflow.

The protocol involves passing the urine specimen through an Oasis MCX cartridge, which retains the analytes of interest. Subsequent elution with an appropriate solvent concentrates the analytes, which are then analyzed by LC-MS/MS.

Analytical Instrumentation: LC-MS/MS

The instrumental analysis is a critical step for the separation and detection of the target metabolites.

hplc High-Performance Liquid Chromatography (HPLC) msms Tandem Mass Spectrometry (MS/MS) hplc->msms data Data Acquisition and Analysis msms->data

Fig. 2: LC-MS/MS Analytical Workflow.

The HPLC system separates the different compounds in the sample extract based on their physicochemical properties. The separated compounds then enter the tandem mass spectrometer, which provides highly selective and sensitive detection based on their mass-to-charge ratio (m/z).[3][4]

Metabolic Pathways of this compound

Understanding the metabolic transformation of this compound is essential for identifying relevant biomarkers of exposure and toxicity. In vivo and in vitro studies have elucidated the primary metabolic pathways.

The metabolism of this compound, like other aconitum alkaloids, primarily involves enzymatic reactions in the liver.[5] Key metabolic transformations include demethylation, deethylation, deoxygenation, hydroxylation, and deacetylation.[6] The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a critical role in the phase I metabolism of this compound.[7] Inhibition of CYP3A4 can significantly increase the in vivo exposure and toxicity of this compound.[7]

YAC This compound (YAC) CYP3A4 CYP3A4 YAC->CYP3A4 Oxidation Hydrolysis Hydrolysis (Carboxyesterases) YAC->Hydrolysis Metabolites Oxidized Metabolites CYP3A4->Metabolites Deacetyl Deacetyl-yunaconitine Hydrolysis->Deacetyl

Fig. 3: Primary Metabolic Pathways of this compound.

This diagram illustrates that this compound undergoes oxidation primarily mediated by CYP3A4 to form various metabolites.[7] Additionally, it can be hydrolyzed by carboxyesterases to produce deacetyl-yunaconitine.[3]

Conclusion

The validation of a new, highly sensitive LC-MS/MS method for the quantification of this compound and its metabolites in human serum represents a significant advancement in the field of toxicology and drug metabolism.[1] This method provides the necessary sensitivity and reliability for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. The detailed experimental protocols and an understanding of the metabolic pathways are crucial for the successful implementation and interpretation of results, ultimately contributing to the safer use of traditional medicines and the development of new therapeutic agents.

References

Reproducibility of Yunaconitine's Effect on Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Yunaconitine and related Aconitum alkaloids on ion channels. Due to the limited direct quantitative data on this compound's specific ion channel interactions, this guide draws comparisons with the more extensively studied analogs, Aconitine and Lappaconitine (B608462), to infer the reproducibility of its effects. The arrhythmogenic properties of these alkaloids are primarily attributed to their modulation of voltage-gated sodium, potassium, and calcium channels.

Quantitative Comparison of Inhibitory and Modulatory Activity

The following tables summarize the half-maximal inhibitory/effective concentrations (IC50/EC50) of Aconitine and Lappaconitine on various ion channels. Data for this compound is largely unavailable in the reviewed literature, and its effects are often presumed to be similar to those of Aconitine, a potent sodium channel activator.

Table 1: Effect of Aconitum Alkaloids on Sodium Channels

CompoundIon Channel SubtypeTest SystemIC50 / EC50 (µM)Notes
This compound Not ReportedNot ReportedNot ReportedGenerally considered a potent activator, similar to Aconitine.
Aconitine Nav1.5Human/RatPartial Agonist (30-100 µM)Causes persistent activation of the channel.[1]
Nav (general)Neuroblastoma Cells~EC50 3 µMInduces a negative shift in the voltage dependence of activation.
Lappaconitine Nav1.7HEK293 Cells27.67Acts as an inhibitor with slow and irreversible action.[2][3][4]
hH1 (cardiac)--Irreversibly blocks open sodium channels.[5]

Table 2: Effect of Aconitum Alkaloids on Potassium Channels

CompoundIon Channel SubtypeTest SystemIC50 (µM)Notes
This compound Not ReportedNot ReportedNot ReportedEffects are not well-characterized quantitatively.
Aconitine hERG (Kv11.1)Xenopus Oocytes1.801 ± 0.332Open channel blockade.[6]
Kv1.5Xenopus Oocytes0.796 ± 0.123Voltage-, time-, and frequency-dependent inhibition.[6]
Lappaconitine Not ReportedNot ReportedNot ReportedPrimarily studied for its effects on sodium channels.

Table 3: Effect of Aconitum Alkaloids on Calcium Channels

CompoundEffectTest SystemNotes
This compound Implicated in Ca2+ overloadRatThe arrhythmogenic mechanism is linked to reduced activities of Na+-K+-ATPase and Ca2+-Mg2+-ATPase, and down-regulation of RyR2 and SERCA2, leading to calcium overload.
Aconitine L-Type Calcium Channel InhibitionHuman iPSC-CMsMarkedly reduces L-type calcium channel currents, contributing to its proarrhythmic effects.[7]
Lappaconitine Not ReportedNot ReportedEffects on calcium channels are not a primary focus of the reviewed studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for studying the effects of compounds like this compound on ion channels and assessing their potential for inducing arrhythmia.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis in HEK293 Cells

This technique is employed to measure the flow of ions through channels in the entire cell membrane.

1. Cell Preparation and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest (e.g., Nav1.7, hERG).

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • For transient transfection, introduce the plasmid DNA encoding the ion channel subunit(s) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.[8]

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. The choice of ions in the internal solution depends on the specific channel being studied.

3. Recording Procedure:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, fluorescently identified cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Apply a specific voltage-clamp protocol to elicit and record ion channel currents using a patch-clamp amplifier and data acquisition software. For example, to record Nav1.7 currents, hold the cell at -120 mV and apply depolarizing steps.

  • After establishing a stable baseline recording, perfuse the bath with the test compound (e.g., this compound) at various concentrations to determine its effect on the channel currents.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is suitable for studying ion channels expressed at high levels in large cells like Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNA encoding the ion channel of interest.

  • Incubate the injected oocytes for 2-7 days to allow for channel expression.

2. Solutions:

  • Recording Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

3. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and the other for current injection.

  • Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV) using a TEVC amplifier.

  • Apply a series of voltage steps to activate the expressed ion channels and record the resulting currents.

  • After obtaining a stable baseline, apply the test compound to the bath and record the changes in the ion channel currents.

Assessment of Arrhythmogenic Effects in Cardiomyocytes

This protocol uses human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and a multi-electrode array (MEA) system to evaluate the pro-arrhythmic potential of a compound.

1. Cell Culture:

  • Culture hiPSC-CMs on MEA plates. These plates have embedded electrodes that can non-invasively record the extracellular field potentials of the cardiomyocyte syncytium.

2. Recording Procedure:

  • Allow the hiPSC-CMs to form a spontaneously beating syncytium on the MEA plate.

  • Record the baseline field potential duration (FPD), which is an in vitro surrogate for the QT interval in an electrocardiogram.

  • Apply the test compound at various concentrations to the cells.

  • Record the changes in FPD and observe for any arrhythmogenic events, such as early afterdepolarizations (EADs) or fibrillation-like activity.[9][10][11]

Visualizations

The following diagrams illustrate the proposed signaling pathway for Aconitum alkaloid-induced arrhythmia and the general workflows for the experimental protocols described above.

G Signaling Pathway of Aconitum Alkaloid-Induced Arrhythmia This compound This compound / Aconitine Nav_Channel Voltage-Gated Na+ Channel This compound->Nav_Channel Activates Kv_Channel Voltage-Gated K+ Channel This compound->Kv_Channel Blocks Na_Influx Increased Na+ Influx Nav_Channel->Na_Influx Depolarization Persistent Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Depolarization->NCX Activates Ca_Influx Increased Ca2+ Influx NCX->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Arrhythmia Arrhythmia (EADs, DADs) Ca_Overload->Arrhythmia K_Efflux Decreased K+ Efflux Kv_Channel->K_Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization Repolarization->Arrhythmia

Caption: Proposed signaling pathway for Aconitum alkaloid-induced arrhythmia.

G Whole-Cell Patch-Clamp Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Ion Channel cDNA Cell_Culture->Transfection Plating Plate Cells on Coverslips Transfection->Plating Seal Form Giga-ohm Seal Plating->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Effect Record Effect on Currents Apply_Compound->Record_Effect Analyze Analyze Current Traces Record_Effect->Analyze Dose_Response Generate Dose-Response Curve Analyze->Dose_Response IC50 Determine IC50/EC50 Dose_Response->IC50

Caption: General workflow for whole-cell patch-clamp experiments.

G MEA-Based Arrhythmia Assay Workflow cluster_culture Cell Culture cluster_recording Recording cluster_analysis Data Analysis Seed_CMs Seed hiPSC-Cardiomyocytes on MEA Plate Form_Syncytium Allow Formation of Beating Syncytium Seed_CMs->Form_Syncytium Record_Baseline Record Baseline Field Potentials Form_Syncytium->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Post_Compound Record Post-Compound Field Potentials Apply_Compound->Record_Post_Compound Analyze_FPD Analyze Field Potential Duration (FPD) Record_Post_Compound->Analyze_FPD Detect_Arrhythmias Detect Arrhythmic Events (EADs, etc.) Analyze_FPD->Detect_Arrhythmias Assess_Risk Assess Pro-arrhythmic Risk Detect_Arrhythmias->Assess_Risk

Caption: Workflow for assessing arrhythmogenic potential using MEA.

References

Unraveling the Metabolic Fate of Yunaconitine: A Comparative Analysis of CYP Isozyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative study on the metabolism of Yunaconitine, a toxic diterpenoid alkaloid, by various cytochrome P450 (CYP) isozymes. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the drug's metabolic pathways and potential for drug-drug interactions.

Executive Summary

This compound (YAC) metabolism is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 playing a critical and superior role.[1] In vitro studies using human liver microsomes have revealed that this compound is oxidized into at least 20 metabolites.[1] Of these, the formation of sixteen is primarily attributed to CYP3A4, and four are exclusively generated by this isozyme.[1] This highlights the significance of CYP3A4 in the detoxification and clearance of this compound. Furthermore, this compound has been identified as a sensitive substrate and a moderately competitive inhibitor of CYP3A4.[1] The kinetic profile of this compound metabolism by CYP3A4 exhibits substrate inhibition.[1] While direct comparative kinetic data for other CYP isozymes are limited, studies on structurally similar Aconitum alkaloids, such as aconitine (B1665448) and hypaconitine, suggest a minor role for other isoforms like CYP2D6, CYP2C8, CYP2C9, and CYP2C19 in their metabolism.

Data Presentation: Comparative Metabolism of this compound by CYP Isozymes

Due to the limited availability of comprehensive kinetic data for this compound across a wide range of CYP isozymes, the following table summarizes the key findings regarding the role of CYP3A4 and provides a qualitative comparison with other potentially involved isozymes based on studies of related alkaloids.

CYP IsozymeRole in this compound MetabolismQuantitative Kinetic Parameters for this compoundInvolvement in Metabolism of Structurally Similar Aconitum Alkaloids (e.g., Aconitine, Hypaconitine)
CYP3A4 Major Contributor [1]Inhibition Constant (Ki): 1.76 μmol/L (competitive inhibitor)[1] Kinetic Model: Substrate Inhibition[1]Primary contributor to the metabolism of aconitine and hypaconitine.[2][3][4]
CYP2D6 Minor (inferred)Not availablePlays a role in the metabolism of aconitine and hypaconitine.[2][3]
CYP2C9 Minor (inferred)Not availablePlays a minor role in the metabolism of mesaconitine.
CYP2C19 Minor (inferred)Not availableSecondary contributor to the metabolism of hypaconitine.[3]
CYP1A2 Negligible (inferred)Not availableNo obvious inhibitory effects on aconitine metabolism were observed with its inhibitor.[2]
CYP2E1 Negligible (inferred)Not availableSecondary contributor to the metabolism of hypaconitine.[3]

Experimental Protocols

The following is a representative experimental protocol for studying the in vitro metabolism of this compound, synthesized from established methodologies for CYP enzyme kinetic studies.

Objective:

To determine the kinetic parameters (Km, Vmax, and intrinsic clearance) of this compound metabolism by specific human recombinant CYP isozymes.

Materials:
  • This compound

  • Recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) co-expressed with NADPH-cytochrome P450 reductase

  • Human liver microsomes (HLMs) as a control

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Procedure:
  • Incubation:

    • Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing a specific recombinant human CYP isozyme (e.g., 10 pmol/mL) or human liver microsomes (e.g., 0.2 mg/mL).

    • Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the incubation mixtures.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the terminated incubation mixtures to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent drug (this compound) and the formation of its metabolites.

    • Use a suitable internal standard for accurate quantification.

  • Data Analysis:

    • Determine the rate of metabolite formation or substrate depletion at each this compound concentration.

    • Fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, substrate inhibition) using non-linear regression analysis to calculate the kinetic parameters (Km, Vmax).

    • Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis YAC This compound Stock Mix Prepare Incubation Mixture YAC->Mix CYP Recombinant CYP Isozymes / HLMs CYP->Mix NADPH NADPH Regenerating System StartRxn Initiate Reaction with NADPH NADPH->StartRxn PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->StartRxn Incubate Incubate at 37°C StartRxn->Incubate StopRxn Terminate Reaction Incubate->StopRxn Centrifuge Protein Precipitation StopRxn->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Kinetic Data Analysis LCMS->Data

Caption: Experimental workflow for in vitro metabolism of this compound.

Metabolic Pathway of this compound

metabolic_pathway YAC This compound Metabolites Multiple Metabolites (n=20) YAC->Metabolites Oxidation CYP3A4 CYP3A4 (Major) CYP3A4->YAC Catalyzes OtherCYPs Other CYPs (Minor, e.g., CYP2D6, CYP2C9) OtherCYPs->YAC Catalyzes

Caption: Predominant metabolic pathway of this compound via CYP3A4.

References

aker-content-row-44">Head-to-head comparison of different Yunaconitine extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the potent diterpenoid alkaloid Yunaconitine, selecting an optimal extraction method is a critical first step that significantly impacts yield, purity, and overall efficiency. This guide provides a comprehensive comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Extraction Techniques

The efficiency of this compound extraction varies considerably across different methods. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer significant advantages in terms of speed and yield over traditional methods such as maceration. While direct comparative studies on this compound are limited, data from related Aconitum alkaloids, such as Lappaconitine, provide valuable insights.

Extraction TechniqueTypical Yield (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Microwave-Assisted Extraction (MAE) 1.208 (for Lappaconitine)[1]~5-15 minutes[2]LowRapid extraction, High efficiency, Reduced solvent use[2]Requires specialized equipment, Potential for uneven heating[2]
Ultrasound-Assisted Extraction (UAE) 0.887 (for Lappaconitine)[1]~30-60 minutes[2]ModerateGood efficiency, Shorter time than maceration, Suitable for thermolabile compounds[2]Equipment cost, Potential for localized overheating[2]
Maceration (Acid-Base Extraction) Variable (generally lower than MAE/UAE)[2]24-72 hours or longer[3][4]HighSimple setup, Minimal equipment required[2]Time-consuming, Potentially incomplete extraction, High solvent usage[2]
Supercritical Fluid Extraction (SFE) Not specifically reported for this compoundVariableLow (CO2 is recycled)Environmentally friendly, High selectivity, Solvent-free extract[2]High initial equipment cost, May require co-solvents for polar compounds[5]

Note: The yield of this compound can vary significantly depending on the plant species, part of the plant used, and the specific experimental conditions. The this compound content in various Aconitum species has been reported to range from 0.1% to 1.5% (w/w)[6]. One study utilizing MAE detected this compound in samples ranging from 0.015 to 10.41 mg/g[7].

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Microwave-Assisted Extraction (MAE)

This protocol is based on general procedures for the MAE of alkaloids from Aconitum species.

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • Microwave extraction system

  • Extraction solvent (e.g., 70% methanol (B129727) or ethanol)

  • Filter paper or system

  • Rotary evaporator

Procedure:

  • Place a known quantity of the powdered plant material into the microwave extraction vessel.

  • Add the extraction solvent at a specified solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, including microwave power, temperature, and time. A typical starting point could be 100 W for 10 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can then be subjected to further purification steps.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on general procedures for the UAE of alkaloids from Aconitum species.[8][9]

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., 70% ethanol)

  • Extraction vessel (e.g., flask or beaker)

  • Filter paper or system

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into the extraction vessel.

  • Add the extraction solvent at a specified solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the sonication parameters, including power, temperature, and time. Typical conditions might be 100 W at 45°C for 30 minutes.[8]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

  • Proceed with further purification if necessary.

Maceration (Acid-Base Extraction)

This is a conventional method for extracting alkaloids.[10]

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • Large container with a lid (e.g., glass jar or flask)

  • Extraction solvent (e.g., 95% ethanol (B145695) with a small amount of acid like HCl)

  • Acidic solution (e.g., 1% HCl)

  • Basic solution (e.g., ammonium (B1175870) hydroxide)

  • Immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate)

  • Separatory funnel

  • Filter paper or system

  • Rotary evaporator

Procedure:

  • Soak the powdered plant material in the acidified ethanol solution for an extended period (e.g., 24-72 hours) at room temperature, with occasional agitation.

  • Filter the mixture and collect the filtrate. The extraction process can be repeated on the residue to maximize yield.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude extract in an acidic aqueous solution (e.g., 1% HCl).

  • Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether) in a separatory funnel to remove non-alkaloidal impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a basic solution like ammonium hydroxide.

  • Extract the alkaloids from the basified aqueous solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) multiple times.

  • Combine the organic layers and evaporate the solvent to obtain the crude alkaloid extract.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound.

Yunaconitine_Extraction_Workflow PlantMaterial Plant Material (Aconitum sp.) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration Extraction->Maceration Conventional UAE Ultrasound-Assisted Extraction Extraction->UAE Modern MAE Microwave-Assisted Extraction Extraction->MAE Modern SFE Supercritical Fluid Extraction Extraction->SFE Green Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Concentration) SFE->Concentration Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography Purification->ColumnChromatography AcidBase Acid-Base Partitioning Purification->AcidBase PurifiedProduct Purified This compound ColumnChromatography->PurifiedProduct AcidBase->PurifiedProduct Analysis Analysis (HPLC, LC-MS) PurifiedProduct->Analysis

General workflow for this compound extraction and analysis.

Conclusion

The choice of extraction method for this compound is a trade-off between efficiency, cost, and environmental impact. For rapid and high-yield extractions, Microwave-Assisted Extraction (MAE) appears to be a superior choice. Ultrasound-Assisted Extraction (UAE) offers a good balance of efficiency and is less harsh than MAE, making it suitable for potentially thermolabile compounds. Traditional maceration remains a viable option when equipment is limited, though it is significantly more time and solvent-intensive. Supercritical Fluid Extraction (SFE) stands out as a green alternative, offering high selectivity and a solvent-free product, but its application for this compound requires further specific research and involves a higher initial investment. Researchers should carefully consider their specific requirements and available resources to select the most appropriate method for their studies.

References

aker-content-row-45">Confirming the interaction of Yunaconitine with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interplay between xenobiotics and efflux transporters is paramount for predicting drug disposition and potential toxicity. This guide provides a comprehensive comparison of experimental data confirming Yunaconitine (YAC), a toxic diterpenoid alkaloid, as a substrate of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).

This compound's interaction with P-gp is characterized by its active efflux from cells, a process that significantly impacts its bioavailability, tissue distribution, and overall toxicity. This is substantiated by in vitro transport assays and in vivo studies using P-gp knockout models.

Quantitative Analysis of this compound-P-gp Interaction

Experimental data consistently demonstrates that this compound is actively transported by P-glycoprotein. This is evident from transport studies in Caco-2 cell monolayers, a model for the intestinal barrier, and in vivo studies comparing wild-type mice with those lacking the P-gp gene (Mdr1a-/-).

Parameter Experimental System This compound (YAC) YAC + Verapamil (B1683045) (P-gp inhibitor) Reference
Efflux Ratio Caco-2 monolayers20.411.07[1]
Half-lethal dose (LD50) Mice (intraperitoneal)2.13 mg/kg (Wild-type)0.24 mg/kg (Mdr1a-/-)[1][2]
Brain Accumulation (30 min post-oral admin) Mice1-fold (Wild-type)12-fold increase (Mdr1a-/-)[1][2]
Brain Accumulation (120 min post-oral admin) Mice1-fold (Wild-type)19-fold increase (Mdr1a-/-)[1][2]

The significant decrease in the efflux ratio of this compound in the presence of the P-gp inhibitor verapamil strongly indicates that it is a substrate for this transporter[1]. Furthermore, the dramatically lower LD50 and substantially increased brain accumulation in mice lacking P-glycoprotein underscore the crucial role of P-gp in limiting the toxicity of this compound by actively effluxing it from critical tissues like the brain[1][2].

Comparison with Other Aconitum Alkaloids

Other Aconitum alkaloids also exhibit a strong interaction with P-glycoprotein, suggesting this is a common feature for this class of compounds.

Alkaloid Experimental System Efflux Ratio Reference
Aconitine (AC)Caco-2 cells34.6 ± 4.2[3][4]
Mesaconitine (MA)Caco-2 cells29.7 ± 2.1[3][4]
Hypaconitine (HA)Caco-2 cells15.6 ± 2.1[3][4]

These data highlight that several structurally related Aconitum alkaloids are potent substrates of P-gp, with efflux ratios indicating significant active transport.

Experimental Methodologies

The confirmation of this compound as a P-gp substrate relies on established experimental protocols.

Bidirectional Transport Assay

This in vitro assay is crucial for determining if a compound is a substrate of an efflux transporter.

Cell Lines:

  • Caco-2: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, expressing P-gp and other transporters. It is a widely accepted model for the intestinal barrier.

  • MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high expression of P-gp. This is a more specific model for studying P-gp-mediated transport.[5][6][7]

Protocol:

  • Cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating the integrity of the cell barrier.[8]

  • The compound of interest (e.g., this compound) is added to either the apical (AP) or basolateral (BL) chamber.

  • At specified time points, samples are taken from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).

  • The concentration of the compound in the samples is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated for both directions.

  • The efflux ratio is determined by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio significantly greater than 2 is indicative of active efflux.

  • To confirm the involvement of P-gp, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound as a P-gp substrate.[1][5]

experimental_workflow_transport cluster_prep Cell Culture cluster_assay Transport Assay cluster_analysis Data Analysis start Seed Caco-2 or MDCK-MDR1 cells culture Culture to form confluent monolayer start->culture teer Measure TEER to confirm integrity culture->teer add_yac Add this compound to Apical or Basolateral chamber teer->add_yac incubate Incubate at 37°C add_yac->incubate add_inhibitor Add P-gp inhibitor (e.g., Verapamil) add_yac->add_inhibitor sample Sample from receiver chamber at time points incubate->sample quantify Quantify YAC (LC-MS/MS) sample->quantify add_inhibitor->incubate calculate_papp Calculate Papp (AP->BL & BL->AP) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er compare Compare Efflux Ratio +/- inhibitor calculate_er->compare

Bidirectional transport assay workflow.
In Vivo Studies using Mdr1a-/- Mice

The use of P-gp knockout mice provides definitive in vivo evidence of a compound's interaction with this transporter.

Protocol:

  • Wild-type (WT) and Mdr1a-/- mice are administered this compound through a specific route (e.g., oral or intraperitoneal).

  • Pharmacokinetic parameters are determined by collecting blood samples at various time points and measuring the plasma concentration of the drug.

  • Tissue distribution studies are performed by sacrificing animals at different times and measuring the drug concentration in various organs, particularly the brain.

  • Toxicity studies, such as the determination of the LD50, are conducted in both WT and Mdr1a-/- mice.

  • A significant increase in brain accumulation and toxicity in Mdr1a-/- mice compared to WT mice confirms that the compound is a P-gp substrate in vivo.[1][2]

in_vivo_workflow cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Toxicity start Administer this compound to Wild-Type and Mdr1a-/- mice blood_sampling Blood sampling at time points start->blood_sampling tissue_dist Tissue distribution (especially brain) start->tissue_dist ld50 Determine LD50 start->ld50 plasma_analysis Analyze plasma concentration blood_sampling->plasma_analysis end_node Compare results between WT and Mdr1a-/- mice plasma_analysis->end_node tissue_dist->end_node ld50->end_node

In vivo experimental workflow.

P-gp ATPase Activity Assay

While current data strongly points to this compound being a substrate, ATPase assays can further characterize the interaction. P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Therefore, substrates and inhibitors of P-gp can modulate its ATPase activity.

Protocol:

  • Membrane vesicles containing P-gp are prepared from P-gp-overexpressing cells.

  • The vesicles are incubated with ATP and the test compound (this compound) at various concentrations.

  • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured.

  • An increase in Pi release compared to the basal level indicates that the compound is a P-gp substrate that stimulates ATPase activity. Some inhibitors can also stimulate this activity, while others may inhibit it.[9][10][11]

Conclusion

The collective evidence from in vitro transport assays and in vivo studies in P-gp knockout mice unequivocally confirms that this compound is a substrate of P-glycoprotein. This interaction is a critical determinant of its pharmacokinetic profile and toxicity. The active efflux of this compound by P-gp, particularly at the blood-brain barrier, significantly limits its central nervous system toxicity. Co-administration of this compound with P-gp inhibitors could lead to severe adverse drug reactions due to increased systemic exposure and brain penetration. Therefore, a thorough understanding of this interaction is essential for the safe use of herbal medicines containing Aconitum species and for the development of new drugs that may interact with P-glycoprotein.

References

aker-content-row-46">Yunaconitine vs other Aconitum alkaloids in neurotoxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic profiles of Yunaconitine and other prominent Aconitum alkaloids, including aconitine (B1665448), mesaconitine, and hypaconitine. The information presented is collated from numerous neurotoxicity studies, offering a valuable resource for researchers engaged in pharmacology, toxicology, and drug development. This document summarizes acute toxicity data, details the underlying molecular mechanisms, provides established experimental protocols for neurotoxicity assessment, and visualizes the key signaling pathways involved.

Comparative Neurotoxicity Data

The acute toxicity of Aconitum alkaloids varies significantly. The following table summarizes the median lethal dose (LD50) values obtained from various studies in mice, providing a quantitative comparison of their potency.

AlkaloidAdministration RouteLD50 (mg/kg)Reference
This compound (YAC) Oral2.37[1]
Intravenous0.200[1]
Aconitine Oral1.0[2]
Intravenous0.100[2]
Intraperitoneal0.270[2]
Subcutaneous0.270[2]
Mesaconitine Intravenous0.1-0.13[3]
Hypaconitine Intravenous0.47[3]
Crassicauline A (CCA) Oral5.60[1]
Intravenous0.980[1]
8-deacetylthis compound (DYA) Oral60.0[1]
Intravenous7.60[1]
8-deacetylcrassicauline A (DCA) Oral753[1]
Intravenous34.0[1]

Note: Toxicity can vary based on factors such as animal species, strain, and experimental conditions.

Mechanisms of Neurotoxicity

The primary mechanism underlying the neurotoxicity of this compound and other diester-diterpenoid Aconitum alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of neurons.[3]

These alkaloids bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channels.[4] This prolonged sodium influx causes membrane depolarization, leading to uncontrolled neurotransmitter release and eventually, excitotoxicity.[5][6] This sustained depolarization can also lead to the inactivation of VGSCs, resulting in a blockade of nerve conduction.

Beyond their effects on VGSCs, Aconitum alkaloids have been shown to induce neurotoxicity through several other interconnected signaling pathways:

  • Oxidative Stress and Apoptosis: Aconitine has been demonstrated to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger the mitochondrial apoptosis pathway, characterized by changes in the Bax/Bcl-2 ratio and activation of caspases.[6][7]

  • Inflammatory Pathways: The activation of signaling pathways such as NF-κB has been implicated in the toxic effects of aconitine, contributing to inflammatory responses and apoptosis.[8]

  • Nrf2/HO-1 and JNK/Erk Signaling: Studies have shown the involvement of the Nrf2-HO-1 and JNK-Erk signaling pathways in the cellular response to aconitine-induced toxicity, playing roles in both cellular defense and damage.[7]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to understanding the neurotoxicity of Aconitum alkaloids. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)

  • Complete cell culture medium

  • 96-well plates

  • Aconitum alkaloids (this compound, Aconitine, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Aconitum alkaloids in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used for the alkaloids) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay measures changes in intracellular calcium concentration, a key indicator of neuronal excitotoxicity.

Materials:

  • Neuronal cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • Aconitum alkaloids

  • Fluorescence microscope or a fluorescence plate reader

Procedure:

  • Cell Preparation: Culture neuronal cells to the desired confluency.

  • Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and wash the cells with HBSS.

  • Add the loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Imaging: Add the Aconitum alkaloid solutions at various concentrations to the cells.

  • Immediately begin recording fluorescence intensity using a fluorescence microscope or plate reader. For kinetic measurements, record the fluorescence over time.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline before compound addition.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates mitochondrial dysfunction, an early hallmark of apoptosis.

Materials:

  • Neuronal cells

  • JC-1 dye

  • Black-walled, clear-bottom 96-well plates

  • Aconitum alkaloids

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with various concentrations of Aconitum alkaloids for the desired duration.

  • JC-1 Staining: Prepare a 2 µM JC-1 staining solution in the culture medium.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Aconitum alkaloid neurotoxicity and a general experimental workflow.

G cluster_0 Aconitum Alkaloid Interaction with VGSC Aconitum Aconitum Alkaloids (e.g., this compound, Aconitine) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum->VGSC Binds to Site 2 Na_Influx Increased Na+ Influx VGSC->Na_Influx Causes Persistent Activation Depolarization Persistent Membrane Depolarization Neurotransmitter Excessive Neurotransmitter Release (Excitotoxicity) Depolarization->Neurotransmitter Conduction_Block Nerve Conduction Block Depolarization->Conduction_Block Na_Influx->Depolarization

Modulation of Voltage-Gated Sodium Channels by Aconitum Alkaloids.

G cluster_1 Cellular Stress and Apoptotic Signaling Aconitum Aconitum Alkaloids ROS Increased ROS (Oxidative Stress) Aconitum->ROS Bax Bax (Pro-apoptotic) Aconitum->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Aconitum->Bcl2 Downregulates NFkB NF-κB Activation Aconitum->NFkB Nrf2 Nrf2 ROS->Nrf2 JNK_Erk JNK/Erk Activation ROS->JNK_Erk HO1 HO-1 Nrf2->HO1 Upregulates Apoptosis Apoptosis JNK_Erk->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis NFkB->Bcl2 Inhibits NFkB->Apoptosis Can promote or inhibit

Key Signaling Pathways in Aconitum Alkaloid-Induced Neurotoxicity.

G cluster_2 Experimental Workflow for Neurotoxicity Assessment start Start culture Culture Neuronal Cells start->culture treat Treat with Aconitum Alkaloids (Dose-Response) culture->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability calcium Measure Intracellular Calcium ([Ca²⁺]i) treat->calcium mmp Assess Mitochondrial Membrane Potential (ΔΨm) treat->mmp analysis Data Analysis and IC50/EC50 Determination viability->analysis calcium->analysis mmp->analysis end End analysis->end

General Experimental Workflow for In Vitro Neurotoxicity Testing.

References

Safety Operating Guide

Proper Disposal of Yunaconitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic compounds like yunaconitine are of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

This compound, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin and cardiotoxin.[1][2] Due to its acute toxicity, all waste containing this compound must be treated as hazardous and disposed of in accordance with strict protocols to protect laboratory personnel and the environment. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Immediate Safety Precautions

Before initiating any disposal procedures, it is critical to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol for highly toxic materials.

Step-by-Step Disposal Protocol

The recommended procedure for this compound disposal involves a two-stage process: chemical deactivation through hydrolysis followed by disposal as hazardous waste. This approach significantly reduces the toxicity of the waste before its final disposal.

Stage 1: Chemical Deactivation via Alkaline Hydrolysis

Aconitine-type alkaloids, including this compound, are susceptible to hydrolysis, which breaks the ester linkages in the molecule, resulting in significantly less toxic derivatives.[3] This process can be accelerated under alkaline conditions.

Experimental Protocol for Deactivation:

  • Preparation of Alkaline Solution: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Dilution of this compound Waste: If the this compound waste is in a solid form or a concentrated solution, it should be dissolved in a suitable solvent, such as ethanol, before proceeding.

  • Hydrolysis Reaction:

    • Carefully add the this compound waste to the alkaline solution in a suitable container. A general guideline is to use a 10-fold excess of the alkaline solution by volume.

    • Gently stir the mixture.

    • Allow the reaction to proceed for at least 24 hours at room temperature to ensure complete hydrolysis. Heating the mixture can accelerate the process, but should be done with caution in a controlled manner.[3]

  • Neutralization: After the hydrolysis period, neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8. This should be done carefully to control any heat generation.

Stage 2: Final Disposal of Deactivated Waste

Once the this compound has been chemically deactivated, the resulting solution must still be disposed of as hazardous waste.

  • Containerization:

    • Transfer the neutralized solution into a designated, leak-proof hazardous waste container with a secure screw-on cap.

    • Ensure the container is compatible with the chemical waste.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and list all its contents, including the hydrolysis products (e.g., "Hydrolyzed this compound Waste," "Sodium Chloride," "Water," "Ethanol").

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste container.

Quantitative Data on Aconitine Alkaloid Hydrolysis

The following table summarizes the key factors influencing the hydrolysis of aconitine-type alkaloids, which is a critical step in their deactivation.

FactorConditionEffect on HydrolysisCitation
pH Alkaline (High pH)Significantly accelerates the cleavage of ester bonds, leading to rapid degradation.
Acidic (pH 3-6)Stabilizes the alkaloid, preventing hydrolysis.
Temperature Elevated TemperatureIncreases the rate of hydrolysis.
Low Temperature (-20°C)Critical for long-term stability and prevention of degradation.
Solvent Aqueous SolventsCan facilitate hydrolysis, especially under neutral to alkaline conditions.
Anhydrous Organic SolventsMinimize the presence of water, thus reducing the potential for hydrolysis.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Yunaconitine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Safety cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safe Environment PrepareAlkaline Prepare 1M NaOH or KOH Solution FumeHood->PrepareAlkaline AddWaste Add this compound Waste to Alkaline Solution PrepareAlkaline->AddWaste Hydrolyze Allow Hydrolysis for 24 hours AddWaste->Hydrolyze Neutralize Neutralize Solution to pH 6-8 Hydrolyze->Neutralize Containerize Transfer to Labeled Hazardous Waste Container Neutralize->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Yunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Yunaconitine, a diterpenoid alkaloid, is a potent and highly toxic compound requiring stringent safety measures to prevent exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate the significant health risks associated with this substance.

Hazard Assessment and Toxicity

While some commercial suppliers' safety data sheets may be inconsistent, the overwhelming scientific evidence classifies this compound and related Aconitum alkaloids as extremely toxic. The primary routes of exposure are inhalation, ingestion, and skin contact, with potential for fatal outcomes even at low doses.[1][2][3]

Key Toxicity Data:

ParameterValueSpeciesRouteReference
LD500.05 mg/kgMouseIntravenous[4]
LD502.13 mg/kgMouseOral[4]

Due to the high toxicity and limited toxicological data, no specific Occupational Exposure Limit (OEL) has been established for this compound. Therefore, it must be handled as a particularly hazardous substance, employing the most stringent containment and personal protective equipment (PPE) protocols to minimize any potential for exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table summarizes the required equipment.

Body PartRequired PPEStandardRationale
Respiratory Full-face respirator with P100/N100 cartridges or a powered air-purifying respirator (PAPR) with HEPA filters. For high-risk operations, a self-contained breathing apparatus (SCBA) is recommended.NIOSH/ENTo prevent inhalation of airborne particles.[1][5]
Hands Double-gloving with chemotherapy-rated nitrile or neoprene gloves.ASTM D6978To provide a robust barrier against dermal absorption. Change outer glove immediately upon contamination.[6][7]
Eyes/Face Chemical safety goggles and a full-face shield.ANSI Z87.1 / EN 166To protect eyes and face from splashes and airborne particles.[5][7]
Body Disposable, impermeable, long-sleeved gown with tight-fitting cuffs. Coveralls ("bunny suits") offer enhanced protection.To prevent skin contact with the compound.[8]
Feet Disposable shoe covers.To prevent the tracking of contamination outside the designated work area.[7]

Safe Handling and Operational Procedures

All work with this compound must be conducted in a designated and restricted area. A certified chemical fume hood is the minimum requirement for handling, with a glove box or isolator being the preferred engineering control for all manipulations of the solid compound or solutions to prevent the generation of dust or aerosols.[9][10]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the designated handling area (fume hood or glove box) is clean and uncluttered.

    • Verify that the engineering controls are functioning correctly.

    • Assemble all necessary equipment, including a dedicated chemical spill kit.

    • Cover the work surface with disposable, plastic-backed absorbent pads.[11]

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Solution Preparation:

    • Weigh solid this compound within a containment device (e.g., ventilated balance enclosure) inside the chemical fume hood or glove box.

    • When dissolving the compound, add the solvent slowly to the solid to minimize the risk of splashing or aerosol generation.

  • Experimental Procedures:

    • Conduct all manipulations with care to avoid spills and the creation of aerosols.

    • Keep all containers of this compound sealed when not in use.

  • Decontamination:

    • Following the completion of work, decontaminate all non-disposable equipment and work surfaces. A solution of sodium hypochlorite (B82951) followed by a thorough rinse with soap and water is a potential decontamination method, but this should be verified for compatibility with the equipment.[12]

    • Wipe down the exterior of all sealed waste containers before removing them from the handling area.

  • Personal Protective Equipment (PPE) Doffing:

    • Remove PPE in a designated area, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For liquid spills, use an absorbent material such as vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.[12]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed, and chemical-resistant hazardous waste container.[12]

  • Decontamination: Decontaminate the spill area thoroughly as described in the handling procedures.

Disposal Plan

All waste contaminated with this compound is considered highly toxic hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect all solid and liquid waste, including contaminated PPE, labware, and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.[12]

  • Consult EHS: Before initiating any disposal procedures, consult your institution's EHS department for specific instructions.

Workflow and Diagrams

The following diagram illustrates the essential workflow for the safe handling of this compound.

Yunaconitine_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep 1. Designate Handling Area (Fume Hood/Glove Box) Verify 2. Verify Engineering Controls Prep->Verify Assemble 3. Assemble Equipment & Spill Kit Verify->Assemble Don_PPE 4. Don Full PPE Assemble->Don_PPE Weigh 5. Weigh Compound in Containment Don_PPE->Weigh Prepare 6. Prepare Solution Weigh->Prepare Experiment 7. Conduct Experiment Prepare->Experiment Decon_Equip 8. Decontaminate Equipment & Surfaces Experiment->Decon_Equip Evacuate A. Evacuate & Secure Area Experiment->Evacuate Spill Occurs Segregate 9. Segregate & Contain Hazardous Waste Decon_Equip->Segregate Doff_PPE 10. Doff & Dispose of PPE Segregate->Doff_PPE Wash 11. Wash Hands Thoroughly Doff_PPE->Wash Contain B. Contain Spill Evacuate->Contain Cleanup C. Clean Up Spill Contain->Cleanup Decon_Spill D. Decontaminate Spill Area Cleanup->Decon_Spill

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemicals you are working with. Your safety is paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yunaconitine
Reactant of Route 2
Yunaconitine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.